(R)-(+)-2-Phenyl-1-propanol
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-phenylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDNSYIPLPAXAZ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20172657 | |
| Record name | 2-Phenyl-1-propanol, (+-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19141-40-3 | |
| Record name | (+)-2-Phenyl-1-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19141-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1-propanol, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019141403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenyl-1-propanol, (+-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20172657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-PHENYL-1-PROPANOL, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D7U4Y35UR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
(R)-(+)-2-Phenyl-1-propanol physical properties
An In-depth Technical Guide to the Physical Properties of (R)-(+)-2-Phenyl-1-propanol
Introduction
This compound is a chiral alcohol of significant interest within the fields of organic synthesis and pharmaceutical development. Its importance lies in its role as a versatile chiral building block, or synthon, enabling the stereocontrolled synthesis of more complex, enantiomerically pure molecules. The biological activity of many pharmaceuticals is intrinsically linked to their stereochemistry, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Therefore, access to enantiopure starting materials like this compound is critical. A thorough understanding of its physical properties is the foundation for its effective use, from reaction setup and purification to analytical characterization and quality control. This guide provides a detailed examination of these properties and the experimental methodologies for their determination, offering both established data and the causal logic behind the protocols for researchers, scientists, and drug development professionals.
Chemical Identity and Molecular Structure
The precise identification of a chemical entity is paramount for reproducibility and regulatory compliance. This compound is defined by its unique structural and stereochemical features.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2R)-2-phenylpropan-1-ol | |
| CAS Number | 19141-40-3 | [1] |
| Molecular Formula | C₉H₁₂O | [2][3][4] |
| Molecular Weight | 136.19 g/mol | [2][3][5] |
| Synonyms | (R)-(+)-β-Methylphenethyl alcohol | [2] |
The molecule's key feature is the chiral center at the second carbon atom (C2) of the propanol chain. This carbon is bonded to four different substituents: a hydroxylmethyl group (-CH₂OH), a phenyl group (-C₆H₅), a methyl group (-CH₃), and a hydrogen atom. According to the Cahn-Ingold-Prelog (CIP) priority rules, these groups are ranked, and the resulting spatial arrangement is designated as (R). This specific three-dimensional architecture is responsible for the compound's ability to rotate plane-polarized light, a phenomenon known as optical activity, denoted by the "(+)" sign in its name.
Physicochemical Properties
The physical properties of a compound dictate the conditions required for its handling, purification, and use in synthesis. This compound is a colorless liquid under standard conditions.[2][4] A summary of its key quantitative properties is presented below.
Table 2: Summary of Physical Properties for this compound
| Property | Value | Conditions | Source |
| Boiling Point | 110-111 °C | at 10 mmHg | [1][3][6][7] |
| Melting Point | -13 °C to -37 °C | [8][9] | |
| Density | 0.975 g/mL | at 25 °C | [1][3][6][7] |
| Refractive Index | 1.526 - 1.527 | at 20 °C (D-line) | [1][3][6][8] |
| Solubility | Insoluble in water; Soluble in oils and ethanol | [2][4][10] |
These properties are fundamental for practical applications. The boiling point, significantly above room temperature but amenable to vacuum distillation, is crucial for purification. The density is useful for mass-to-volume conversions in process scale-up. The refractive index serves as a rapid, non-destructive preliminary check for purity. Finally, its solubility profile guides the choice of appropriate solvent systems for reactions, extractions, and chromatographic separations.
Experimental Determination of Key Physical Properties
The trustworthiness of experimental data hinges on robust and well-understood methodologies. The following sections detail the principles and standard protocols for measuring the most critical physical properties of this compound.
Boiling Point Determination (Micro-Method)
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11] For pure substances, this temperature is constant during the phase change, making it a reliable criterion for identification and purity assessment.[12] Since boiling points are pressure-dependent, recording the pressure at which the measurement is taken is essential. The micro-boiling point method is ideal for research settings where sample volumes may be limited.[13]
Detailed Protocol:
-
Sample Preparation: Place approximately 0.5 mL of this compound into a small-diameter test tube (e.g., a fusion tube).
-
Capillary Insertion: Take a standard melting point capillary tube and seal one end using a flame. Place the sealed capillary tube, open-end down, into the liquid in the test tube.
-
Apparatus Setup: Attach the test tube to a thermometer using a wire or rubber band, ensuring the sample is level with the thermometer bulb.
-
Heating: Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block).[13] The heating apparatus should allow for slow, controlled temperature increases.
-
Observation: Heat the bath gently. Initially, a stream of bubbles will emerge from the capillary as trapped air expands.[13] As the temperature approaches the boiling point, this will transition to a rapid and continuous stream of vapor bubbles.
-
Data Recording: When a continuous stream of bubbles is observed, stop heating. The bubbling will slow and eventually stop. The exact temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample at the ambient pressure.[11][13]
-
Pressure Correction: If the determination is not performed at standard pressure (760 mmHg), the observed boiling point can be corrected using a pressure nomograph.
Workflow Diagram: Micro-Boiling Point Determination
Caption: Workflow for micro-scale boiling point determination.
Melting Point Determination
Principle: While this compound is a liquid at room temperature, its melting point is a critical parameter. For substances that are solid at or near room temperature, the melting point is a primary indicator of purity. Pure crystalline compounds exhibit a sharp melting range (typically <1°C), whereas impurities cause a depression of the melting point and a broadening of the range.[14][15] This protocol is described for its general importance in characterizing organic compounds.
Detailed Protocol:
-
Sample Preparation: Ensure the solid sample is completely dry and finely powdered.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a modern melting point apparatus.[16]
-
Rapid Heating (Optional): For an unknown compound, first heat rapidly to determine an approximate melting point. Allow the apparatus to cool before proceeding.
-
Careful Determination: Heat the block to a temperature about 15-20°C below the expected melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, thermometer, and heating block.
-
Data Recording: Observe the sample through the magnifying eyepiece. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
Workflow Diagram: Capillary Melting Point Determination
Caption: Workflow for determining melting point via the capillary method.
Optical Rotation Measurement
Principle: Optical rotation is the defining characteristic of a chiral compound. When plane-polarized light passes through a solution containing an excess of one enantiomer, the plane of light is rotated.[17][18] The direction of rotation is denoted as dextrorotatory (+) for clockwise or levorotatory (-) for counter-clockwise.[17][18] The measured angle of rotation (α) is used to calculate the specific rotation [α], a standardized physical constant, using the Biot equation:
[α] = α / (c × l)
where:
-
[α] is the specific rotation.
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).[18]
The measurement is highly dependent on temperature and the wavelength of light used (typically the sodium D-line, 589.3 nm), which must be reported.[18][20][21]
Detailed Protocol:
-
Instrument Calibration: Turn on the polarimeter and allow the light source (e.g., sodium lamp) to warm up. Calibrate the instrument by taking a zero reading with a cell filled with the pure solvent that will be used for the sample.[20]
-
Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., ethanol) in a volumetric flask to create a solution of known concentration (c).
-
Cell Filling: Carefully fill the polarimeter cell with the prepared solution, ensuring no air bubbles are trapped in the light path. The path length (l) of the cell is a known constant (e.g., 1.0 dm).
-
Measurement: Place the filled cell in the polarimeter. Rotate the analyzer until the light field appears uniformly dim or evenly illuminated.[19]
-
Data Recording: Read the observed angle of rotation (α) from the instrument's scale.[19] Take several readings and average them to minimize error. Note the temperature and the solvent used.
-
Calculation: Use the Biot equation to calculate the specific rotation [α].
Workflow Diagram: Polarimetry Measurement
Caption: Workflow for the determination of specific optical rotation.
Safety and Handling
This compound is classified as a combustible liquid with a flash point of 94 °C (201 °F).[3][10] Standard laboratory precautions should be observed, including wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves.[3] Contact with skin and eyes should be avoided, and vapors should not be inhaled.[6] It should be stored in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[10][22]
Conclusion
The physical properties of this compound are not merely abstract data points; they are critical operational parameters that govern its application in synthetic and medicinal chemistry. Accurate determination of its boiling point, density, refractive index, and, most importantly, its specific optical rotation, is essential for ensuring the purity and stereochemical integrity of this valuable chiral intermediate. The protocols and principles outlined in this guide provide a framework for obtaining reliable and reproducible data, thereby upholding the scientific integrity required in research and drug development.
References
- 1. This compound | 19141-40-3 [chemicalbook.com]
- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]
- 4. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. chembk.com [chembk.com]
- 7. 2-Phenyl-1-propanol | CAS#:1123-85-9 | Chemsrc [chemsrc.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 2-phenyl-1-propanol [stenutz.eu]
- 10. echemi.com [echemi.com]
- 11. Video: Boiling Points - Concept [jove.com]
- 12. vernier.com [vernier.com]
- 13. uomus.edu.iq [uomus.edu.iq]
- 14. athabascau.ca [athabascau.ca]
- 15. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 16. westlab.com [westlab.com]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 20. digicollections.net [digicollections.net]
- 21. Optical Rotation — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 22. 2-Methyl-1-phenyl-1-propanol, 98% | Fisher Scientific [fishersci.ca]
A Guide to the Spectroscopic Characterization of (R)-(+)-2-Phenyl-1-propanol
Introduction
In the fields of pharmaceutical development, fine chemical synthesis, and metabolomics, the unambiguous structural elucidation of chiral molecules is paramount. (R)-(+)-2-Phenyl-1-propanol (C₉H₁₂O), a chiral primary alcohol, serves as a valuable building block in asymmetric synthesis. Its precise characterization is essential for ensuring stereochemical purity and understanding its role in complex chemical systems. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
This document moves beyond a simple recitation of data, offering insights into the causal relationships between molecular structure and spectral output. The protocols described herein are designed to be self-validating, ensuring researchers can confidently reproduce and interpret their own findings. Note that while the focus is on the (R)-enantiomer, the spectroscopic data presented (NMR in an achiral solvent, IR, MS) is identical to that of its (S)-enantiomer and the racemic mixture (CAS No. 1123-85-9)[1].
Molecular Structure
The structural arrangement of this compound, with a phenyl group and a hydroxymethyl group attached to the chiral center (C2), gives rise to a distinct spectroscopic fingerprint.
Caption: Molecular structure of 2-Phenyl-1-propanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For 2-Phenyl-1-propanol, both ¹H and ¹³C NMR provide definitive information about its structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and signal multiplicity. The asymmetry of the molecule ensures that all protons, except for those on the phenyl ring which may overlap, are chemically distinct.
Predicted and Experimental Data Summary
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (C3) | ~1.25 | Doublet (d) | 3H |
| -OH | Variable (~1.5-2.5) | Singlet (s, broad) | 1H |
| -CH- (C2) | ~2.95 | Sextet or Multiplet | 1H |
| -CH₂- (C1) | ~3.65 | Doublet (d) | 2H |
| Aromatic (-C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |
| Data synthesized from predicted spectra and typical values for similar structures.[2][3] |
Expertise & Causality:
-
The methyl protons (-CH₃) appear as a doublet because they are coupled to the single proton on the chiral center (C2).
-
The methine proton (-CH-) at C2 is coupled to both the methyl group (3 protons) and the methylene group (2 protons), theoretically leading to a complex multiplet. However, it often appears as a sextet. Its downfield shift (~2.95 ppm) is due to the deshielding effect of the adjacent phenyl ring.
-
The methylene protons (-CH₂-) are diastereotopic due to the adjacent chiral center. They are coupled to the C2 proton, resulting in a doublet. Their proximity to the electronegative oxygen atom shifts them further downfield (~3.65 ppm)[2].
-
The aromatic protons appear as a complex multiplet in the typical aromatic region (7.20-7.40 ppm).
Caption: Standard workflow for NMR sample analysis.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into a ≥400 MHz NMR spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds are typical starting points.
-
Processing: Process the resulting Free Induction Decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections. Calibrate the chemical shift scale by setting the residual CHCl₃ peak to 7.26 ppm or the TMS peak to 0.00 ppm.
-
Analysis: Integrate the signals and analyze the chemical shifts and coupling patterns to confirm the structure.
¹³C NMR Spectroscopy: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment, offering a clear map of the molecule's carbon backbone.
Data Summary
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -CH₃ (C3) | ~17.5 |
| -CH- (C2) | ~45.0 |
| -CH₂- (C1) | ~68.5 |
| Aromatic (C-ipso) | ~142.0 |
| Aromatic (C-ortho, meta, para) | ~126.0 - 129.0 |
| Data obtained from SpectraBase and synthesized from known values.[1] |
Expertise & Causality:
-
The aliphatic carbons (C1, C2, C3) are well-resolved. The C1 carbon, bonded to the oxygen, is the most deshielded of the three (~68.5 ppm).
-
The aromatic carbons show a cluster of signals between 126-129 ppm for the protonated carbons, while the quaternary ipso-carbon (the one attached to the propyl chain) is shifted further downfield (~142.0 ppm) and typically has a lower intensity.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: On the same spectrometer, switch the nucleus probe to ¹³C.
-
Acquisition: Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans (e.g., 1024 or more) is typically required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 2-Phenyl-1-propanol is dominated by features characteristic of its alcohol and aromatic components.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2980 - 2850 | C-H stretch | Aliphatic |
| 1600, 1495, 1450 | C=C stretch | Aromatic Ring |
| 1050 - 1000 | C-O stretch | Primary Alcohol |
| Data obtained from PubChem and general IR correlation tables.[1][4] |
Expertise & Causality:
-
The most prominent feature is the broad O-H stretching band centered around 3350 cm⁻¹. Its breadth is a direct result of intermolecular hydrogen bonding between alcohol molecules.
-
The sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretches , while the peaks just below 3000 cm⁻¹ correspond to aliphatic C-H stretches of the propyl chain.
-
The presence of the C-O stretch around 1030 cm⁻¹ confirms the primary alcohol functionality[2].
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal.
-
Acquisition: Lower the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Scan: Co-add 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to obtain a high-quality spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization. Electron Ionization (EI) is a common high-energy technique that induces reproducible fragmentation.
Key Mass Spectrometry Data (EI-MS)
| m/z (Mass/Charge) | Proposed Fragment | Significance |
| 136 | [C₉H₁₂O]⁺• | Molecular Ion (M⁺•) |
| 105 | [C₈H₉]⁺ | [M - CH₂OH]⁺ |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| Data obtained from PubChem and MassBank databases for 2-phenyl-1-propanol.[1][5] |
Expertise & Causality: The molecular ion peak at m/z = 136 confirms the molecular weight of the compound (136.19 g/mol )[1][6]. The fragmentation is driven by the formation of stable carbocations.
-
Base Peak (m/z 105): The most intense peak (base peak) in the spectrum is at m/z 105. This corresponds to the loss of the hydroxymethyl radical (•CH₂OH, 31 Da) from the molecular ion. This fragmentation is favorable as it produces a stable secondary benzylic carbocation[1][5].
-
Tropylium Ion (m/z 91): A peak at m/z 91 is characteristic of many alkylbenzene compounds and results from the rearrangement of the benzylic cation to the highly stable tropylium ion.
-
Phenyl Cation (m/z 77): Loss of the entire propyl side chain can lead to the formation of the phenyl cation.
References
An In-depth Technical Guide to the Discovery and History of (R)-(+)-2-Phenyl-1-propanol
Abstract
(R)-(+)-2-Phenyl-1-propanol, a chiral aromatic alcohol, holds a significant position in the landscape of fine chemicals, serving as a vital building block in the fragrance, pharmaceutical, and asymmetric synthesis sectors. This technical guide provides a comprehensive overview of its discovery and the historical evolution of its synthesis, with a particular focus on the development of stereoselective methodologies. We will delve into the foundational non-selective preparations and trace the progression to modern, highly efficient catalytic and biocatalytic routes that furnish the enantiomerically pure (R)-isomer. This guide is intended for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed experimental protocols, mechanistic insights, and comparative data to inform contemporary research and application.
Introduction: The Significance of a Chiral Alcohol
2-Phenyl-1-propanol, also known as hydratropic alcohol, is an organic compound characterized by a phenyl group and a hydroxyl group on a propane backbone.[1] Its structure contains a stereocenter at the second carbon, giving rise to two enantiomers: (R)- and (S)-2-phenyl-1-propanol. This chirality is of paramount importance, as the two enantiomers often exhibit distinct biological activities and olfactory properties.
The (R)-enantiomer, this compound, is particularly valued for its characteristic mild, floral scent, reminiscent of hyacinth and lilac, making it a prized ingredient in the fragrance industry.[2] Beyond its aromatic appeal, it serves as a crucial chiral intermediate in the synthesis of various pharmaceuticals, notably non-steroidal anti-inflammatory drugs (NSAIDs).[1] Furthermore, its well-defined stereochemistry makes it a valuable tool in the field of asymmetric synthesis, where it can be employed as a chiral auxiliary to control the stereochemical outcome of reactions.[3]
This guide will first explore the early, non-stereoselective syntheses of 2-phenyl-1-propanol, providing a historical context for the challenges that chemists faced in obtaining single enantiomers. We will then transition to the modern era of asymmetric synthesis, detailing the landmark developments in both transition-metal-catalyzed hydrogenations and biocatalytic reductions that have made the efficient production of this compound a reality.
Historical Perspective: From Racemates to Enantiopurity
The synthesis of 2-phenyl-1-propanol was reported as early as 1947, though these initial methods produced a racemic mixture of the (R) and (S) enantiomers.[4] The separation of these enantiomers was a non-trivial task, often relying on classical resolution techniques that were laborious and offered limited yields. The true value of 2-phenyl-1-propanol as a chiral building block could only be fully realized with the advent of synthetic methods that could selectively produce one enantiomer over the other.
The latter half of the 20th century witnessed a revolution in organic chemistry with the development of asymmetric catalysis. The pioneering work of researchers like Ryoji Noyori in the field of asymmetric hydrogenation provided the tools necessary to tackle the challenge of producing enantiomerically pure alcohols like this compound directly from prochiral precursors.[5][6] Concurrently, the field of biocatalysis emerged as a powerful and environmentally benign alternative, harnessing the inherent stereoselectivity of enzymes to perform chiral transformations with remarkable precision.[3] This dual advancement in chemical and biological catalysis has paved the way for the large-scale, cost-effective production of this compound, unlocking its full potential across various industries.
Modern Synthetic Methodologies for this compound
The contemporary synthesis of enantiomerically pure this compound is dominated by two main strategies: the asymmetric reduction of the prochiral ketone, propiophenone, and the enantioselective reduction of 2-phenylpropionaldehyde.
Asymmetric Hydrogenation of Propiophenone
The asymmetric hydrogenation of prochiral ketones is one of the most efficient methods for the synthesis of chiral secondary alcohols. The work of Noyori and his colleagues demonstrated that ruthenium complexes bearing chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), in combination with a chiral diamine, are exceptionally effective catalysts for this transformation.[5][7]
The high enantioselectivity of the Noyori-type hydrogenation catalysts is attributed to a "metal-ligand cooperative" mechanism.[8] The reaction is believed to proceed through a six-membered pericyclic transition state. In this transition state, the ketone substrate coordinates to the ruthenium center, and a hydride is transferred from the metal to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen. The chirality of both the BINAP ligand and the diamine ligand creates a highly constrained chiral environment around the metal center. This steric and electronic arrangement favors the approach of the ketone from one specific face, leading to the preferential formation of one enantiomer of the alcohol.[9]
Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.
The following protocol is a representative example of a Noyori-type asymmetric hydrogenation to produce (R)-2-phenyl-1-propanol.
Materials:
-
Propiophenone
-
[RuCl₂((R)-BINAP)]₂·NEt₃ (or a similar Ru-BINAP precatalyst)
-
(R,R)-DPEN (1,2-diphenylethylenediamine)
-
Potassium tert-butoxide (t-BuOK)
-
2-Propanol (anhydrous and degassed)
-
Hydrogen gas (high purity)
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask, add [RuCl₂((R)-BINAP)]₂·NEt₃ (0.005 mol% relative to substrate) and (R,R)-DPEN (0.01 mol%). Add degassed 2-propanol to dissolve the catalyst components. Stir the mixture for 30 minutes.
-
Reaction Setup: In a separate flask, dissolve propiophenone (1 equivalent) in degassed 2-propanol.
-
Hydrogenation: Transfer the substrate solution to the high-pressure autoclave. Under a counterflow of inert gas, add the catalyst solution and a solution of t-BuOK in 2-propanol (0.1 M solution, 2 mol%).
-
Reaction: Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 8 atm with hydrogen. Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up and Purification: Carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Self-Validation:
-
The enantiomeric excess (ee) of the product should be determined by chiral HPLC or GC analysis.
-
The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biocatalytic Reduction using Alcohol Dehydrogenases (ADHs)
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[10] Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones, utilizing the cofactor nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphate derivative (NADP⁺/NADPH).[11] For the synthesis of chiral alcohols, ADHs are used in the reductive direction, converting a prochiral ketone or aldehyde to the corresponding alcohol with high enantioselectivity.
The stereochemical outcome of an ADH-catalyzed reduction is governed by Prelog's rule. The active site of the enzyme is structured in such a way that it orients the carbonyl substrate and the nicotinamide cofactor in a specific three-dimensional arrangement. The hydride is delivered from the cofactor to either the re or si face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.[2][12] ADHs that deliver the hydride to the re face are termed "Prelog" enzymes, while those that deliver to the si face are "anti-Prelog" enzymes. The choice of enzyme is therefore critical in obtaining the desired (R) or (S) alcohol.
Caption: Key step in ADH-catalyzed ketone reduction.
Whole-cell biocatalysis using baker's yeast is a cost-effective and operationally simple method for the enantioselective reduction of carbonyl compounds.[3]
Materials:
-
2-Phenylpropionaldehyde or Propiophenone
-
Saccharomyces cerevisiae (active dry baker's yeast)
-
D-Glucose
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Yeast Culture Preparation: In a sterilized Erlenmeyer flask, prepare a culture medium by dissolving D-glucose (e.g., 20 g) in 500 mL of phosphate buffer. Add the active dry baker's yeast (e.g., 10 g) to the medium.
-
Incubation: Incubate the culture at 30°C with gentle shaking for 1 hour to activate the yeast.
-
Bioreduction: Add the substrate (2-phenylpropionaldehyde or propiophenone, e.g., 1 g) to the activated yeast culture.
-
Reaction: Continue the incubation with shaking at 30°C for 24-48 hours. The progress of the reaction can be monitored by TLC or GC.
-
Work-up and Purification:
-
Filter the reaction mixture through celite to remove the yeast cells.
-
Extract the filtrate with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Self-Validation:
-
Chiral GC analysis is essential to determine the enantiomeric excess of the product. Baker's yeast typically produces the (S)-enantiomer from 2-phenylpropionaldehyde, but the selectivity can vary with the substrate.
-
¹H and ¹³C NMR spectroscopy should be used to confirm the structure of the product.
Comparative Analysis of Synthetic Routes
| Method | Precursor | Catalyst/Reagent | Typical Enantiomeric Excess (ee) | Advantages | Disadvantages |
| Asymmetric Hydrogenation | Propiophenone | Ru-BINAP/Diamine | >95% (R) | High yield and ee, broad substrate scope | Requires high-pressure equipment, expensive catalysts |
| Biocatalytic Reduction (Isolated ADH) | Propiophenone/ 2-Phenylpropionaldehyde | Isolated Alcohol Dehydrogenase | >99% (R or S) | Very high enantioselectivity, mild conditions | Expensive enzymes and cofactors, requires cofactor regeneration system |
| Biocatalytic Reduction (Whole Cell) | Propiophenone/ 2-Phenylpropionaldehyde | S. cerevisiae | Variable (often moderate to good) | Inexpensive, environmentally friendly, simple setup | Lower yields and ee compared to isolated enzymes, potential for side reactions |
This compound as a Chiral Auxiliary
Beyond its direct applications, enantiomerically pure this compound can be employed as a chiral auxiliary to induce stereoselectivity in other reactions.[3] The principle involves temporarily attaching the chiral alcohol to a prochiral substrate, performing a diastereoselective reaction, and then cleaving the auxiliary to reveal the enantiomerically enriched product.
Conceptual Workflow
References
- 1. hmdb.ca [hmdb.ca]
- 2. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. (2R)-2-Phenyl-1-propanol | C9H12O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 7. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. The standard 13C NMR spectrum of phenyl propanoate is shown here.... | Study Prep in Pearson+ [pearson.com]
(R)-(+)-2-Phenyl-1-propanol CAS number and identifiers
An In-Depth Technical Guide to (R)-(+)-2-Phenyl-1-propanol
Abstract
This compound is a chiral alcohol of significant interest in the fields of organic synthesis, pharmaceutical development, and fragrance chemistry. Its value is derived from its defined stereochemistry, which makes it a crucial chiral building block for the synthesis of enantiomerically pure, high-value molecules. This guide provides a comprehensive technical overview of this compound, covering its chemical identity, physicochemical properties, stereochemical assignment, enantioselective synthesis strategies, key applications, and analytical methodologies for determining enantiomeric purity. Detailed experimental protocols and safety information are included to support researchers and drug development professionals in its effective and safe utilization.
Chemical Identity and Identifiers
Precise identification is paramount for ensuring the correct stereoisomer is used in synthesis and research. The identifiers for this compound are consolidated below.
| Identifier | Value | Source |
| CAS Number | 19141-40-3 | PubChem[1] |
| IUPAC Name | (2R)-2-phenylpropan-1-ol | PubChem[1] |
| Molecular Formula | C₉H₁₂O | PubChem[1] |
| Synonyms | (R)-2-Phenylpropan-1-ol, (+)-2-Phenyl-1-propanol | PubChem[1] |
| InChI | InChI=1S/C9H12O/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/t8-/m0/s1 | PubChem[1] |
| InChIKey | RNDNSYIPLPAXAZ-QMMMGPOBSA-N | PubChem[1] |
| Canonical SMILES | C--INVALID-LINK--C1=CC=CC=C1 | PubChem[1] |
| EC Number | 677-807-5 | PubChem[1] |
Physicochemical and Stereochemical Properties
The physical properties and stereochemistry of a molecule dictate its behavior in chemical reactions and biological systems.
Physicochemical Data
The key physical properties are summarized in the following table.
| Property | Value | Source |
| Molecular Weight | 136.19 g/mol | PubChem[1][2] |
| Appearance | Colorless liquid | ECHEMI[3], PubChem[2] |
| Boiling Point | 110-111 °C at 10 mmHg | ChemicalBook[4], Sigma-Aldrich[5] |
| Density | 0.975 g/mL at 25 °C | ChemicalBook[4], Sigma-Aldrich[5] |
| Refractive Index (n²⁰/D) | 1.526 - 1.527 | ChemicalBook[4], Sigma-Aldrich[5] |
| Solubility | Insoluble in water; Soluble in ethyl alcohol | Flinn Scientific[6], ECHEMI[3] |
| Flash Point | 94 °C (201.2 °F) - closed cup | Sigma-Aldrich[5] |
Stereochemistry: The (R) Configuration
The designation "(R)" refers to the absolute configuration of the stereocenter (the chiral carbon atom, C2) as determined by the Cahn-Ingold-Prelog (CIP) priority rules. For 2-phenyl-1-propanol, the chiral carbon is bonded to a phenyl group, a methyl group, a hydroxymethyl group, and a hydrogen atom.
The assignment process involves prioritizing these four substituents:
-
-CH₂OH (hydroxymethyl group): Highest priority (Priority 1) due to the oxygen atom.
-
-C₆H₅ (phenyl group): Second priority (Priority 2).
-
-CH₃ (methyl group): Third priority (Priority 3).
-
-H (hydrogen atom): Lowest priority (Priority 4).
When viewing the molecule with the lowest priority group (hydrogen) pointing away, the sequence from priority 1 to 2 to 3 proceeds in a clockwise direction, hence the designation "(R)" for rectus. The "(+)" sign indicates that this enantiomer is dextrorotatory, meaning it rotates plane-polarized light to the right.
Enantioselective Synthesis
The production of single-enantiomer compounds is critical, as different enantiomers can exhibit vastly different biological effects.[7] The most common and efficient route to this compound is the asymmetric reduction of a prochiral precursor, typically 2-phenylpropionaldehyde or propiophenone.
This transformation relies on a chiral catalyst or biocatalyst to control the stereochemical outcome, ensuring the hydrogen atoms are added to the carbonyl group in a spatially defined manner.
Caption: Asymmetric synthesis of this compound.
Experimental Protocol: Asymmetric Hydrogenation
This protocol describes a general methodology for the asymmetric hydrogenation of propiophenone using a Ruthenium-BINAP type catalyst, a common method for achieving high enantioselectivity.[8]
Materials:
-
Propiophenone
-
Ruthenium precursor (e.g., [RuCl₂(benzene)]₂)
-
Chiral ligand (e.g., (R)-BINAP)
-
Degassed, anhydrous solvent (e.g., methanol)
-
Hydrogen gas (high purity)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (under inert atmosphere): In a glovebox, dissolve the ruthenium precursor and the (R)-BINAP ligand in degassed methanol. Stir the solution at room temperature for 30-60 minutes to form the active catalyst complex.
-
Reaction Setup: Transfer the prepared catalyst solution to a high-pressure hydrogenation reactor that has been purged with inert gas.
-
Substrate Addition: Add a solution of propiophenone in degassed methanol to the reactor.
-
Hydrogenation: Seal the reactor, purge it several times with hydrogen gas, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 25-50 °C). The reaction progress can be monitored by taking aliquots and analyzing them by GC or TLC. Lowering the reaction temperature can often increase enantioselectivity.[8]
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with inert gas.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the final product using chiral HPLC or GC (see Section 6.0).
Key Applications
The utility of this compound stems from its specific stereochemistry and functional groups.
-
Chiral Building Block: It is a versatile chiral synthon used in the synthesis of more complex, enantiomerically pure molecules, particularly within the pharmaceutical industry.[9] Its defined stereocenter is fundamental for introducing chirality into target molecules.
-
Pharmaceutical Intermediate: Phenylpropanol derivatives are integral in the synthesis of various active pharmaceutical ingredients, including certain non-steroidal anti-inflammatory drugs (NSAIDs) and beta-adrenoblockers.[9][10]
-
Fragrance Industry: 2-Phenyl-1-propanol possesses a pleasant floral scent, often described as Lila-hyacinth.[7][10] This makes it a valuable ingredient in cosmetics, fine fragrances, and household products.
Analytical Methodologies for Enantiomeric Purity Assessment
For any application involving a chiral compound, verifying its enantiomeric purity is a critical quality control step. The accurate determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis.[11]
Caption: General workflow for ee determination by Chiral HPLC.
Comparison of Analytical Techniques
Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used.[11]
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP).[11] | Separation of volatile enantiomers based on differential interaction with a CSP in a capillary column.[11] | Formation of diastereomeric complexes with a chiral solvating agent, causing distinct chemical shifts.[11] |
| Resolution | High | Very High | Moderate to Low |
| Sample Prep | Simple dissolution | May require derivatization to increase volatility.[11] | Simple, but requires a chiral solvating agent.[11] |
| Accuracy | High | High | Good, but can be limited by peak overlap |
Protocol: Enantiomeric Excess Determination by Chiral HPLC
This protocol provides a standard method for separating the enantiomers of 2-phenyl-1-propanol. Polysaccharide-based chiral stationary phases are highly effective for this separation.[12]
Materials and Equipment:
-
HPLC system with UV detector, pump, and column oven.[12]
-
Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[12]
-
HPLC Grade Solvents: n-Hexane, Isopropanol (2-Propanol).[12]
-
Sample of 2-phenyl-1-propanol.
-
Volumetric flasks, pipettes, and syringe filters (0.45 µm).
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase, for example, n-Hexane/Isopropanol (90:10, v/v). Degas the solution thoroughly before use. The ratio of the alcohol modifier is a crucial parameter for optimizing resolution.[12]
-
Sample Preparation: Accurately weigh and dissolve a small amount of the 2-phenyl-1-propanol sample in the mobile phase to create a solution of approximately 0.5-1.0 mg/mL. Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[12]
-
HPLC Conditions:
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram. The (R) and (S) enantiomers should resolve into two separate peaks.
-
-
Data Processing:
-
Integrate the area of each peak.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor one).
-
Safety, Handling, and Storage
Proper handling and storage are essential for laboratory safety.
-
Hazard Identification: this compound is classified as harmful if swallowed (H302).[1] It can also be irritating to the eyes, skin, and respiratory system.[6]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[6]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames, as it is a combustible liquid.[6][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[3]
References
- 1. (+)-2-Phenyl-1-propanol | C9H12O | CID 177050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 19141-40-3 [chemicalbook.com]
- 5. 2-Phenyl-1-propanol 97 1123-85-9 [sigmaaldrich.com]
- 6. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. benchchem.com [benchchem.com]
- 9. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
(R)-(+)-2-Phenyl-1-propanol solubility and stability
An In-Depth Technical Guide to the Solubility and Stability of (R)-(+)-2-Phenyl-1-propanol
Introduction
This compound is a chiral aromatic alcohol of significant interest in the fields of organic synthesis and pharmaceutical development. Its utility as a key building block and intermediate for the synthesis of enantiomerically pure compounds necessitates a thorough understanding of its fundamental physicochemical properties.[1] For researchers, process chemists, and formulation scientists, two of the most critical parameters are solubility and stability. These properties govern the selection of appropriate solvent systems for reactions and purifications, dictate storage and handling procedures, and ultimately impact the quality, efficacy, and shelf-life of any resulting product.[2][3]
This technical guide provides a comprehensive exploration of the solubility and stability of this compound. Moving beyond a simple recitation of data, this document delves into the underlying chemical principles that dictate its behavior, offers detailed and validated experimental protocols for its characterization, and presents field-proven strategies to mitigate degradation. The insights and methodologies contained herein are designed to empower scientific professionals to handle, utilize, and formulate this valuable chiral intermediate with confidence and precision.
Core Physicochemical Properties
A foundational understanding of this compound begins with its key physicochemical properties. These intrinsic characteristics are determinants of its solubility, reactivity, and appropriate handling conditions. The data presented below has been compiled from authoritative chemical databases and supplier documentation.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O | [4][5] |
| Molecular Weight | 136.19 g/mol | [4] |
| Appearance | Colorless liquid | [1][4][5] |
| Boiling Point | 110-114 °C at 10-14 mmHg | [4][6][7] |
| Density | ~0.975 g/mL at 25 °C | [6][8] |
| Refractive Index | n20/D 1.526 - 1.527 | [6][8] |
| Flash Point | 94 °C - 108 °C (Closed Cup) | [9] |
Solubility Profile
The solubility of this compound is a direct consequence of its amphiphilic molecular structure, which features both a polar hydroxyl (-OH) group capable of hydrogen bonding and a non-polar phenyl ring.[2][5] This duality dictates its miscibility with a range of solvent types.
Theoretical Framework and Qualitative Assessment
The presence of the hydroxyl group imparts solubility in polar protic solvents like ethanol, while the phenyl ring and hydrocarbon backbone promote solubility in non-polar organic solvents and oils.[2][4] Conversely, the significant non-polar character limits its solubility in water.
| Solvent Class | Solubility | Rationale | Source(s) |
| Water | Slightly Soluble / Insoluble | The large, hydrophobic phenyl group dominates, limiting miscibility despite the polar -OH group. | [2][4][6][9] |
| Polar Protic (e.g., Ethanol) | Soluble | The hydroxyl group readily forms hydrogen bonds with the solvent. | [4][9] |
| Polar Aprotic (e.g., Chloroform) | Soluble | Dipole-dipole interactions between the solvent and the molecule's polar region facilitate dissolution. | [1] |
| Oils / Non-Polar | Soluble | The non-polar phenyl ring and alkyl chain interact favorably with lipophilic solvents via van der Waals forces. | [4] |
Workflow for Quantitative Solubility Determination
Caption: Workflow for solubility assessment of this compound.
Experimental Protocol: Shake-Flask Method for Solubility Measurement
This protocol describes the gold-standard shake-flask method for determining the equilibrium solubility of a compound in a given solvent system. Its trustworthiness lies in allowing the system to reach a true thermodynamic equilibrium.
Objective: To determine the solubility of this compound in a selected solvent at a specified temperature.
Materials:
-
This compound
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a suitable detector (e.g., UV-Vis)
Methodology:
-
Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The key is to ensure that solid/liquid material remains undissolved, signifying that a saturated solution has been achieved.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours). The goal is to ensure that the concentration of the dissolved solute reaches a constant value (equilibrium). A preliminary time-course experiment can validate the required equilibration time.
-
Phase Separation: After equilibration, let the vials stand undisturbed in the temperature-controlled environment to allow the excess solid/liquid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.
-
Quantification:
-
Accurately dilute the filtered sample with a suitable mobile phase to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated HPLC method.
-
Determine the concentration by comparing the peak area to a standard calibration curve prepared with known concentrations of this compound.
-
-
Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in appropriate units (e.g., mg/mL or mol/L).
Stability Profile and Degradation Pathways
Understanding the stability of this compound is crucial for ensuring its purity during synthesis, purification, and long-term storage. While generally stable, it is susceptible to degradation under specific thermal and chemical conditions.
Storage and Handling
For optimal long-term preservation of purity, this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Under these conditions, it is reported to be stable for at least two years.[1] It is incompatible with strong oxidizing agents, which can lead to rapid decomposition.[9]
Key Degradation Pathways
Two primary degradation mechanisms are of concern, particularly during purification or under stressful process conditions: acid-catalyzed dehydration and oxidation.[7]
A. Acid-Catalyzed Dehydration During processes like distillation, trace acidic impurities can catalyze the elimination of water from the alcohol, leading to the formation of 2-phenylpropene.[7] This not only reduces the yield of the desired product but also introduces a difficult-to-remove impurity.
Caption: Mechanism of acid-catalyzed dehydration.
-
Mitigation Strategy: Neutralizing Wash: Before distillation, washing the crude product with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), effectively neutralizes any residual acidic catalysts.[7] A subsequent wash with deionized water removes any remaining bicarbonate. This simple step is a self-validating control, as its proper execution prevents the formation of the alkene impurity.
B. Oxidation The benzylic position in this compound is susceptible to oxidation, especially at elevated temperatures in the presence of atmospheric oxygen.[7] This can lead to the formation of colored byproducts such as 2-phenyl-1-propanal or 2-phenylpropanoic acid.
Caption: Potential pathway for oxidative degradation.
-
Mitigation Strategies:
-
Inert Atmosphere: Conducting high-temperature operations, such as distillation, under an inert atmosphere (e.g., nitrogen or argon) minimizes contact with oxygen, thereby preventing oxidation.[7]
-
Antioxidants: The addition of a small amount of a high-boiling antioxidant like Butylated Hydroxytoluene (BHT) to the distillation flask can quench free-radical chain reactions that initiate oxidation.[7]
-
Vacuum Distillation: Using vacuum distillation significantly lowers the required boiling point, reducing thermal stress on the molecule and minimizing both dehydration and oxidation.[7]
-
Experimental Protocol: Forced Degradation Study
For drug development applications, a forced degradation study is essential to identify potential degradants and develop a stability-indicating analytical method, as outlined in ICH guidelines.[3]
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and validate an analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add 0.1 M HCl, heat at 60-80 °C for a set time.
-
Base Hydrolysis: Add 0.1 M NaOH, heat at 60-80 °C for a set time.
-
Oxidation: Add 3% H₂O₂, store at room temperature.
-
Thermal Stress: Heat the stock solution at a high temperature (e.g., 80-100 °C).
-
Photostability: Expose the solution to light according to ICH Q1B guidelines.
-
-
Neutralization & Analysis: After the designated stress period, neutralize the acidic and basic samples. Dilute all samples to the same concentration.
-
HPLC Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC method. The goal is to achieve baseline separation of the main peak from all degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is crucial to ensure the main peak is not co-eluting with any degradants.[10]
Summary of Analytical Methodologies
The selection of an appropriate analytical technique is paramount for accurately assessing solubility and stability. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique due to its versatility, sensitivity, and quantitative power.[3][10]
| Analytical Technique | Application in this compound Analysis |
| HPLC (with UV/PDA Detector) | Primary choice for: - Quantification in solubility studies.- Purity assessment and assay in stability studies.- Developing stability-indicating methods by separating the parent drug from degradation products.[2][10][11] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Used for: - Identifying volatile degradation products, such as 2-phenylpropene formed during dehydration.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used for: - Unambiguous structural elucidation of unknown degradation products isolated from forced degradation studies.- Confirming the identity and purity of reference standards.[10] |
| Mass Spectrometry (MS) | Used for: - Determining the molecular weight of degradation products, often coupled with HPLC (LC-MS) for online identification.[10] |
Conclusion
This compound is a robust chiral intermediate when handled and stored under appropriate conditions. Its solubility is governed by its classic amphiphilic structure, making it soluble in a wide array of organic solvents but poorly soluble in water. The primary stability concerns—acid-catalyzed dehydration and high-temperature oxidation—are well-understood and can be effectively mitigated through straightforward procedural controls such as neutralizing washes, the use of an inert atmosphere, and vacuum distillation.
For researchers and developers, a proactive approach is essential. The theoretical principles and detailed experimental protocols provided in this guide serve as a validated framework for determining precise solubility and for establishing stability-indicating methods. By applying these insights, scientists can ensure the integrity of this compound throughout its lifecycle, from laboratory synthesis to final product formulation.
References
- 1. adipogen.com [adipogen.com]
- 2. benchchem.com [benchchem.com]
- 3. kinampark.com [kinampark.com]
- 4. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]
- 6. 2-Phenyl-1-propanol | CAS#:1123-85-9 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 19141-40-3 [chemicalbook.com]
- 9. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Evaluation of stability of (1R,2 S)-(−)-2-methylamino-1-phenyl-1-propanol hydrochloride in plasma and urine samples-inoculated with Escherichia coli using high-performance liquid chromatography (HPLC) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry of (R)-(+)-2-Phenyl-1-propanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the stereochemistry of (R)-(+)-2-phenyl-1-propanol, a chiral alcohol of significant interest in the pharmaceutical and fragrance industries. The document elucidates the fundamental principles of its stereochemical assignment, details modern methodologies for its enantioselective synthesis, and presents robust analytical techniques for the determination of its enantiomeric purity and absolute configuration. By integrating theoretical concepts with practical, field-proven insights and detailed experimental protocols, this guide serves as an essential resource for researchers engaged in asymmetric synthesis and the development of stereochemically defined molecules.
Introduction: The Imperative of Chirality in Modern Chemistry
Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and material science. The differential interaction of enantiomers with other chiral entities, such as biological receptors and enzymes, often leads to distinct physiological responses. Consequently, the synthesis and analysis of enantiomerically pure compounds are of paramount importance in drug development, where one enantiomer may exhibit therapeutic benefits while the other could be inactive or even toxic.
2-Phenyl-1-propanol, also known as hydratropic alcohol, possesses a single stereocenter at the second carbon of the propanol chain, giving rise to two enantiomers: (R)-2-phenyl-1-propanol and (S)-2-phenyl-1-propanol.[1] The (R)-(+)-enantiomer is a valuable chiral building block and intermediate in the synthesis of various pharmaceuticals and fragrances. This guide focuses specifically on the stereochemical aspects of the (R)-(+)-enantiomer, offering a detailed examination of its synthesis, characterization, and the principles governing its three-dimensional structure.
Stereochemical Assignment and Physicochemical Properties
The absolute configuration of the stereocenter in 2-phenyl-1-propanol is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic method provides an unambiguous descriptor for the spatial arrangement of the substituents around the chiral carbon.
Application of Cahn-Ingold-Prelog (CIP) Priority Rules
The assignment of the absolute configuration of 2-phenyl-1-propanol involves a stepwise prioritization of the four groups attached to the chiral carbon (C2):
-
Identify the Stereocenter: The stereocenter is the carbon atom bonded to four different groups: a hydrogen atom (-H), a methyl group (-CH₃), a hydroxymethyl group (-CH₂OH), and a phenyl group (-C₆H₅).
-
Assign Priorities: Priorities are assigned based on the atomic number of the atoms directly attached to the stereocenter. Higher atomic numbers receive higher priority.
-
Priority 1: The phenyl group (-C₆H₅). The carbon of the phenyl group is attached to other carbons.
-
Priority 2: The hydroxymethyl group (-CH₂OH). The carbon of this group is attached to an oxygen atom.
-
Priority 3: The methyl group (-CH₃). The carbon of this group is attached to hydrogen atoms.
-
Priority 4: The hydrogen atom (-H). It has the lowest atomic number.
-
-
Orient the Molecule: The molecule is oriented so that the lowest priority group (the hydrogen atom) points away from the viewer.
-
Determine the Configuration: The direction of the sequence from the highest priority group (1) to the third highest priority group (3) is observed.
-
If the sequence is clockwise , the configuration is assigned as (R) (from the Latin rectus, meaning right).
-
If the sequence is counter-clockwise , the configuration is assigned as (S) (from the Latin sinister, meaning left).
-
For this compound, the arrangement of the phenyl, hydroxymethyl, and methyl groups follows a clockwise direction when the hydrogen atom is oriented away from the viewer.
Caption: Cahn-Ingold-Prelog (CIP) priority rules for assigning the (R) configuration.
Physicochemical and Chiroptical Properties
The enantiomers of 2-phenyl-1-propanol share the same physical properties such as boiling point, density, and refractive index in an achiral environment. However, they exhibit different chiroptical properties, most notably their interaction with plane-polarized light.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₂O | [2] |
| Molecular Weight | 136.19 g/mol | [2] |
| Boiling Point | 110-111 °C at 10 mmHg | [3] |
| Density | 0.975 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.526 | [3] |
| Specific Optical Rotation [α] | A definitive, citable value for enantiomerically pure this compound is not readily available in the searched literature. The (+) designation indicates dextrorotation (clockwise). For the structural isomer, (R)-(-)-1-Phenyl-2-propanol, a specific rotation of [α]20/D −41±1° (c = 5.3% in benzene) has been reported.[4] It is crucial to experimentally determine the specific rotation for this compound under defined conditions (concentration, solvent, temperature, and wavelength). |
Enantioselective Synthesis of this compound
The synthesis of enantiomerically enriched this compound is predominantly achieved through the asymmetric reduction of the prochiral ketone, propiophenone (1-phenyl-1-propanone). Key methodologies include catalytic asymmetric hydrogenation and biocatalytic reduction.
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful technique that utilizes chiral transition metal catalysts to stereoselectively add hydrogen across the carbonyl double bond of propiophenone.[5] Ruthenium-based catalysts, particularly those developed by Noyori and his research group, have proven to be highly effective.
Mechanism of Stereoselection: The enantioselectivity of the Noyori-type Ru(II)-diphosphine-diamine catalysts arises from a metal-ligand bifunctional activation mechanism. The reaction is believed to proceed through a six-membered pericyclic transition state where the carbonyl group of the substrate interacts with both the ruthenium center and a proton on the diamine ligand. The specific chirality of the diphosphine (e.g., BINAP) and the diamine ligands creates a chiral environment that favors the approach of the substrate from one face, leading to the preferential formation of one enantiomer of the alcohol. More recent studies suggest an outer-sphere mechanism where a hydride is transferred from the ruthenium complex to the ketone.[2]
Caption: Workflow for asymmetric hydrogenation of propiophenone.
Experimental Protocol: Asymmetric Hydrogenation with a Ruthenium Catalyst
This protocol provides a general methodology for the asymmetric hydrogenation of propiophenone using a Ru-BINAP type catalyst.
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (R)-BINAP) in a degassed solvent such as methanol or ethanol.
-
Reaction Setup: In a high-pressure autoclave, combine the prepared catalyst solution with propiophenone and any necessary additives or co-catalysts.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure and heat the reaction mixture to the optimal temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, cool the autoclave and carefully vent the hydrogen gas. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield enantiomerically enriched this compound.
Biocatalytic Reduction
Biocatalysis offers an environmentally benign and highly selective alternative for the synthesis of chiral alcohols.[4] Whole-cell biocatalysts, such as Saccharomyces cerevisiae (baker's yeast), or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), can effectively reduce propiophenone to this compound with high enantiomeric excess.
Mechanism of Stereoselection: The high enantioselectivity of enzymatic reductions is attributed to the three-dimensional structure of the enzyme's active site. The substrate, propiophenone, binds to the active site in a specific orientation, dictated by steric and electronic interactions with the surrounding amino acid residues. This precise positioning exposes one of the two prochiral faces of the carbonyl group to the hydride donor (typically NADH or NADPH), leading to the formation of a single enantiomer of the alcohol product. The stereochemical outcome (Prelog or anti-Prelog) is dependent on the specific enzyme used.
Caption: Workflow for the biocatalytic reduction of propiophenone.
Experimental Protocol: Biocatalytic Reduction using Saccharomyces cerevisiae
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of propiophenone.
-
Yeast Activation: In a sterile flask, suspend a known quantity of Saccharomyces cerevisiae (baker's yeast) in a glucose solution. Incubate at 30°C with shaking for approximately 1 hour to activate the yeast.
-
Substrate Addition: Dissolve propiophenone in a minimal amount of a water-miscible co-solvent (e.g., ethanol) and add it dropwise to the activated yeast culture.
-
Bioreduction: Incubate the reaction mixture at 30°C with shaking for 24-48 hours. Monitor the reaction's progress by periodically analyzing small aliquots via GC or HPLC.
-
Work-up and Purification: Centrifuge the mixture to separate the yeast cells. Extract the supernatant with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting 2-phenyl-1-propanol via column chromatography.
Analytical Techniques for Stereochemical Determination
The accurate determination of enantiomeric excess (ee) and the confirmation of the absolute configuration are critical for the validation of any asymmetric synthesis. A variety of analytical techniques are employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. The separation is achieved by the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Principle: The enantiomers of 2-phenyl-1-propanol are passed through a column packed with a chiral stationary phase. Due to the formation of transient diastereomeric complexes with the CSP, one enantiomer interacts more strongly and is retained longer on the column, resulting in different retention times and their separation.
Experimental Protocol: Chiral HPLC Analysis
-
Sample Preparation: Prepare a dilute solution of the 2-phenyl-1-propanol sample in the mobile phase or a compatible solvent.
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralcel® OD-H) are often effective.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol). The ratio is optimized to achieve baseline separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
-
Data Analysis: The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers using the following formula:
-
ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
-
| Parameter | Typical Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
Chiral Gas Chromatography (GC)
For volatile compounds like 2-phenyl-1-propanol, chiral GC offers high resolution and sensitivity.
Principle: Similar to chiral HPLC, separation is based on the differential interaction of the enantiomers with a chiral stationary phase coated on the inside of a capillary column.
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation: Prepare a dilute solution of the 2-phenyl-1-propanol sample in a volatile solvent (e.g., dichloromethane). Derivatization to a more volatile ester may sometimes be necessary.
-
Instrumentation and Conditions:
-
GC System: A standard GC with a Flame Ionization Detector (FID).
-
Chiral Column: Cyclodextrin-based columns are commonly used for chiral alcohols.
-
Carrier Gas: Hydrogen or Helium.
-
Temperature Program: An optimized temperature program is used to ensure good separation and peak shape.
-
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers, as in HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can be used to determine enantiomeric excess.
Principle: The chiral agent reacts with or complexes to the enantiomers of 2-phenyl-1-propanol to form diastereomers or diastereomeric complexes. These diastereomers have different magnetic environments and will exhibit distinct signals in the NMR spectrum, allowing for their quantification.
Experimental Protocol: NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation: Dissolve a known amount of the 2-phenyl-1-propanol sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Spectrum Acquisition: Acquire a standard ¹H NMR spectrum.
-
Addition of CSA: Add a small, incremental amount of a chiral solvating agent (e.g., a lanthanide-based chiral shift reagent) to the NMR tube and acquire subsequent ¹H NMR spectra.
-
Data Analysis: Continue adding the CSA until a clear separation of signals for a proton near the chiral center (e.g., the methylene protons) is observed for the two diastereomeric complexes. The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each complex.
Spectroscopic Data for 2-Phenyl-1-propanol:
-
¹H NMR: The spectrum will show signals for the aromatic protons, the methine proton, the methylene protons, the methyl protons, and the hydroxyl proton. The chemical shifts of the protons on the carbon bearing the hydroxyl group are typically in the range of 3.4-4.5 ppm.
-
¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms. The carbon attached to the hydroxyl group typically resonates in the 50-90 ppm range.
Conclusion
The stereochemistry of this compound is a critical aspect that dictates its utility in various applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of the principles of stereochemical assignment, coupled with robust methods for enantioselective synthesis and analysis, is essential for researchers in this field. This guide has provided a detailed overview of these key areas, offering both theoretical insights and practical protocols. The continued development of more efficient and selective catalysts and biocatalysts will undoubtedly further enhance our ability to synthesize and utilize this important chiral building block.
References
A Researcher's Guide to (R)-(+)-2-Phenyl-1-propanol: Commercial Sourcing and Purity Assessment
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-(+)-2-Phenyl-1-propanol, a chiral alcohol, is a molecule of significant interest in the pharmaceutical and fragrance industries. Its defined stereochemistry makes it a valuable chiral building block for the asymmetric synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The biological activity of chiral compounds is often enantiomer-specific, necessitating the use of enantiomerically pure starting materials and intermediates. This guide provides a comprehensive overview of the commercial availability of this compound, the expected purity levels from various suppliers, and detailed methodologies for its rigorous purity assessment.
Commercial Suppliers and Purity Specifications
A multitude of chemical suppliers offer this compound, catering to a range of research and development needs. The purity of this chiral alcohol is a critical parameter, with both chemical and enantiomeric purity being of paramount importance.
Leading Commercial Suppliers
Several well-established chemical suppliers list this compound in their catalogs. These include, but are not limited to:
-
Sigma-Aldrich (Merck): A major supplier of research chemicals, offering various grades of chemical reagents.
-
Thermo Scientific (Alfa Aesar): Provides a wide range of chemicals, including chiral compounds for synthesis.
-
AdipoGen Life Sciences: A supplier of reagents for the life science community.
-
Chemodex: A Swiss-based company specializing in fine chemicals and intermediates.
Purity Grades and Specifications
The commercially available this compound is typically offered in high chemical purity, often exceeding 97% as determined by gas chromatography (GC). However, for applications in stereoselective synthesis, the enantiomeric purity, expressed as enantiomeric excess (ee%), is the more critical specification.
| Supplier | Stated Chemical Purity | Noted Enantiomeric Purity Information |
| Chemodex | ≥98% (GC)[1] | Optical Activity: [α]22/D +17°, neat[1] |
| Thermo Scientific | 98+%[2] | Optical Rotation: +18° (Neat)[2] |
| Sigma-Aldrich | ≥97% (sum of enantiomers, GC) for the related (R)-(-)-1-Phenyl-2-propanol | Enantiomeric ratio: ≥99:1 (GC) for the related (R)-(-)-1-Phenyl-2-propanol |
| AdipoGen Life Sciences | Determined by ¹H-NMR[3] | - |
It is imperative for researchers to consult the specific Certificate of Analysis (CoA) for a given batch to obtain precise purity data, including the enantiomeric excess. While optical rotation is a useful indicator of enantiomeric purity, it is not as precise as chromatographic or spectroscopic methods.
Analytical Methodologies for Purity Determination
The assessment of both chemical and enantiomeric purity of this compound requires the use of sophisticated analytical techniques. Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents are the most powerful and commonly employed methods for determining enantiomeric excess.[1]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.
Workflow for Chiral HPLC Analysis:
Figure 1: General workflow for the determination of enantiomeric excess by Chiral HPLC.
Detailed Experimental Protocol for Chiral HPLC:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm), is often effective.[4]
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol modifier is typically used. A common starting point is n-Hexane/Isopropanol (90:10, v/v). The ratio can be optimized to improve resolution.[4]
-
Flow Rate: A flow rate of 0.5 to 1.0 mL/min is generally employed. A lower flow rate can sometimes enhance separation.[4]
-
Column Temperature: 25 °C, maintained by a column oven for reproducibility.
-
Detection: UV detection at a wavelength where the phenyl group absorbs, typically 254 nm.[4]
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[4]
-
Data Analysis: The enantiomeric excess is calculated from the integrated areas of the two enantiomer peaks in the chromatogram.
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds like 2-Phenyl-1-propanol, chiral GC offers high resolution and sensitivity. The separation mechanism is analogous to chiral HPLC, relying on a chiral stationary phase within the GC column.
Workflow for Chiral GC Analysis:
Figure 2: General workflow for the determination of enantiomeric excess by Chiral GC.
Detailed Experimental Protocol for Chiral GC:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection port.
-
Column: A cyclodextrin-based chiral stationary phase, such as a Chirasil-DEX CB column, is commonly used for the separation of chiral alcohols.[5]
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Temperature Program: An initial oven temperature of around 100°C, followed by a ramp to a higher temperature (e.g., 180°C) to ensure elution of the compound.
-
Injector and Detector Temperature: Typically set at 250°C.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane. In some cases, derivatization to a more volatile ester (e.g., acetate or trifluoroacetate) can improve separation.
-
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.
NMR Spectroscopy with Chiral Solvating Agents
NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation. This technique relies on the use of a chiral solvating agent (CSA) that forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different magnetic environments, leading to separate signals in the NMR spectrum.
Workflow for NMR Analysis with CSA:
Figure 3: Workflow for determining enantiomeric excess using NMR spectroscopy with a chiral solvating agent.
Detailed Experimental Protocol for NMR with CSA:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Materials:
-
This compound sample.
-
Deuterated solvent (e.g., CDCl₃).
-
Chiral Solvating Agent (CSA): A common choice is a chiral lanthanide shift reagent such as Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃), or a chiral BINOL-derived phosphoric acid.
-
-
Procedure:
-
Dissolve a known amount of the this compound sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a small, incremental amount of the CSA to the NMR tube.
-
Acquire subsequent ¹H NMR spectra after each addition of the CSA.
-
Continue adding the CSA until a clear separation of signals for a proton near the chiral center (e.g., the carbinol proton or the methylene protons) is observed for the two diastereomeric complexes.
-
-
Data Analysis: The enantiomeric excess is determined by integrating the well-resolved signals corresponding to each diastereomeric complex.
Asymmetric Synthesis of this compound
The enantioselective synthesis of this compound is crucial for its application in the pharmaceutical industry. The primary methods for its preparation involve the asymmetric reduction of a prochiral ketone precursor, 2-phenylpropanal or propiophenone.
Biocatalytic Reduction
Biocatalysis offers an environmentally friendly and highly selective route to enantiomerically pure alcohols. Whole-cell biocatalysts like Saccharomyces cerevisiae (baker's yeast) or isolated enzymes such as alcohol dehydrogenases (ADHs) can effectively reduce the corresponding aldehyde or ketone to the desired (S)- or (R)-alcohol with high enantiomeric excess.[6][7] For instance, recombinant horse-liver alcohol dehydrogenase (ADH) has shown outstanding enantioselectivity in the synthesis of (S)-2-phenyl-1-propanol.[6] By selecting the appropriate enzyme and reaction conditions, the (R)-enantiomer can also be selectively produced.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation is a powerful and widely used industrial method for the synthesis of chiral alcohols. This approach typically involves the reduction of a ketone (propiophenone) using hydrogen gas in the presence of a chiral metal catalyst. Ruthenium-based catalysts, particularly those with chiral ligands like BINAP, are highly effective for this transformation, often achieving high yields and excellent enantioselectivity.[8]
General Protocol for Asymmetric Hydrogenation:
-
Catalyst Preparation: A chiral ruthenium-ligand complex is prepared in situ or used as a pre-formed catalyst.
-
Reaction Setup: The ketone substrate and the chiral catalyst are dissolved in a suitable solvent in a high-pressure reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen gas, and the reaction is stirred at a specific temperature until the ketone is fully converted.
-
Work-up and Purification: The catalyst is removed, and the product is purified to yield the enantiomerically enriched alcohol.
The choice of chiral ligand is critical in determining the stereochemical outcome of the reaction, allowing for the selective synthesis of either the (R) or (S) enantiomer.
Conclusion
For researchers and drug development professionals, a thorough understanding of the commercial landscape and the analytical tools for purity assessment of this compound is essential. This guide has provided an in-depth overview of the key suppliers, the expected purity specifications, and detailed protocols for the state-of-the-art analytical techniques used to determine enantiomeric purity. Furthermore, a summary of the primary asymmetric synthesis routes offers valuable context for the production of this important chiral building block. By employing the methodologies outlined herein, scientists can confidently source and verify the quality of this compound for their specific research and development needs, ultimately contributing to the advancement of stereoselective synthesis and the discovery of new therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Biocatalytic Synthesis Using Self‐Assembled Polymeric Nano‐ and Microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. adipogen.com [adipogen.com]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. real.mtak.hu [real.mtak.hu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Biocatalytic Reduction for the Synthesis of (S)-2-phenyl-1-propanol
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide for the stereoselective synthesis of (S)-2-phenyl-1-propanol, a valuable chiral building block in the pharmaceutical and fragrance industries. We will explore the application of both isolated enzymes and whole-cell biocatalysts for the asymmetric reduction of a suitable prochiral substrate. This guide will delve into the mechanistic underpinnings of biocatalytic reduction, provide detailed, field-proven protocols, and offer insights into process optimization and troubleshooting. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible results.
Introduction: The Imperative for Chiral Purity
(S)-2-phenyl-1-propanol is a key chiral intermediate whose biological activity is intrinsically linked to its stereochemistry. In drug development, enantiomeric purity is paramount, as the "wrong" enantiomer can be inactive or even elicit deleterious side effects. Similarly, in the fragrance industry, the olfactory properties of chiral molecules are often enantiomer-specific. Traditional chemical synthesis of such chiral compounds can be challenging, often requiring harsh reaction conditions, expensive chiral catalysts, and laborious purification steps.
Biocatalysis has emerged as a powerful alternative, offering unparalleled stereoselectivity under mild, environmentally benign conditions.[1][2] Enzymes, particularly alcohol dehydrogenases (ADHs), are exquisite catalysts for the asymmetric reduction of prochiral ketones and aldehydes to their corresponding chiral alcohols.[3][4] This guide will focus on practical strategies for harnessing the power of biocatalysis for the efficient and selective synthesis of (S)-2-phenyl-1-propanol.
Foundational Principles: Asymmetric Biocatalytic Reduction
The core of this process is the enzymatic reduction of a prochiral carbonyl compound, typically 2-phenylpropanal or a related ketone, to the desired (S)-alcohol. This transformation is mediated by an alcohol dehydrogenase (ADH) and requires a hydride donor, typically the cofactor nicotinamide adenine dinucleotide (NADH).
The Catalytic Cycle and Cofactor Regeneration
The enzymatic reaction involves the transfer of a hydride from NADH to the carbonyl carbon of the substrate, guided by the chiral environment of the enzyme's active site. This results in the formation of the chiral alcohol and the oxidized cofactor, NAD+. For the reaction to proceed catalytically, the NADH must be continuously regenerated. This can be achieved through various strategies, including:
-
Substrate-coupled regeneration: Employing a sacrificial co-substrate (e.g., isopropanol) that is oxidized by the same enzyme to regenerate NADH.
-
Enzyme-coupled regeneration: Utilizing a second enzyme system, such as formate dehydrogenase (FDH) which oxidizes formate to CO2 while reducing NAD+ to NADH, or glucose dehydrogenase (GDH) which oxidizes glucose.[5][6]
The choice of cofactor regeneration system is critical for the overall efficiency and economic viability of the process.
Isolated Enzymes vs. Whole-Cell Biocatalysts
The biocatalyst can be employed in two primary forms: as an isolated, purified enzyme or within a whole microbial cell.
-
Isolated Enzymes: Offer high purity and specific activity, simplifying downstream processing. However, they can be more expensive and may exhibit lower stability under operational conditions.[7]
-
Whole-Cell Biocatalysts: Provide a "natural" environment for the enzyme, often enhancing its stability.[5][8] They also contain the necessary machinery for cofactor regeneration, eliminating the need for an external regeneration system.[9][10][11] However, the presence of other cellular components can sometimes lead to side reactions, and substrate/product transport across the cell membrane can be a limiting factor.
This guide will provide protocols for both approaches, allowing researchers to select the most suitable system for their specific needs.
Caption: General workflow for biocatalytic (S)-2-phenyl-1-propanol synthesis.
Protocol 1: Synthesis using Isolated Horse Liver Alcohol Dehydrogenase (HLADH)
This protocol leverages the high enantioselectivity of recombinant horse-liver ADH.[7] A substrate-coupled cofactor regeneration system with isopropanol is employed.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Recombinant Horse Liver ADH | ≥1 U/mg | e.g., Sigma-Aldrich |
| 2-phenylpropanal | ≥95% | e.g., Alfa Aesar |
| β-Nicotinamide adenine dinucleotide, oxidized form (NAD+) | ≥98% | e.g., VWR |
| Isopropanol (IPA) | Anhydrous, ≥99.5% | Standard laboratory supplier |
| Tris-HCl buffer (100 mM, pH 8.0) | Molecular biology grade | Prepare in-house |
| Ethyl acetate | HPLC grade | Standard laboratory supplier |
| Anhydrous sodium sulfate | ACS reagent grade | Standard laboratory supplier |
| (S)-2-phenyl-1-propanol standard | ≥98% | e.g., Sigma-Aldrich |
| Racemic 2-phenyl-1-propanol standard | ≥98% | e.g., Sigma-Aldrich |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, combine 20 mL of 100 mM Tris-HCl buffer (pH 8.0) and 10 mL of isopropanol.
-
Cofactor Addition: Dissolve 20 mg of NAD+ in the buffer/IPA mixture.
-
Enzyme Addition: Add 5 mg of recombinant HLADH to the reaction mixture and stir gently until dissolved.
-
Substrate Addition: Add 100 µL of 2-phenylpropanal (approximately 0.75 mmol) to initiate the reaction.
-
Reaction Conditions: Seal the flask and stir the reaction mixture at 30°C for 24 hours.
-
Reaction Quenching and Extraction: After 24 hours, quench the reaction by adding 20 mL of ethyl acetate. Mix vigorously and separate the organic layer. Repeat the extraction twice more with 20 mL of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent in vacuo to obtain the crude product.
-
Analysis: Analyze the crude product by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the enantiomeric excess (ee) and yield.
Caption: Experimental workflow for synthesis using isolated HLADH.
Protocol 2: Whole-Cell Biocatalysis with Engineered E. coli
This protocol utilizes a more robust whole-cell system expressing a highly active mutant of Candida tenuis xylose reductase (CtXR D51A) and a formate dehydrogenase for cofactor regeneration.[5][12][13] This system has been shown to achieve significantly higher product titers.[8]
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Lyophilized E. coli cells co-expressing CtXR D51A and FDH | --- | Prepare in-house or via collaboration |
| 2-phenylpropanal | ≥95% | e.g., Alfa Aesar |
| Sodium formate | ≥99% | Standard laboratory supplier |
| NAD+ | ≥98% | e.g., VWR |
| Potassium phosphate buffer (100 mM, pH 7.0) | Molecular biology grade | Prepare in-house |
| Ethyl acetate | HPLC grade | Standard laboratory supplier |
| Anhydrous sodium sulfate | ACS reagent grade | Standard laboratory supplier |
Step-by-Step Experimental Protocol
-
Cell Rehydration: In a 100 mL baffled flask, rehydrate 1 g of lyophilized E. coli cells in 50 mL of 100 mM potassium phosphate buffer (pH 7.0).
-
Cofactor and Co-substrate Addition: Add 30 mg of NAD+ and 1 g of sodium formate to the cell suspension.
-
Pre-incubation: Gently agitate the mixture at 30°C and 150 rpm for 30 minutes to allow for cofactor regeneration.
-
Substrate Addition: Add 2-phenylpropanal in a fed-batch manner. Start with an initial concentration of 100 mM and add subsequent aliquots every 4-6 hours to maintain a substrate concentration below inhibitory levels.
-
Reaction Conditions: Incubate the reaction at 30°C with agitation (150 rpm) for 48 hours. Monitor the pH and adjust to 7.0 if necessary.
-
Product Extraction: Centrifuge the reaction mixture to pellet the cells. Extract the supernatant three times with an equal volume of ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Determine the enantiomeric excess and yield of (S)-2-phenyl-1-propanol using chiral GC or HPLC.
Results and Data Analysis
Expected Outcomes
The following table summarizes typical results that can be expected from the described protocols, based on literature data.
| Protocol | Biocatalyst | Substrate Loading | Conversion (%) | Enantiomeric Excess (ee, %) | Product Titer (g/L) |
| 1 | Isolated HLADH | ~10 g/L | >95 | >99 | ~9.5 |
| 2 | Engineered E. coli | up to 1 M (fed-batch) | >90 | ~93 | up to 115[5][8] |
Analytical Methodology
Chiral GC Analysis:
-
Column: e.g., Cyclodextrin-based chiral column (e.g., Beta-DEX™ 225)
-
Carrier Gas: Helium
-
Temperature Program: 80°C (hold 2 min), ramp to 180°C at 5°C/min, hold 5 min.
-
Detector: FID
-
Expected Retention Times: (R)-2-phenyl-1-propanol will have a slightly different retention time than (S)-2-phenyl-1-propanol. Calibrate with standards.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Enzyme deactivation by substrate | For Protocol 2, use a fed-batch strategy to maintain low substrate concentrations.[5][8] For Protocol 1, consider a two-phase system to reduce the aqueous substrate concentration. |
| Insufficient cofactor regeneration | Increase the concentration of the co-substrate (isopropanol or formate). Ensure the pH is optimal for the dehydrogenase activity. | |
| Low Enantioselectivity | Sub-optimal reaction conditions (pH, temp) | Optimize pH and temperature for the specific enzyme used. |
| Presence of competing endogenous enzymes (in whole-cell systems) | Use a more specific engineered strain or an isolated enzyme. | |
| Emulsification during extraction | High cell density in whole-cell protocol | Ensure complete cell pelleting before extraction. Consider using a different extraction solvent. |
Conclusion
This application note provides two robust and reliable protocols for the biocatalytic synthesis of (S)-2-phenyl-1-propanol. The choice between an isolated enzyme and a whole-cell approach will depend on the specific requirements of the researcher, including desired product titer, scalability, and cost considerations. By following these guidelines and understanding the underlying principles, scientists can effectively leverage the power of biocatalysis to produce this valuable chiral intermediate with high stereoselectivity and efficiency.
References
- 1. researchgate.net [researchgate.net]
- 2. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Harnessing Alcohol Dehydrogenases in Organic Reaction Cascades: A Strategy for Enhanced Efficiency in Synthetic Organic Chemistry [mdpi.com]
- 4. Alcohol dehydrogenase - Wikipedia [en.wikipedia.org]
- 5. Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. real.mtak.hu [real.mtak.hu]
- 8. researchgate.net [researchgate.net]
- 9. Coupling metal and whole-cell catalysis to synthesize chiral alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tugraz.elsevierpure.com [tugraz.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Asymmetric Hydrogenation of Propiophenone to (R)-(+)-1-Phenyl-1-propanol
Abstract
This document provides a comprehensive guide for the asymmetric hydrogenation of propiophenone to yield (R)-(+)-1-phenyl-1-propanol, a valuable chiral intermediate in pharmaceutical and fine chemical synthesis.[1][2] The protocol leverages a well-defined ruthenium-based catalyst system, renowned for its high efficiency and enantioselectivity in ketone reduction.[1][3] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical background, detailed experimental procedures, data analysis techniques, and troubleshooting advice to ensure successful and reproducible outcomes.
Introduction: The Significance of Chiral Alcohols
Optically active secondary alcohols are crucial building blocks in the synthesis of a wide array of biologically active molecules, including pharmaceuticals, fragrances, and agrochemicals.[1] The asymmetric hydrogenation of prochiral ketones stands out as one of the most direct and atom-economical methods for producing these enantiomerically enriched alcohols.[1][4] This method's high efficiency, often characterized by high turnover numbers (TON) and turnover frequencies (TOF), makes it a preferred transformation on an industrial scale.[4]
(R)-(+)-1-Phenyl-1-propanol, the target molecule of this protocol, is a key chiral intermediate. Its defined stereochemistry is pivotal for the biological activity of downstream products. This application note focuses on a robust and highly selective method for its synthesis, employing a Noyori-type ruthenium catalyst. These catalysts, typically composed of a ruthenium center coordinated with a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand, are celebrated for their exceptional performance in the asymmetric hydrogenation of ketones.[1][5]
Reaction Mechanism and Stereochemical Control
The enantioselectivity of the Noyori-type catalyst stems from the specific geometry of its chiral ligands. The C2-symmetric BINAP ligand, which possesses axial chirality due to restricted rotation, and the chiral diamine ligand create a well-defined chiral pocket around the ruthenium metal center.[5] This steric and electronic environment dictates the facial selectivity of the hydrogenation, favoring the approach of the ketone from one specific direction.
The catalytic cycle, as proposed, involves the formation of an active ruthenium hydride species.[1] The propiophenone substrate then coordinates to this active catalyst. The steric hindrance imposed by the phenyl rings of the BINAP ligand forces the substrate to adopt a specific orientation, exposing one of its enantiofaces to the hydride for reduction.[5] This controlled delivery of hydrogen results in the formation of the desired (R)-enantiomer of 1-phenyl-1-propanol with high enantiomeric excess (ee).
Caption: Experimental workflow for asymmetric hydrogenation.
Experimental Protocol
This protocol is designed for the asymmetric hydrogenation of propiophenone on a laboratory scale. All operations involving the catalyst and air-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Propiophenone | ≥98% | Sigma-Aldrich | 93-55-0 |
| [RuCl(p-cymene)((R,R)-TsDAEN)] | Catalyst | Strem Chemicals | 192139-90-5 |
| 2-Propanol (IPA) | Anhydrous, ≥99.5% | Sigma-Aldrich | 67-63-0 |
| Potassium tert-butoxide (t-BuOK) | ≥98% | Sigma-Aldrich | 865-47-4 |
| Hydrogen Gas (H₂) | High Purity (≥99.999%) | Airgas | 1333-74-0 |
| Celite® 545 | Filtration Aid | Sigma-Aldrich | 61790-53-2 |
| Ethyl Acetate | ACS Grade | Fisher Scientific | 141-78-6 |
| Saturated Sodium Bicarbonate Sol. | - | - | - |
| Brine | - | - | - |
| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |
Equipment
-
High-pressure autoclave or Parr hydrogenator
-
Schlenk line or glovebox
-
Magnetic stirrer with hot plate
-
Standard laboratory glassware (Schlenk flask, syringes, etc.)
-
Filtration apparatus (Büchner funnel, filter flask)
-
Rotary evaporator
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Catalyst Solution Preparation (under inert atmosphere)
-
In a glovebox or under a positive pressure of argon, add the ruthenium catalyst precursor, for example, [RuCl(p-cymene)((R,R)-TsDAEN)], to a clean, dry Schlenk flask. The substrate-to-catalyst ratio (S/C) can range from 1000:1 to 10,000:1 depending on the desired efficiency.
-
Add anhydrous, degassed 2-propanol to the flask to dissolve the catalyst. The concentration should be adjusted based on the scale of the reaction.
Hydrogenation Procedure
-
To a high-pressure autoclave equipped with a magnetic stir bar, add propiophenone.
-
Under a counterflow of inert gas, transfer the previously prepared catalyst solution to the autoclave via a cannula or syringe.[6]
-
Add a solution of potassium tert-butoxide in 2-propanol to the reaction mixture. The base is crucial for the formation of the active catalytic species.[7]
-
Seal the autoclave and purge the system with hydrogen gas three to five times to remove any residual air.[8]
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5-10 atm).[7]
-
Commence stirring and maintain the reaction at the desired temperature (e.g., room temperature to 40°C).
-
Monitor the reaction progress by periodically taking aliquots (after safely venting and re-purging the reactor) and analyzing them by GC or TLC.
Work-up and Purification
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.[9]
-
Open the autoclave and quench the reaction by adding a small amount of water.
-
Filter the reaction mixture through a pad of Celite® to remove the ruthenium catalyst.[9] Wash the Celite® pad with ethyl acetate to ensure complete recovery of the product.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography, if necessary, to yield pure (R)-(+)-1-phenyl-1-propanol.[6]
Data Analysis and Characterization
The success of the asymmetric hydrogenation is determined by two key parameters: the conversion of the starting material and the enantiomeric excess of the product.
Determination of Enantiomeric Excess (ee)
The enantiomeric excess of the (R)-(+)-1-phenyl-1-propanol product is determined by chiral GC or HPLC.
-
Chiral GC Method (Example):
-
Column: Supelco BETA DEX™ 120 (30 m x 0.25 mm x 0.25 µm)[7]
-
Carrier Gas: Helium
-
Injector Temperature: 250°C
-
Detector Temperature (FID): 250°C
-
Oven Program: Isothermal at a temperature that provides baseline separation of the two enantiomers (e.g., 100-120°C).
-
Expected Elution Order: Typically, the (S)-enantiomer elutes before the (R)-enantiomer on this type of column, but this should be confirmed with a racemic standard.
-
-
Enantiomeric Excess Calculation: The enantiomeric excess is calculated using the peak areas of the two enantiomers from the chromatogram:
ee (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100[10][11]
A successful asymmetric synthesis will yield an ee of >95%.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Stereoselectivity in Asymmetric Catalysis: The Case of Ruthenium-Catalyzed Ketone Hydrogenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ethz.ch [ethz.ch]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. chem.uci.edu [chem.uci.edu]
- 9. sarponggroup.com [sarponggroup.com]
- 10. Enantiomeric excess - Wikipedia [en.wikipedia.org]
- 11. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
Application Notes & Protocols: (R)-(+)-2-Phenyl-1-propanol as a Chiral Auxiliary in Asymmetric Diels-Alder Reactions
Introduction: The Strategic Pursuit of Chirality in Cycloadditions
The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, celebrated for its power to construct six-membered rings with exceptional efficiency and stereochemical control.[1] This [4+2] cycloaddition, a concerted pericyclic reaction, simultaneously forms two new carbon-carbon bonds and can establish up to four stereocenters in a single step.[2][3] In the synthesis of complex, biologically active molecules, such as pharmaceuticals and natural products, achieving control over the absolute stereochemistry is not merely an academic exercise but a critical necessity. This has propelled the development of asymmetric methodologies, among which the use of chiral auxiliaries is a robust and well-established strategy.[4]
A chiral auxiliary is a stereogenic unit temporarily attached to a prochiral substrate to direct a subsequent chemical transformation, leading to a preferred stereoisomer.[4] After the desired stereoselective reaction, the auxiliary is cleaved and can ideally be recovered for reuse. This guide focuses on the application of (R)-(+)-2-phenyl-1-propanol, a readily available and effective chiral alcohol, as an auxiliary for directing facial selectivity in Diels-Alder reactions. By converting a prochiral dienophile, such as an acrylate, into a chiral ester, the auxiliary imposes a stereochemical bias on the cycloaddition, enabling the synthesis of enantiomerically enriched cyclohexene derivatives.
This document provides a comprehensive overview of the mechanistic basis for stereocontrol, detailed experimental protocols, and critical insights for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic tool.
The Mechanistic Rationale: How Stereocontrol is Achieved
The efficacy of this compound as a chiral auxiliary hinges on its ability to create a sterically and electronically differentiated environment around the dienophile's reactive π-system. The control element is the strategic placement of the auxiliary's phenyl group, which effectively shields one face of the dienophile from the approaching diene.
The process is typically facilitated by a Lewis acid, which serves two primary functions:
-
Activation of the Dienophile : The Lewis acid coordinates to the carbonyl oxygen of the acrylate ester, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[1][5] This enhances the dienophile's reactivity towards the diene's Highest Occupied Molecular Orbital (HOMO).
-
Conformational Locking : The chelation of the Lewis acid to the carbonyl group locks the ester into a rigid, planar s-trans or s-cis conformation. In the case of acrylates derived from secondary alcohols like 2-phenyl-1-propanol, the coordination often forces a conformation where the phenyl group of the auxiliary is positioned to effectively block one face of the C=C double bond.
This steric blockade forces the diene to approach from the less hindered face, resulting in a highly diastereoselective cycloaddition. The model is analogous to the well-studied Corey and Evans auxiliaries, where a combination of steric hindrance and, in some cases, favorable π-stacking interactions, dictates the stereochemical outcome.[4][6]
Caption: Proposed transition state for the Lewis acid-mediated Diels-Alder reaction.
Experimental Workflows and Protocols
Success in applying this methodology relies on rigorous experimental technique, particularly the exclusion of atmospheric moisture, which can deactivate the Lewis acid catalyst. All procedures should be conducted using oven-dried or flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.
Caption: Sequential workflow for the asymmetric Diels-Alder synthesis.
Protocol 1: Synthesis of the Chiral Dienophile, (R)-2-phenylpropyl acrylate
This protocol describes the esterification of the chiral auxiliary with acryloyl chloride to form the key dienophile.
Materials:
-
This compound
-
Acryloyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq). Dissolve it in anhydrous CH₂Cl₂ (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) dropwise to the stirred solution.
-
Acylation: Slowly add acryloyl chloride (1.1 eq) dropwise via syringe. A white precipitate (triethylammonium chloride) will form.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with CH₂Cl₂ (2x).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (R)-2-phenylpropyl acrylate.
-
Purification: Purify the crude ester by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure dienophile.
Protocol 2: Asymmetric Diels-Alder Reaction with Cyclopentadiene
This procedure details the Lewis acid-catalyzed cycloaddition. Cyclopentadiene is used as a model diene; it should be freshly cracked from dicyclopentadiene prior to use.
Materials:
-
(R)-2-phenylpropyl acrylate (from Protocol 1)
-
Freshly cracked cyclopentadiene (approx. 3-5 eq)
-
Diethylaluminum chloride (Et₂AlCl) (1.0 M in hexanes, 1.1 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: Add the purified (R)-2-phenylpropyl acrylate (1.0 eq) to a flame-dried, three-neck flask equipped with a thermometer and under a nitrogen atmosphere. Dissolve in anhydrous CH₂Cl₂.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Slowly add Et₂AlCl solution (1.1 eq) dropwise, ensuring the internal temperature does not rise significantly. Stir the resulting solution for 15-20 minutes at -78 °C.
-
Diene Addition: Add freshly cracked cyclopentadiene (3-5 eq) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for 3-6 hours. Monitor the consumption of the starting acrylate by TLC.
-
Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of saturated NaHCO₃ solution.
-
Warm-up and Work-up: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with CH₂Cl₂.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Diels-Alder adducts as a mixture of diastereomers.
Protocol 3: Reductive Cleavage and Recovery of the Auxiliary
This protocol describes the removal of the auxiliary to unmask the chiral product and recover the starting auxiliary.
Materials:
-
Crude Diels-Alder adduct (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Rochelle's salt (sodium potassium tartrate) solution or 1 M HCl
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Dissolve the crude adduct (1.0 eq) in anhydrous THF in a flame-dried flask under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reduction: Carefully and portion-wise, add LiAlH₄ (approx. 1.5-2.0 eq) to the stirred solution.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Quenching (Fieser work-up): Cool the reaction back to 0 °C. Sequentially and very carefully add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. A granular precipitate should form.
-
Filtration: Stir the resulting slurry for 30 minutes, then filter through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or Et₂O.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Separate the desired chiral alcohol product from the recovered this compound auxiliary using flash column chromatography.
Data Presentation and Analysis
The success of the asymmetric Diels-Alder reaction is quantified by its chemical yield and diastereoselectivity.
-
Chemical Yield: Determined by standard gravimetric methods after purification.
-
Diastereomeric Excess (d.e.): The crude reaction mixture (post-workup, pre-cleavage) can be analyzed directly by high-field ¹H-NMR spectroscopy. The ratio of diastereomers is determined by integrating distinct, well-resolved signals corresponding to each isomer. Chiral High-Performance Liquid Chromatography (HPLC) can also be employed.
-
Enantiomeric Excess (e.e.): After the auxiliary is cleaved, the enantiomeric purity of the final product is determined, typically by chiral HPLC.
Table 1: Representative Data for Diels-Alder Reactions Using Phenyl-based Auxiliaries
| Diene | Dienophile | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo:exo) | Reference |
| Cyclopentadiene | N-Acryloyloxazolidinone | Et₂AlCl | -100 | 81 | >100:1 | [6] |
| Cyclopentadiene | (-)-8-Phenylmenthyl acrylate | AlCl₃ | -55 | 89 | 97% d.e. | [6] |
| 1,3-Butadiene | N-Crotonyloxazolidinone | Et₂AlCl | -78 | 82 | >100:1 | [6] |
Note: This table presents data for structurally related and highly effective chiral auxiliaries to provide context for expected outcomes. Specific results with (R)-2-phenylpropyl acrylate may vary but are expected to show high levels of diastereoselectivity.
Trustworthiness: A Self-Validating System
The protocols described are designed to be self-validating through rigorous analysis at each stage.
-
Spectroscopic Confirmation: The structure of the chiral acrylate (Protocol 1) and the final Diels-Alder adduct should be confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
-
Stereochemical Analysis: The diastereomeric ratio determined by NMR or HPLC before cleavage should correlate directly with the enantiomeric excess of the product obtained after cleavage. A high d.e. in the adduct mixture must translate to a high e.e. in the final product.
-
Auxiliary Recovery: The recovery of the chiral auxiliary in high yield and with its optical purity intact (confirmable by polarimetry) validates the non-destructive nature of the process.
By following these analytical checkpoints, a researcher can have high confidence in the experimental results and the stereochemical integrity of the final product.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes & Protocols: The Strategic Use of (R)-(+)-2-Phenyl-1-propanol in the Synthesis of Pharmaceutical Intermediates
Abstract
(R)-(+)-2-Phenyl-1-propanol is a chiral alcohol that serves as a cornerstone in modern asymmetric synthesis, particularly within the pharmaceutical industry.[1] Its defined stereochemistry is fundamental to its utility as a versatile chiral building block for constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1] This guide provides an in-depth exploration of the strategic applications of this compound and its derivatives, focusing on its role in the synthesis of key intermediates for widely-prescribed antidepressant medications. We will dissect the causality behind synthetic choices, provide detailed, field-proven protocols for critical transformations, and present a framework for leveraging this chiral synthon to achieve high enantiomeric purity in target molecules.
The Imperative of Chirality in Drug Design
In pharmaceutical science, the three-dimensional structure of a molecule is intrinsically linked to its biological activity. Many drugs are chiral, existing as a pair of non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired therapeutic effect, while the other (the distomer) may be inactive or, in some cases, contribute to undesirable side effects. Consequently, the ability to synthesize a single, specific enantiomer is a critical requirement in modern drug development. Chiral building blocks like this compound are indispensable tools that allow chemists to introduce a specific, predetermined stereocenter into a molecule, guiding the synthesis toward the desired enantiomerically pure product.
Synthesis and Availability of Enantiopure Phenylpropanols
The utility of this compound as a chiral starting material is predicated on its availability in high enantiomeric purity. Several robust methods exist for its production:
-
Asymmetric Reduction: A primary route involves the asymmetric reduction of the prochiral ketone, 2-phenylpropionaldehyde. This can be achieved with high enantioselectivity using biocatalysts, such as whole-cell systems (Saccharomyces cerevisiae) or isolated alcohol dehydrogenases (ADHs).[2][3] For example, recombinant horse-liver ADH has been shown to produce (S)-2-phenyl-1-propanol with 100% enantioselectivity, demonstrating the power of biocatalysis.[3]
-
Enzymatic Kinetic Resolution: This technique involves the selective reaction of one enantiomer from a racemic mixture of 2-phenyl-1-propanol, leaving the other unreacted and thus resolved. Lipases are commonly employed for this purpose, selectively acylating one enantiomer to allow for easy separation.[4]
-
Chiral Chromatography & Membrane Resolution: Physical separation methods, such as chromatography on a chiral stationary phase or resolution using enantioselective membranes, can also be employed to isolate the desired enantiomer.[5][6]
The choice of method depends on factors such as scale, cost, and desired purity, but these established routes ensure that this compound is an accessible and reliable chiral building block for industrial applications.
Application Focus: Synthesis of Phenylpropylamine-Based Antidepressants
The 3-aryloxy-3-phenylpropylamine scaffold is the core structure of several blockbuster selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs). This compound and its close chemical relatives are pivotal intermediates in the asymmetric synthesis of these drugs.
Synthetic Strategy for (R)-Fluoxetine
(R)-Fluoxetine is the more active enantiomer of the widely known antidepressant Prozac®.[7] Its synthesis provides a classic example of how a chiral alcohol intermediate dictates the final product's stereochemistry. The key intermediate, (R)-N-methyl-3-phenyl-3-hydroxypropylamine, contains the essential stereocenter that can be conceptually derived from this compound. A concise synthesis has been developed starting from benzaldehyde, which generates a chiral homoallylic alcohol that is then converted to the key amino alcohol intermediate.[7][8]
The crucial step is the subsequent etherification, where the hydroxyl group of the chiral intermediate is coupled with 4-chlorobenzotrifluoride.
Caption: Workflow for (R)-Fluoxetine Synthesis.
The final step involves a nucleophilic aromatic substitution where the sodium salt of the chiral alcohol displaces the chloride on the aromatic ring.[7] This reaction proceeds with retention of configuration at the stereocenter, ensuring the final product has the desired (R) stereochemistry.
Synthetic Strategy for (R)-Atomoxetine
Atomoxetine (Strattera®) is a selective norepinephrine reuptake inhibitor used to treat ADHD.[9] Its synthesis also relies on a chiral phenylpropanol core. A common strategy involves the asymmetric reduction of an ω-chloro-propiophenone to generate (R)-3-chloro-1-phenyl-1-propanol. This chiral halo-alcohol is a highly versatile intermediate.[10]
One of the most critical transformations in many atomoxetine syntheses is the Mitsunobu reaction . This reaction allows for the coupling of the chiral alcohol with a nucleophile—in this case, o-cresol—with a complete inversion of stereochemistry.[11][12] This is a powerful tool: if one starts with an (S)-alcohol, the Mitsunobu reaction can be used to generate the (R)-ether linkage required for Atomoxetine.
Caption: Mitsunobu Pathway for (R)-Atomoxetine Synthesis.
Alternatively, direct nucleophilic substitution using the potassium salt of (R)-N-methyl-3-hydroxy-3-phenylpropylamine with 2-fluorotoluene can be employed, which proceeds with retention of configuration.[11]
Synthetic Strategy for (S)-Duloxetine
Duloxetine (Cymbalta®) is a potent SNRI where the (S)-enantiomer is significantly more active.[13][14] The synthesis of its key intermediate, (S)-3-Methylamino-1-(2-thienyl)-1-propanol, can be achieved via the asymmetric reduction of the corresponding ketone using biocatalysts like Saccharomyces cerevisiae.[15] The final step involves a nucleophilic aromatic substitution reaction between the chiral amino alcohol and 1-fluoronaphthalene.[16]
This example highlights the versatility of the synthetic platform. While the core is a thienyl-propanol instead of a phenyl-propanol, the chemical principles are identical. A researcher equipped with this compound could theoretically synthesize (R)-Duloxetine. To synthesize the desired (S)-enantiomer from an (R)-alcohol, one would again turn to a reaction that proceeds with stereochemical inversion, such as the Mitsunobu reaction.[14]
Core Methodologies and Protocols
Success in synthesizing these pharmaceutical intermediates hinges on the precise execution of key chemical transformations. Below are detailed protocols for the most critical reaction discussed: the Mitsunobu reaction.
The Mitsunobu Reaction: A Tool for Stereochemical Inversion
The Mitsunobu reaction is a cornerstone of modern organic synthesis that converts a primary or secondary alcohol into a variety of other functional groups with complete inversion of configuration at the carbinol carbon.[17][18] This makes it exceptionally valuable for controlling stereochemistry.
Mechanism Causality: The reaction's power lies in its mechanism. Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) first form a phosphorane intermediate. This species activates the alcohol's hydroxyl group, turning it into an excellent leaving group (an oxyphosphonium salt). The deprotonated nucleophile then attacks the carbon atom in a classic Sₙ2 fashion, displacing the bulky oxyphosphonium group and inverting the stereocenter.[12][19]
Caption: Simplified Mechanism of the Mitsunobu Reaction.
Protocol 1: General Procedure for Mitsunobu Etherification
This protocol describes a general method for coupling a chiral secondary alcohol (like a phenylpropanol derivative) with a phenolic nucleophile (like o-cresol or 1-naphthol).
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
Phenolic nucleophile (1.1 - 1.5 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the chiral alcohol (1.0 eq), the phenolic nucleophile (1.5 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (approx. 0.1-0.2 M concentration relative to the alcohol).[20]
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath. This is critical to control the initial exothermic reaction upon adding the azodicarboxylate.
-
Addition: Add the DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15-30 minutes. The order of addition is crucial; adding the azodicarboxylate last to the mixture of the other components is the most common and reliable method.[17][18] A color change (often to a deep orange or red) and the formation of a precipitate (the hydrazide byproduct) are typically observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting alcohol and the appearance of a new, typically less polar, product spot. The formation of solid triphenylphosphine oxide (TPPO) is also an indication of reaction progress.[20]
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate. The byproduct TPPO may be partially removed by filtration if it precipitates. Wash the organic layer successively with saturated aqueous NaHCO₃ solution (to remove any unreacted acidic nucleophile), water, and brine.[20]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to isolate the desired ether product.
Causality & Trustworthiness: The use of anhydrous solvent is non-negotiable, as water will consume the reagents. Cooling to 0 °C prevents runaway reactions and side product formation. The stoichiometry (using an excess of PPh₃ and DIAD) ensures the complete consumption of the limiting chiral alcohol. The aqueous workup is designed to systematically remove unreacted starting materials and byproducts, ensuring a cleaner crude product for final purification.
Data Summary
The following table summarizes typical conditions for the key arylation step in the synthesis of these pharmaceuticals.
| Parameter | (R)-Fluoxetine Synthesis | (R)-Atomoxetine Synthesis | (S)-Duloxetine Synthesis | Reference |
| Reaction Type | Nucleophilic Aromatic Substitution | Mitsunobu Reaction | Nucleophilic Aromatic Substitution | [7][11][16] |
| Key Reagents | NaH, 4-chlorobenzotrifluoride | PPh₃, DIAD, o-cresol | KOH, 1-fluoronaphthalene | [7][11][16] |
| Solvent | DMSO | THF | DMSO/Toluene | [7][11][16] |
| Temperature | 80-100 °C | 0 °C to Room Temp. | 40-110 °C | [7][16][17] |
| Stereochemistry | Retention | Inversion | Retention | [7][12][16] |
| Typical Yield | ~78% | Variable (often >70%) | High | [7] |
Conclusion
This compound and its structural analogs are not merely starting materials; they are strategic assets in the synthesis of complex chiral pharmaceuticals. By providing a defined stereocenter early in a synthetic sequence, they enable chemists to construct target molecules with high enantiomeric purity and predictable biological activity. Understanding the core transformations associated with this chiral alcohol, particularly powerful stereoinvertive reactions like the Mitsunobu, empowers researchers and drug development professionals to design efficient, reliable, and scalable synthetic routes to life-saving medicines. The protocols and strategies outlined herein provide a robust foundation for leveraging this critical chiral building block in the ongoing pursuit of novel and improved therapeutics.
References
- 1. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Atomoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 11. US8299305B2 - Method for preparing atomoxetine - Google Patents [patents.google.com]
- 12. glaserr.missouri.edu [glaserr.missouri.edu]
- 13. nepjol.info [nepjol.info]
- 14. researchgate.net [researchgate.net]
- 15. Asymmetric synthesis of duloxetine intermediate (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol using immobilized Saccharomyces cerevisiae in liquid-core sodium alginate/chitosan/sodium alginate microcapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. US7538232B2 - Process for the asymmetric synthesis of duloxetine - Google Patents [patents.google.com]
- 17. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. Mitsunobu Reaction [organic-chemistry.org]
- 20. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Enantioselective Synthesis of Profens Using (R)-(+)-2-Phenyl-1-propanol
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of profens, a critical class of non-steroidal anti-inflammatory drugs (NSAIDs). The methodology leverages the chiral resolving agent (R)-(+)-2-Phenyl-1-propanol to facilitate the separation of racemic profen mixtures. This approach involves the formation of diastereomeric esters, their subsequent separation via chromatography, and the final hydrolysis to yield the desired enantiomerically pure profen. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis of chiral pharmaceuticals. It emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and offers insights into the optimization of this synthetic strategy.
Introduction: The Significance of Chiral Purity in Profens
Profens, or 2-arylpropionic acids, are a cornerstone in the management of pain and inflammation.[1][2] Prominent members of this class include ibuprofen, naproxen, and ketoprofen. A defining characteristic of profens is the presence of a chiral center at the alpha-position of the propionic acid moiety, resulting in two enantiomeric forms: (S)- and (R)-enantiomers.[1][3]
It is well-established that the pharmacological activity of profens is predominantly associated with the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes.[4][5] The (R)-enantiomer is significantly less active or inactive.[3] In some cases, the (R)-enantiomer can undergo in vivo metabolic chiral inversion to the active (S)-form, essentially acting as a prodrug.[3][6] However, direct administration of the pure (S)-enantiomer can offer therapeutic advantages, including a more rapid onset of action and potentially a better safety profile.[4] Consequently, the development of efficient methods for the enantioselective synthesis of profens is of paramount importance in the pharmaceutical industry.[4][5]
Several strategies exist for obtaining enantiomerically pure profens, including asymmetric synthesis, enzymatic resolution, and chiral resolution via diastereomeric salt formation.[4][7][8] This guide focuses on a robust chiral resolution method employing this compound as a chiral auxiliary. This alcohol serves as a valuable building block in the synthesis of chiral compounds.[9][10]
The core principle of this method is the conversion of the racemic profen into a mixture of diastereomeric esters by reaction with the enantiomerically pure this compound. Diastereomers, unlike enantiomers, possess different physical properties, such as boiling points and solubilities, which allows for their separation using standard laboratory techniques like chromatography.[11] Subsequent hydrolysis of the separated diastereomeric esters yields the desired enantiopure profen.
The Synthetic Strategy: A Three-Stage Approach
The enantioselective synthesis of a profen using this compound can be systematically broken down into three key stages:
-
Diastereomeric Esterification: The racemic profen is esterified with this compound to form a mixture of two diastereomeric esters.
-
Chromatographic Separation: The diastereomeric esters are separated based on their differing polarities using techniques such as column chromatography.
-
Hydrolysis: The isolated, diastereomerically pure ester is hydrolyzed to yield the enantiomerically pure profen and recover the chiral auxiliary.
Visualizing the Workflow
Figure 1: Overall workflow for the enantioselective synthesis of profens.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific profens. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Stage 1: Diastereomeric Esterification of Racemic Ibuprofen
This protocol details the esterification of racemic ibuprofen with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents. This method is a common and effective way to form the diastereomeric esters.[12][13]
Materials:
-
Racemic Ibuprofen
-
This compound
-
Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve racemic ibuprofen (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane.
-
Addition of Catalyst: Add a catalytic amount of DMAP (0.1 eq) to the solution and stir until all solids are dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Addition of Coupling Agent: While stirring, slowly add a solution of DCC (1.2 eq) in anhydrous dichloromethane to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate with 1 M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester mixture.
-
Stage 2: Chromatographic Separation of Diastereomeric Esters
The separation of the diastereomeric esters is a critical step and is typically achieved by column chromatography on silica gel.[14] The choice of eluent is crucial for achieving good separation.
Materials:
-
Crude diastereomeric ester mixture
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Glass column for chromatography
-
Fraction collector or test tubes
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Loading the Sample: Dissolve the crude diastereomeric ester mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the packed column.
-
Elution: Begin eluting the column with a low-polarity eluent system (e.g., 98:2 hexanes:ethyl acetate). The polarity of the eluent can be gradually increased to facilitate the separation of the two diastereomers.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify the separated diastereomers.
-
Isolation: Combine the fractions containing each pure diastereomer and concentrate under reduced pressure to yield the isolated diastereomeric esters.
Stage 3: Hydrolysis of the Diastereomerically Pure Ester
The final step is the hydrolysis of the separated ester to yield the enantiomerically pure profen.[15] This is typically achieved under basic conditions.
Materials:
-
Isolated diastereomerically pure ester
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
1 M HCl
-
Diethyl ether
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Protocol:
-
Reaction Setup: Dissolve the diastereomerically pure ester in a mixture of THF and water.
-
Addition of Base: Add an excess of LiOH to the solution and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until all the starting ester has been consumed.
-
Workup:
-
Quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2).
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the enantiomerically pure profen.
-
-
Chiral Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the this compound.
Data Presentation and Analysis
The success of the enantioselective synthesis is evaluated by determining the yield and the enantiomeric excess (ee) of the final product.
Key Performance Indicators
| Parameter | Description | Typical Target Value |
| Diastereomeric Ratio (d.r.) | The ratio of the two diastereomers formed in the esterification step. | Ideally close to 1:1 |
| Yield of Isolated Diastereomer | The percentage yield of the desired diastereomer after chromatographic separation. | > 40% (theoretical max 50%) |
| Enantiomeric Excess (ee) | A measure of the purity of the final enantiomerically enriched profen. | > 98% |
| Overall Yield | The total yield of the enantiomerically pure profen from the starting racemic profen. | Dependent on separation efficiency |
Analytical Techniques for Chiral Purity Determination
The enantiomeric excess of the final profen product is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for their quantification.[16][17]
Causality and Experimental Insights
Choice of Chiral Auxiliary: this compound is an effective chiral resolving agent due to its commercial availability in high enantiomeric purity and its ability to form crystalline esters, which can sometimes be separated by fractional crystallization in addition to chromatography.[18][19]
Esterification Conditions: The use of DCC and DMAP is a mild and efficient method for ester formation.[20] The reaction proceeds through an activated acyl intermediate, which is then attacked by the chiral alcohol. The formation of the insoluble DCU byproduct drives the reaction to completion.
Chromatographic Separation: The key to a successful separation of diastereomers lies in the difference in their interaction with the stationary phase. The steric and electronic differences between the two diastereomers, though often subtle, are sufficient to allow for their separation on a polar stationary phase like silica gel.[14] The choice and composition of the mobile phase are critical and often require empirical optimization.
Hydrolysis: Basic hydrolysis with a mild base like LiOH is preferred to avoid potential racemization of the chiral center of the profen, which can occur under harsh acidic or basic conditions.[21]
Conclusion
The use of this compound as a chiral resolving agent provides a reliable and scalable method for the enantioselective synthesis of profens. This approach, centered on the formation and separation of diastereomeric esters, allows for the production of highly enantiomerically enriched profens, which are crucial for the development of safer and more effective pharmaceuticals. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully implement this synthetic strategy.
References
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens) | Siódmiak | Medical Research Journal [journals.viamedica.pl]
- 3. Stereoselective metabolism of anti-inflammatory 2-arylpropionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. adipogen.com [adipogen.com]
- 10. chemimpex.com [chemimpex.com]
- 11. scielo.br [scielo.br]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hydrolysis of ibuprofenoyl-CoA and other 2-APA-CoA esters by human acyl-CoA thioesterases-1 and -2 and their possible role in the chiral inversion of profens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 19. real.mtak.hu [real.mtak.hu]
- 20. Making sure you're not a bot! [ask.orkg.org]
- 21. The Retort [www1.udel.edu]
Chiral HPLC Method for the Enantioselective Separation of (R) and (S)-2-Phenyl-1-propanol
Application Note & Protocol
Abstract
This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the baseline separation of the enantiomers of 2-Phenyl-1-propanol. The critical role of chiral purity in the pharmaceutical industry necessitates validated analytical methods for the accurate quantification of individual enantiomers. This document provides a detailed protocol for the separation of (R) and (S)-2-Phenyl-1-propanol, leveraging a polysaccharide-based chiral stationary phase (CSP). Furthermore, it delves into the scientific rationale behind the method's parameters, offering insights into the chiral recognition mechanism and strategies for optimization and validation, thereby ensuring the method's trustworthiness and scientific integrity for researchers, scientists, and drug development professionals.
Introduction: The Imperative of Enantiomeric Purity
Chirality is a fundamental property of many drug molecules, where a compound and its mirror image, known as enantiomers, are non-superimposable.[1] In the chiral environment of the human body, these enantiomers can exhibit profound differences in pharmacological activity, metabolic pathways, and toxicity.[2] One enantiomer may be therapeutically active, while the other could be inactive or even harmful, a fact tragically underscored by the thalidomide disaster.[3] Consequently, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) now mandate rigorous characterization and control of the enantiomeric composition of chiral drugs.[2][4]
2-Phenyl-1-propanol is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceuticals and fragrances.[5][6] The accurate determination of its enantiomeric purity is therefore crucial for ensuring the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) utilizing a chiral stationary phase (CSP) is the preeminent technique for this purpose, offering high resolution and sensitivity for enantioselective analysis.[7] This guide provides a comprehensive, field-proven protocol for the separation of (R) and (S)-2-Phenyl-1-propanol, grounded in the principles of chromatographic science.
Figure 1: Stereoisomers of 2-Phenyl-1-propanol
Caption: The enantiomeric pair of 2-Phenyl-1-propanol.
Materials and Methodology
Instrumentation and Consumables
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a UV detector.[8]
-
Chiral HPLC Column: Chiralcel® OD-H (250 mm x 4.6 mm I.D., 5 µm particle size) or an equivalent column with a cellulose tris(3,5-dimethylphenylcarbamate) stationary phase.[8]
-
Solvents: HPLC grade n-Hexane and Isopropanol (2-Propanol).[8]
-
Sample: Racemic 2-Phenyl-1-propanol standard.
-
Filters: 0.45 µm syringe filters for sample preparation.[8]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the chiral separation of (R) and (S)-2-Phenyl-1-propanol.
| Parameter | Condition |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
Sample Preparation
-
Prepare a stock solution of racemic 2-Phenyl-1-propanol in the mobile phase at a concentration of 1.0 mg/mL.
-
From the stock solution, prepare a working standard of 0.1 mg/mL by dilution with the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.[8]
Detailed Experimental Protocol
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the chiral HPLC analysis.
-
System Preparation and Equilibration:
-
Install the Chiralcel® OD-H column in the HPLC system.
-
Prime the pump with the mobile phase (n-Hexane/Isopropanol, 90:10 v/v).
-
Set the flow rate to 0.5 mL/min and the column temperature to 25 °C.[8]
-
Equilibrate the column with the mobile phase for at least 30 minutes, or until a stable baseline is achieved.
-
-
Sample Injection and Data Acquisition:
-
Inject 10 µL of the prepared and filtered sample onto the equilibrated HPLC system.[8]
-
Start the data acquisition and record the chromatogram for a sufficient duration to allow for the elution of both enantiomeric peaks.
-
-
Data Analysis:
-
Integrate the peak areas of the two separated enantiomers.
-
Calculate the resolution (Rs) between the two peaks to ensure adequate separation. A resolution of >1.5 is generally considered baseline separation.
-
Determine the enantiomeric excess (% ee) using the following formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Scientific Rationale and Method Validation
The Chiral Recognition Mechanism
The successful separation of enantiomers on a Chiralcel® OD-H column is attributed to the unique chiral recognition capabilities of its stationary phase, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated onto a silica support.[9] The chiral recognition mechanism is a complex interplay of various non-covalent interactions between the enantiomers of 2-Phenyl-1-propanol and the chiral selector.[2] For polysaccharide-based CSPs, these interactions primarily include:
-
Hydrogen Bonding: The hydroxyl group of the 2-Phenyl-1-propanol can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking interactions with the aromatic rings of the 3,5-dimethylphenylcarbamate moieties on the CSP.[1]
-
Steric Interactions: The different spatial arrangements of the substituents around the chiral center of the (R) and (S) enantiomers lead to differential steric hindrance when they attempt to fit into the chiral cavities or grooves of the polysaccharide structure.[2]
The combination of these interactions results in the formation of transient diastereomeric complexes between the enantiomers and the CSP, with one enantiomer forming a more stable complex and thus being retained longer on the column, leading to their separation.[3]
Optimization of Chromatographic Parameters
-
Mobile Phase Composition: The ratio of n-hexane to isopropanol is a critical parameter. Isopropanol, the polar modifier, competes with the analyte for polar interaction sites on the CSP.[10] Decreasing the concentration of isopropanol generally increases retention times and can improve resolution, but may also lead to peak broadening. The 90:10 ratio of n-hexane to isopropanol provides a good balance between resolution and analysis time for this separation.[8]
-
Flow Rate: Chiral separations are often sensitive to flow rate. A lower flow rate, such as 0.5 mL/min, increases the residence time of the analyte on the column, allowing for more interactions with the CSP and potentially enhancing resolution.[8]
-
Temperature: Temperature control is crucial for reproducibility. Lower temperatures can sometimes improve enantioselectivity by enhancing the weaker intermolecular forces responsible for chiral recognition.[8]
Method Validation and Robustness
To ensure that the analytical method is fit for its intended purpose, it should be validated according to guidelines from the International Council for Harmonisation (ICH) and the FDA.[7][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the baseline resolution of the two enantiomers.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability and intermediate precision).
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[13] Robustness testing for this method could involve slight variations in the mobile phase composition (e.g., ±2% isopropanol), column temperature (e.g., ±5 °C), and flow rate (e.g., ±0.1 mL/min).[14]
Conclusion
The chiral HPLC method detailed in this application note provides a reliable and efficient means for the enantioselective separation of (R) and (S)-2-Phenyl-1-propanol. By utilizing a polysaccharide-based chiral stationary phase and optimized chromatographic conditions, baseline resolution of the enantiomers can be consistently achieved. The scientific rationale behind the method's parameters, coupled with a thorough understanding of the chiral recognition mechanism, empowers researchers to troubleshoot and adapt the method as needed. Adherence to the principles of method validation will ensure the generation of accurate and reproducible data, which is paramount in the fields of pharmaceutical research, development, and quality control.
References
- 1. mdpi.com [mdpi.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. m.youtube.com [m.youtube.com]
- 4. dujps.com [dujps.com]
- 5. real.mtak.hu [real.mtak.hu]
- 6. researchgate.net [researchgate.net]
- 7. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 8. benchchem.com [benchchem.com]
- 9. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. fda.gov [fda.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. youtube.com [youtube.com]
GC-MS Analysis of (R)-(+)-2-Phenyl-1-propanol and its Derivatives
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the enantioselective analysis of (R)-(+)-2-Phenyl-1-propanol and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chiral building block in the synthesis of pharmaceuticals and a component in fragrance formulations.[1] The accurate determination of its enantiomeric purity is critical for ensuring product efficacy, safety, and quality.[2] This guide details two primary methodologies: direct enantioseparation on a chiral stationary phase and analysis following chemical derivatization to enhance volatility and chromatographic performance. We present detailed, step-by-step protocols for sample preparation, silylation and acetylation derivatization, and optimized GC-MS instrument parameters. Furthermore, we discuss the principles of chiral separation, expected mass spectral fragmentation patterns, and data interpretation to provide researchers, scientists, and drug development professionals with a robust framework for the analysis of this important chiral alcohol.
Introduction
Significance of this compound
2-Phenyl-1-propanol, also known as hydratropic alcohol, is an aromatic alcohol that exists as a pair of enantiomers: (R)- and (S)-2-phenyl-1-propanol.[1] Its pleasant floral scent makes it a valuable ingredient in the fragrance and flavor industries.[3] Beyond its olfactory properties, 2-phenyl-1-propanol serves as a key chiral intermediate in the synthesis of various pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] In pharmaceutical applications, the biological activity of a chiral drug is often associated with one specific enantiomer, while the other may be inactive or even cause undesirable side effects.[2] Therefore, the ability to accurately quantify the enantiomeric composition of 2-phenyl-1-propanol is of paramount importance.
The Challenge of Chiral Analysis
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation and quantification a significant analytical challenge. Chromatographic techniques are the most powerful and widely used methods for chiral separations. Gas chromatography (GC), with its high resolution and sensitivity, is particularly well-suited for the analysis of volatile compounds like 2-phenyl-1-propanol.[4][5]
Overview of GC-MS Approaches: Direct vs. Derivatization Methods
Two primary strategies are employed for the GC-MS analysis of chiral compounds like 2-phenyl-1-propanol:
-
Direct Enantioseparation: This method utilizes a chiral stationary phase (CSP) within the GC column. The CSP, often based on derivatized cyclodextrins, interacts differently with each enantiomer, leading to different retention times and thus, separation.[4] This approach is elegant and avoids extra sample preparation steps.
-
Analysis via Derivatization: This strategy involves a chemical reaction to convert the analyte into a derivative with improved chromatographic properties. For alcohols, this typically means converting the polar hydroxyl (-OH) group into a less polar, more volatile ether or ester.[6] Derivatization can be performed using either an achiral or a chiral reagent. When an achiral reagent is used, the resulting enantiomeric derivatives are separated on a chiral column. When a chiral derivatizing agent is used, a pair of diastereomers is formed, which can then be separated on a standard, non-chiral GC column.[6]
This guide will focus on direct analysis on a chiral column and derivatization with achiral reagents followed by analysis.
Foundational Principles
Enantioselective Gas Chromatography
The separation of enantiomers on a chiral stationary phase is based on the formation of transient, diastereomeric complexes between the analytes and the CSP. The differing stability of these complexes results in different retention times. Cyclodextrin-based CSPs are widely used due to their versatility in separating a broad range of chiral compounds, including alcohols.[4]
Chemical Derivatization for GC-MS Analysis
The primary hydroxyl group of 2-phenyl-1-propanol can lead to poor peak shape (tailing) and potential adsorption in the GC system due to its polarity. Chemical derivatization addresses this by replacing the active hydrogen of the hydroxyl group with a non-polar functional group.
-
Silylation: This is a common derivatization technique where a trimethylsilyl (TMS) group replaces the active hydrogen. N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with alcohols to form TMS ethers, which are more volatile and thermally stable.[7]
-
Acylation: This involves the reaction of the alcohol with an acylating agent, such as acetic anhydride, to form an ester. Acetate esters are also more volatile and exhibit improved chromatographic behavior compared to the parent alcohol.[2]
Caption: Derivatization pathways for 2-Phenyl-1-propanol.
Electron Ionization Mass Spectrometry (EI-MS) Fragmentation
In EI-MS, the analyte molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure and can be used for identification. For alcohols, fragmentation often involves cleavage of the C-C bond adjacent to the oxygen and loss of water.[8] The mass spectrum of underivatized 2-phenyl-1-propanol is expected to show a prominent peak at m/z 105, corresponding to the [C8H9]+ ion formed by the loss of the CH2OH group.[9][10]
Experimental Workflow
Caption: General experimental workflow for GC-MS analysis.
Sample Preparation
The goal of sample preparation is to obtain a solution of the analyte in a suitable solvent at an appropriate concentration for GC-MS analysis.
-
Standard Preparation: Prepare a stock solution of this compound in a volatile, aprotic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 10-100 µg/mL in the same solvent.
-
Matrix Samples: For samples in complex matrices, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) may be necessary to isolate and concentrate the analyte.[5]
Method A: Direct Enantioselective Analysis
This method is preferred for its simplicity when a suitable chiral column is available.
Protocol:
-
Prepare the sample solution as described in section 3.1.
-
Directly inject 1 µL of the working solution into the GC-MS system equipped with a chiral capillary column.
-
Acquire the data using the instrumental parameters outlined in section 4.1.
Method B: Analysis via Derivatization
These protocols describe the formation of TMS and acetate derivatives. All derivatization reactions should be performed in a moisture-free environment, as the reagents are sensitive to water.[7]
-
Pipette 100 µL of the sample solution (from section 3.1) into a 2 mL autosampler vial.
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). A 2:1 molar excess of BSTFA to active hydrogens is recommended as a starting point.[7] For improved reactivity, 1% trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.
-
Tightly cap the vial and vortex for 15-30 seconds.
-
Heat the vial at 70°C for 30 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature. The sample is now ready for injection.
-
Pipette 100 µL of the sample solution into a 2 mL autosampler vial.
-
Add 100 µL of acetic anhydride and 10 µL of pyridine (as a catalyst).
-
Tightly cap the vial and vortex for 15-30 seconds.
-
Heat the vial at 60°C for 20 minutes.
-
Allow the vial to cool. Add 500 µL of water and vortex to quench the excess acetic anhydride.
-
Add 500 µL of hexane or ethyl acetate and vortex to extract the derivative.
-
Allow the layers to separate and transfer the upper organic layer to a new vial for analysis.
Instrumental Analysis: GC-MS Parameters
The following tables provide recommended starting parameters for GC-MS analysis. These may require optimization based on the specific instrument and column used.
Table 1: GC-MS Parameters for Direct Chiral Analysis (Method A)
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | CP Chirasil-DEX CB (or equivalent β-cyclodextrin phase), 25 m x 0.25 mm ID, 0.25 µm film thickness[2] |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |
| Injector | Split/Splitless, 250°C, Split Ratio 20:1 |
| Injection Vol. | 1 µL |
| Oven Program | 80°C (hold 1 min), ramp at 2°C/min to 150°C, then 10°C/min to 200°C (hold 2 min) |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-300 |
| Scan Mode | Full Scan |
Table 2: GC-MS Parameters for Derivatized Analysis (Method B)
| Parameter | Value |
| GC System | Gas Chromatograph with Mass Spectrometer |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[3] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Injector | Split/Splitless, 260°C, Split Ratio 20:1 |
| Injection Vol. | 1 µL |
| Oven Program | 70°C (hold 2 min), ramp at 10°C/min to 250°C (hold 5 min) |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-400 |
| Scan Mode | Full Scan |
Data Analysis and Interpretation
Peak Identification and Confirmation
The identity of the analyte peaks can be confirmed by comparing their retention times and mass spectra with those of an authentic standard. The mass spectrum of the underivatized alcohol will serve as a primary reference. For the derivatives, characteristic ions should be monitored.
Table 3: Expected Mass Spectral Fragmentation Data
| Compound | Molecular Weight | Key Diagnostic Ions (m/z) | Notes |
| 2-Phenyl-1-propanol | 136.19 | 105, 77, 91 | Base peak is typically m/z 105 ([C8H9]+).[9][10] |
| TMS Derivative | 208.38 | 105, 179, 73 | m/z 179 corresponds to the loss of a methyl group from the TMS moiety. m/z 73 is the characteristic TMS ion. |
| Acetate Derivative | 178.23 | 105, 117, 43 | m/z 43 corresponds to the acetyl group [CH3CO]+. |
Enantiomeric Excess (% ee) Calculation
For direct chiral analysis (Method A), the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram.
Formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Conclusion
The GC-MS methodologies detailed in this application note provide robust and reliable approaches for the analysis of this compound and its derivatives. Direct analysis on a chiral stationary phase offers a straightforward and efficient method for determining enantiomeric purity. When enhanced volatility and peak shape are required, or in the absence of a suitable chiral column for diastereomer separation, chemical derivatization via silylation or acetylation presents an excellent alternative. The choice of method will depend on the specific analytical requirements, available instrumentation, and the sample matrix. By following the detailed protocols and understanding the underlying principles, researchers can achieve accurate and reproducible results, ensuring the quality and stereochemical integrity of this important chiral compound in both research and industrial settings.
References
- 1. benchchem.com [benchchem.com]
- 2. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. massbank.eu [massbank.eu]
Application Notes and Protocols for NMR Spectroscopy with Chiral Solvating Agents for Enantiomeric Excess (ee) Determination
Introduction: The Imperative of Chirality in Science and Drug Development
In the realms of chemistry, pharmacology, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit remarkably different biological activities. For instance, one enantiomer of a drug may be therapeutically effective, while the other could be inactive or even toxic. Consequently, the ability to accurately determine the enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is a critical analytical challenge in academic research and the pharmaceutical industry.[1][2]
Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and versatile tool for this purpose.[1] While enantiomers are indistinguishable in a standard achiral NMR environment, the use of chiral auxiliary agents can induce a diastereomeric environment, leading to the differentiation of their NMR signals.[3][4] This application note provides a comprehensive guide to the principles, practical execution, and data analysis of ee determination using NMR spectroscopy in conjunction with Chiral Solvating Agents (CSAs). Unlike Chiral Derivatizing Agents (CDAs), which form covalent bonds with the analyte, CSAs associate with the enantiomers through non-covalent interactions, offering a rapid, non-destructive, and often simpler method for chiral analysis.[1][5]
Core Principle: The Formation of Transient Diastereomeric Complexes
The fundamental principle behind the use of CSAs in NMR spectroscopy for ee determination lies in the in-situ formation of transient, diastereomeric complexes between the chiral solvating agent and the enantiomers of the analyte.[1][5] In an achiral solvent, the two enantiomers (let's call them R-analyte and S-analyte) are isochronous, meaning they have identical chemical shifts in the NMR spectrum.
Upon the addition of an enantiomerically pure CSA (e.g., R-CSA), two diastereomeric complexes are formed: [R-analyte • R-CSA] and [S-analyte • R-CSA]. Since diastereomers have different physical and chemical properties, the nuclei in the respective analyte enantiomers will experience different magnetic environments. This anisochrony results in the splitting of the NMR signals of the analyte, with each enantiomer giving rise to a distinct peak.
The key interactions that drive the formation of these diastereomeric complexes include:
-
Hydrogen Bonding: A crucial interaction, especially for analytes containing hydroxyl, carboxyl, or amine functional groups.[5]
-
π-π Stacking: Aromatic rings in both the CSA and the analyte can engage in stacking interactions, contributing to complex stability and chiral recognition.[6][7]
-
Dipole-Dipole Interactions: Polar functional groups can create attractive or repulsive forces that differ between the two diastereomeric complexes.[1]
-
Ion Pairing: For acidic or basic analytes, the formation of ion pairs with a suitable CSA can be a powerful mechanism for enantiodiscrimination.[1]
The magnitude of the chemical shift difference (ΔΔδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency of the CSA for that particular analyte. A larger ΔΔδ value is desirable for accurate quantification.
Visualizing the Principle of Chiral Recognition
Caption: Formation of diastereomeric complexes leading to signal splitting in the NMR spectrum.
Selecting the Appropriate Chiral Solvating Agent
The success of an ee determination experiment hinges on the selection of a suitable CSA. There is no universal CSA; the choice depends heavily on the functional groups present in the analyte. A systematic approach to CSA selection can significantly improve the chances of achieving good spectral resolution.[8]
| Analyte Functional Group | Recommended CSA Classes | Key Interactions | Examples of CSAs |
| Alcohols, Amines | Chiral acids, alcohols with aromatic groups | Hydrogen bonding, π-π stacking | (R)-(-)-Mandelic acid, (S)-(+)-1-(1-Naphthyl)ethylamine, Pirkle's alcohol (1-(9-anthryl)-2,2,2-trifluoroethanol)[9] |
| Carboxylic Acids | Chiral amines, amino alcohols | Ion pairing, hydrogen bonding | (1R,2S)-1,2-Diaminocyclohexane derivatives, quinine, cinchonidine |
| Amides, Esters, Ketones | Macrocyclic compounds, compounds with multiple H-bonding sites | Inclusion complexation, hydrogen bonding | Cyclodextrins, chiral crown ethers, calixarenes[5] |
| Phosphine Oxides | Chiral carboxylic acids | Dipole-dipole, hydrogen bonding | (R)-BINOL-derived phosphoric acids[1] |
Practical Considerations for CSA Selection:
-
Complementary Functionality: The CSA should possess functional groups that can interact strongly with those of the analyte.
-
Structural Rigidity: A more rigid CSA often provides a better-defined chiral environment, leading to greater enantiodiscrimination.
-
Aromatic Moieties: The presence of large aromatic groups in the CSA can induce significant chemical shift differences due to their magnetic anisotropy.[5]
-
Solubility: Both the analyte and the CSA must be soluble in the chosen deuterated solvent.
-
Signal Overlap: The signals of the CSA should not overlap with the key analyte signals used for ee determination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for ee determination using a CSA. Optimization of parameters such as concentration, temperature, and solvent may be necessary for specific applications.
Materials and Equipment:
-
High-resolution NMR spectrometer
-
NMR tubes
-
Volumetric flasks and precision pipettes
-
Deuterated solvent (e.g., CDCl₃, C₆D₆, DMSO-d₆)
-
Chiral analyte
-
Enantiomerically pure Chiral Solvating Agent (CSA)
Protocol Workflow:
Caption: Experimental workflow for ee determination by NMR with a CSA.
Detailed Steps:
-
Solvent Selection: Choose a deuterated solvent in which both the analyte and the CSA are readily soluble. Non-polar solvents like CDCl₃ or C₆D₆ often enhance non-covalent interactions, leading to better signal separation.[1][10]
-
Sample Preparation:
-
Analyte Solution: Prepare a stock solution of the chiral analyte of a known concentration (typically 5-20 mM).[8]
-
CSA Solution: Prepare a stock solution of the enantiomerically pure CSA. The optimal CSA-to-analyte molar ratio can vary, but a good starting point is a 1:1 to 2:1 ratio of CSA to analyte.[8] It is often beneficial to perform a titration, gradually adding the CSA to the analyte solution while monitoring the NMR spectrum to find the optimal ratio that provides the best signal separation.
-
Mixing: In an NMR tube, combine precise volumes of the analyte and CSA stock solutions to achieve the desired final concentrations and molar ratio.
-
-
NMR Data Acquisition:
-
Acquire a standard proton (¹H) NMR spectrum of the mixture. If other nuclei are more suitable for observation (e.g., ¹⁹F, ³¹P), acquire the corresponding spectrum.[1]
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
The experiment should be run at a constant and well-defined temperature, as temperature can affect the equilibrium of complex formation and thus the chemical shifts.
-
-
Data Processing and Analysis:
-
Carefully phase the spectrum and perform baseline correction to ensure accurate integration.
-
Identify the pair of signals corresponding to the two enantiomers. These should be well-resolved peaks.
-
Integrate the area under each of these peaks. Let the integration values be I₁ and I₂.
-
-
Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the following formula: ee (%) = [ |I₁ - I₂| / (I₁ + I₂) ] * 100
Validation and Trustworthiness of the Method
To ensure the accuracy and reliability of the ee determination, the following validation steps are recommended:
-
Linearity: Prepare a series of samples with known ee values (a calibration curve) and verify that the experimentally determined ee values show a linear correlation with the actual values.[11]
-
Racemic Mixture: Analyze a racemic mixture (50:50) of the analyte to confirm that the integrated areas of the two signals are equal.
-
Enantiopure Sample: Analyze an enantiopure sample of the analyte to confirm that only one of the two signals is observed.
-
Absence of Kinetic Resolution: Ensure that the CSA does not preferentially bind to one enantiomer to such an extent that it alters the enantiomeric composition of the unbound analyte. This is generally not an issue with the fast exchange regime of CSAs.[5]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No signal splitting | - Inappropriate CSA-analyte pairing- Low concentration of CSA or analyte- Unsuitable solvent | - Screen different CSAs with complementary functionality- Increase the concentration of the CSA and/or analyte- Try a less polar, non-coordinating solvent |
| Poor signal resolution | - Suboptimal CSA-to-analyte ratio- Low magnetic field strength- Temperature effects | - Perform a titration to find the optimal molar ratio- Use a higher field NMR spectrometer- Acquire spectra at different temperatures |
| Signal overlap | - CSA signals obscure analyte signals | - Choose a CSA whose signals are in a different spectral region- Use a different nucleus for observation (e.g., ¹⁹F, ³¹P) if applicable |
Conclusion
NMR spectroscopy with chiral solvating agents is a rapid, robust, and non-destructive method for the determination of enantiomeric excess. By understanding the principles of diastereomeric complex formation and by systematically selecting the appropriate CSA and optimizing experimental conditions, researchers and drug development professionals can confidently and accurately assess the enantiopurity of their chiral compounds. This technique serves as a valuable alternative and complement to chromatographic methods, particularly for challenging separations or when sample recovery is desired.[8]
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Enantiospecificity in NMR enabled by chirality-induced spin selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. researchgate.net [researchgate.net]
- 11. Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-(+)-2-Phenyl-1-propanol
Welcome to the technical support center dedicated to the stereoselective synthesis of (R)-(+)-2-Phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and minimize byproduct formation during synthesis. This compound is a valuable chiral building block, and achieving high enantiomeric purity is critical for its applications in pharmaceuticals and fragrances.[1][2] This document provides in-depth, field-proven insights into the causality behind experimental outcomes and offers robust protocols to enhance the success of your synthesis.
Troubleshooting Guide: Byproduct Formation by Synthetic Route
The optimal synthetic strategy depends on available equipment, reagents, and the desired scale. However, each common method presents a unique profile of potential byproducts. This section addresses the most frequent issues encountered for each route in a direct question-and-answer format.
Route 1: Asymmetric Hydrogenation of Propiophenone
Asymmetric hydrogenation is a powerful and atom-economical method for producing chiral alcohols from prochiral ketones.[3][4] The reaction typically employs a chiral transition metal catalyst, such as a Ruthenium-BINAP complex, to facilitate the enantioselective addition of hydrogen.[5]
Question 1: My primary impurity is the undesired (S)-(-)-2-Phenyl-1-propanol, resulting in low enantiomeric excess (ee%). What are the likely causes and how can I fix this?
Answer: Low enantiomeric excess is the most common challenge in this synthesis and stems from suboptimal stereocontrol. The catalyst-substrate interaction, which dictates the facial selectivity of the hydride attack, is highly sensitive to reaction conditions.
-
Causality & Mechanism: The chiral ligand (e.g., (R)-BINAP) creates a chiral environment around the metal center. The propiophenone substrate coordinates to the metal in a specific orientation to minimize steric hindrance, exposing one prochiral face to hydrogenation over the other.[3] Any factor that disrupts this preferred orientation or allows for a non-selective background reaction will lower the ee%.
-
Troubleshooting Actions:
-
Optimize Reaction Temperature: Lowering the reaction temperature often enhances enantioselectivity. The energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers is often small. Reducing the thermal energy of the system makes it more difficult for the reaction to overcome the higher energy barrier of the transition state that leads to the undesired enantiomer.[6]
-
Adjust Hydrogen Pressure: The concentration of hydrogen can influence catalyst kinetics and selectivity. Both very low and very high pressures can sometimes be detrimental. An optimal pressure range should be determined empirically for your specific catalyst system.
-
Verify Ligand Purity and Choice: The enantiomeric purity of your chiral ligand is paramount. Even small amounts of the opposite ligand enantiomer will generate the undesired product. Ensure you are using a ligand with >99% ee. Furthermore, the choice of ligand itself is critical; for Ru-catalyzed hydrogenations, a combination of a chiral diphosphine and a chiral diamine can be tuned to maximize selectivity.[6]
-
Solvent Screening: The solvent can influence the conformation of the catalyst-substrate complex.[6] A screen of degassed solvents (e.g., methanol, ethanol, dichloromethane) is recommended to find the optimal medium that favors the desired stereochemical outcome.
-
Question 2: The reaction has stalled, showing low conversion and yield. What could be the problem?
Answer: Low conversion is typically due to issues with catalyst activity.
-
Causality & Mechanism: Homogeneous catalysts, particularly Ru-hydride species, can be sensitive to impurities and reaction conditions, leading to deactivation.[7] The active catalytic species may decompose or be poisoned by trace impurities in the substrate or solvent.[7][8]
-
Troubleshooting Actions:
-
Ensure Inert Atmosphere: These reactions must be run under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the catalyst. All solvents must be thoroughly degassed, and all glassware must be oven or flame-dried.[6]
-
Purify Starting Materials: Impurities in the propiophenone substrate or solvent (e.g., water, aldehydes, sulfur compounds) can act as catalyst poisons. Consider purifying the substrate by distillation or chromatography if its purity is questionable.
-
Increase Catalyst Loading: While aiming for low catalyst loading is economically desirable, insufficient catalyst can lead to a significant, non-selective background reaction or simply a slow reaction rate.[6] Incrementally increase the catalyst loading (e.g., from S/C 1000:1 to 500:1) to see if conversion improves.
-
Check Base Additives: Many Noyori-type hydrogenations require a base (e.g., KOtBu) to generate the active Ru-hydride catalyst.[4] Ensure the base is fresh, anhydrous, and added in the correct stoichiometry.
-
Route 2: Grignard Reaction of Phenylmagnesium Bromide with (R)-Propylene Oxide
This method involves the nucleophilic ring-opening of a chiral epoxide by a Grignard reagent. While seemingly straightforward, this pathway is prone to specific byproducts related to both the Grignard reagent formation and the epoxide opening step.
Question 1: My crude product is contaminated with a significant amount of biphenyl. How is this formed and how can I prevent it?
Answer: Biphenyl is the most common byproduct in syntheses utilizing phenylmagnesium bromide.
-
Causality & Mechanism: Biphenyl is formed from a Wurtz-type coupling reaction between the already-formed phenylmagnesium bromide and unreacted bromobenzene.[9] This side reaction is favored by higher temperatures and high local concentrations of bromobenzene.[9][10]
-
Troubleshooting Actions:
-
Control Reagent Addition: The single most effective technique is to add the bromobenzene solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. This keeps the concentration of the halide low at all times, favoring the formation of the Grignard reagent over the coupling side reaction.[9]
-
Maintain Moderate Temperature: While heat is often required to initiate the Grignard reaction, excessive heating will accelerate the biphenyl formation. Maintain a gentle reflux from the heat of the reaction itself, using external heating only as needed.
-
Ensure Anhydrous Conditions: Meticulously dry all glassware and use anhydrous ether as the solvent. Water not only quenches the Grignard reagent but can also interfere with the reaction initiation, sometimes leading to localized overheating when the reaction finally begins, which promotes side reactions.[11]
-
Question 2: I have isolated a regioisomeric byproduct, 1-phenyl-2-propanol. Why did this form instead of the desired 2-phenyl-1-propanol?
Answer: The formation of 1-phenyl-2-propanol results from a lack of regioselectivity during the epoxide ring-opening.
-
Causality & Mechanism: The nucleophilic attack of the Grignard reagent can occur at either of the two carbons of the propylene oxide ring. The desired product, 2-phenyl-1-propanol, comes from attack at the less sterically hindered terminal carbon (C1). The byproduct, 1-phenyl-2-propanol, arises from attack at the internal, more substituted carbon (C2).[12] While the reaction is generally biased towards attack at the less hindered site (an SN2 mechanism), some conditions can promote attack at the more substituted carbon.
-
Troubleshooting Actions:
-
Control Reaction Temperature: Perform the addition of the epoxide to the Grignard reagent at a low temperature (e.g., 0 °C or below). Lower temperatures strongly favor the kinetically controlled attack at the less hindered carbon.
-
Consider a Cu(I) Catalyst: The addition of a catalytic amount of a copper(I) salt, such as CuI, can form a Gilman-like cuprate reagent in situ. Organocuprates are softer nucleophiles than Grignard reagents and exhibit a much higher preference for attacking the less substituted carbon of epoxides, significantly improving regioselectivity.
-
Summary of Byproducts and Analytical Methods
| Synthetic Route | Desired Product | Common Byproduct(s) | Primary Cause(s) | Recommended Analytical Technique(s) |
| Asymmetric Hydrogenation | This compound | (S)-(-)-2-Phenyl-1-propanol | Suboptimal stereocontrol, catalyst poisoning | Chiral HPLC or SFC, GC-MS |
| Grignard Reaction | This compound | Biphenyl, 1-Phenyl-2-propanol | Reagent coupling, lack of regioselectivity | GC-MS, ¹H NMR, TLC |
| Hydroboration-Oxidation | This compound | 1-Phenyl-1-propanol | Markovnikov addition | GC-MS, ¹H NMR |
| Biocatalytic Reduction | This compound | (S)-(-)-2-Phenyl-1-propanol | Low enzyme enantioselectivity | Chiral HPLC or SFC |
Visualizing Reaction Pathways and Troubleshooting
Diagrams can clarify the relationship between reaction pathways and the formation of byproducts.
Caption: Asymmetric hydrogenation pathways. Optimal conditions favor the (R)-catalyst pathway.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. benchchem.com [benchchem.com]
- 3. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Solved The Grignard reagent phenylmagnesium bromide can be | Chegg.com [chegg.com]
Technical Support Center: Troubleshooting Low Conversion Rates in the Enzymatic Resolution of 2-Phenyl-1-propanol
Welcome to the technical support center for the enzymatic resolution of 2-phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates in this critical synthetic step. As your dedicated application scientist, I will guide you through a systematic, cause-and-effect-based approach to diagnose and resolve common experimental issues. Our focus is not just on what to do, but why you are doing it, ensuring a robust and reproducible process.
Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial problems.
Q1: My conversion rate is near zero. What is the very first thing I should check?
A: Before investigating complex parameters, confirm the fundamental activity of your enzyme batch. Enzymes can lose activity due to improper storage or handling. Perform a standard activity assay using a generic substrate, such as the hydrolysis of p-nitrophenyl palmitate (p-NPP), which produces a colorimetric change. This simple test (see Protocol 1) will quickly tell you if the issue lies with the enzyme itself or the specific reaction conditions for 2-phenyl-1-propanol.
Q2: My reaction starts efficiently but stalls after a few hours, well below the theoretical 50% conversion. What's the likely cause?
A: This is a classic symptom of either product inhibition or a shift in equilibrium. As the product ester and the unreacted (S)-alcohol accumulate, they can competitively inhibit the enzyme's active site.[1] Additionally, if water is present or produced during the reaction (e.g., in esterification with a carboxylic acid), it can facilitate the reverse reaction (hydrolysis), leading to a premature equilibrium.[2] Using an irreversible acyl donor like vinyl acetate can help, as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.[3]
Q3: How critical is the choice of organic solvent?
A: It is extremely critical. The solvent directly impacts enzyme stability and activity. Enzymes require a thin layer of bound water to maintain their catalytically active conformation.[4] Hydrophilic solvents (low Log P value) can strip this essential water layer, leading to denaturation and inactivation.[5] Conversely, hydrophobic, water-immiscible solvents (high Log P value) are generally preferred as they are less disruptive to the enzyme's microenvironment.[5][6]
Q4: I'm using an immobilized enzyme. Can the support material cause problems?
A: Yes. While immobilization enhances stability and reusability, the support matrix can introduce mass transfer limitations.[7] The substrate may have difficulty accessing the enzyme's active sites within the pores of the support, or the product may be slow to diffuse out. Ensure adequate agitation (stirring or shaking) to minimize these diffusion barriers. In some cases, the chemical nature of the support can also influence the enzyme's microenvironment.
Q5: My conversion is acceptable, but my enantiomeric excess (ee%) is poor. How are these related?
A: Low enantioselectivity (the enzyme's ability to distinguish between the R and S enantiomers) will inherently limit the achievable ee% at a given conversion. However, poor ee% can also result from a non-enzymatic background reaction. If your reaction conditions are too harsh (e.g., excessively high temperature), a non-selective acylation may occur in parallel with the enzymatic reaction, producing a racemic product and lowering the overall ee%. Lowering the reaction temperature often enhances enantioselectivity, albeit at the cost of a slower reaction rate.[8]
In-Depth Troubleshooting Guide
This section explores specific problem areas with detailed explanations and corrective actions.
Problem Area 1: The Biocatalyst - Enzyme Activity & Stability
The most sophisticated optimization of reaction parameters will fail if the enzyme itself is not viable.
Q: I've confirmed my enzyme is generally active with a model substrate, but it shows low activity with 2-phenyl-1-propanol. Why?
A: This points to an issue specific to the reaction system. Key factors include:
-
pH Memory: Enzymes in non-aqueous media retain the ionization state of their last aqueous environment.[9] The catalytic triad of a lipase (typically Ser-His-Asp) requires a specific protonation state for activity.[10] If the enzyme was lyophilized or immobilized from a buffer with a suboptimal pH, its activity will be compromised. The optimal pH for catalysis by Candida antarctica lipase B (CALB), a common choice for this resolution, is typically around 7.[11][12]
-
Enzyme Formulation: The preparation method can impact performance. For example, lyophilizing a lipase in the presence of certain additives like sugars or PEG can help preserve its active conformation when introduced into an organic solvent.[10]
-
Inhibitors: Your substrate or solvent may contain impurities that act as enzyme inhibitors.[13]
Corrective Actions:
-
Verify pH Memory: If preparing the enzyme yourself, ensure the final aqueous buffer before lyophilization or immobilization is at the optimal pH for the enzyme (typically pH 7-8 for lipases).
-
Substrate Purity: Test the purity of your 2-phenyl-1-propanol. Common impurities from synthesis, such as aldehydes or peroxides, can inactivate enzymes. Consider purifying your substrate via column chromatography or distillation if its purity is suspect.
-
Enzyme Concentration: While intuitive to increase enzyme loading, excessively high concentrations can sometimes lead to aggregation in organic solvents, reducing the available catalytic surface area.[9] Ensure the enzyme is well-dispersed.
Problem Area 2: The Reactants - Substrate & Acyl Donor
The nature and concentration of your starting materials can be a source of inhibition.
Q: My reaction rate decreases as I increase the concentration of 2-phenyl-1-propanol. What is happening?
A: You are likely observing substrate inhibition . This is a common phenomenon where at very high concentrations, the substrate molecule binds to the enzyme in a non-productive manner, preventing the reaction from proceeding.[14] For instance, a second substrate molecule might bind to the enzyme-product complex, blocking product release.[14] In the resolution of a related compound, 1-phenyl-1-propanol, substrate inhibition was observed at concentrations above 167 mM.[2]
Corrective Actions:
-
Substrate Titration: Run the reaction at several different initial concentrations of 2-phenyl-1-propanol to find the optimal level where the reaction rate is maximized before inhibition becomes significant.
-
Fed-Batch Strategy: Instead of adding all the substrate at the beginning, add it incrementally over time (a fed-batch approach). This maintains a lower, more optimal substrate concentration throughout the reaction, mitigating inhibition.
Problem Area 3: The Environment - Reaction Conditions
The solvent, water content, and temperature form the microenvironment that dictates enzyme performance.
Q: How do I choose the right solvent and manage water content?
A: The key is to balance substrate solubility with enzyme stability.
-
Solvent Selection: The hydrophobicity of the solvent, often quantified by its Log P value, is a primary indicator. Solvents with a higher Log P (more hydrophobic) are generally better.[5] For example, the activity of lipases in cyclopentyl methyl ether (CPME) is often comparable to that in toluene, a classic solvent for these reactions.[10]
-
Water Content (Water Activity, a_w): Enzymes are typically less active in completely anhydrous solvents.[9] A minimal amount of water is needed to maintain the flexibility of the active site. However, excess water will promote the reverse hydrolytic reaction, especially when using carboxylic acids as acyl donors, which creates a stoichiometric amount of water.[2]
Corrective Actions:
-
Solvent Screening: If conversion is low, test a range of hydrophobic solvents (see Table 1).
-
Control Water Activity: Add molecular sieves (e.g., 3Å or 4Å) to the reaction mixture. This acts as a water scavenger, removing water produced during esterification and shifting the equilibrium toward the product side.[2]
| Solvent | Log P Value | Type | General Effect on Lipase Activity |
| n-Hexane | 3.9 | Hydrophobic | Generally high activity and stability.[15] |
| Toluene | 2.7 | Hydrophobic | High activity, often used as a benchmark.[10] |
| Diisopropyl Ether | 1.9 | Moderately Hydrophobic | Good activity, often used for resolutions.[3] |
| Acetonitrile | -0.3 | Hydrophilic | Low activity, can strip essential water.[5] |
| Acetone | -0.2 | Hydrophilic | Generally poor, can cause denaturation.[6] |
| DMSO | -1.4 | Hydrophilic | Irreversibly denatures many enzymes.[6] |
Note: The Log P value is the partition coefficient between octanol and water; a higher value indicates greater hydrophobicity.
Visualizations: Diagrams for Clarity
Systematic Troubleshooting Workflow
This flowchart provides a logical path to diagnose the root cause of low conversion.
Caption: A step-by-step workflow for troubleshooting low conversion.
Lipase Catalytic Mechanism (Ping-Pong Bi-Bi)
Understanding the mechanism helps identify where inhibitors or suboptimal conditions can interfere.
Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.
Experimental Protocols
Protocol 1: General Lipase Activity Assay
This protocol uses p-nitrophenyl palmitate (p-NPP) to provide a rapid, colorimetric assessment of enzyme activity.
-
Prepare Stock Solutions:
-
Substrate Stock (p-NPP): Dissolve 30 mg of p-NPP in 10 mL of isopropanol.
-
Buffer: Prepare 100 mL of 50 mM Tris-HCl buffer, pH 7.5, containing 0.5% (w/v) Triton X-100.
-
-
Assay Procedure:
-
In a cuvette, mix 900 µL of the buffer with 100 µL of the p-NPP stock solution.
-
Add 1-5 mg of your lipase preparation (or a known volume of liquid formulation) to the cuvette to start the reaction.
-
Immediately place the cuvette in a spectrophotometer and monitor the increase in absorbance at 410 nm for 5-10 minutes at a constant temperature (e.g., 30°C). The yellow product, p-nitrophenol, absorbs at this wavelength.
-
-
Interpretation: A steady increase in absorbance indicates an active enzyme. No change in absorbance suggests the enzyme is inactive.
Protocol 2: Monitoring Conversion and ee% by Chiral GC/HPLC
Accurate monitoring is essential for any troubleshooting or optimization effort.[16]
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction immediately by adding it to a vial containing a solvent like hexane and a small amount of silica gel to adsorb the enzyme. Vortex and centrifuge.
-
Derivatize if necessary. For GC analysis, the alcohol and ester may need to be derivatized (e.g., silylation) to improve volatility and peak shape. For many modern chiral columns, this is not required.
-
-
Chromatographic Analysis:
-
Inject the supernatant onto a suitable chiral column (e.g., a cyclodextrin-based column for GC or a polysaccharide-based column like Chiralcel OD-H for HPLC).
-
Develop an isothermal (GC) or isocratic (HPLC) method that provides baseline separation of the four key peaks: (R)-2-phenyl-1-propanol, (S)-2-phenyl-1-propanol, and the (R) and (S) product esters.
-
-
Calculations:
-
Enantiomeric Excess (ee%):
-
ee% of remaining alcohol = [([S] - [R]) / ([S] + [R])] * 100
-
-
Conversion (c%):
-
c% = [Area of Ester Product] / ([Area of Ester Product] + [Area of Remaining Alcohol])] * 100
-
-
Enantiomeric Ratio (E): A more robust measure of enzyme selectivity, calculated from ee% of substrate (ee_s) and ee% of product (ee_p) or from conversion (c).[17]
-
Protocol 3: Systematic Temperature Optimization
-
Setup: Prepare 5-7 identical reaction vials with all components (substrate, enzyme, solvent, molecular sieves).
-
Incubation: Place each vial in a shaker/incubator set to a different temperature (e.g., 25°C, 30°C, 35°C, 40°C, 45°C, 50°C).
-
Monitoring: After a fixed period (e.g., 6 hours), quench the reaction in each vial and analyze for conversion and ee% using the method in Protocol 2.
-
Analysis: Plot both conversion and ee% as a function of temperature. The optimal temperature is the one that provides the best balance of acceptable reaction rate and high enantioselectivity. Note that for many lipases, activity increases with temperature up to a point, after which thermal denaturation causes a sharp drop in activity.[18][19]
References
- 1. Kinetics of product inhibition and mechanisms of lipoprotein lipase activation by apolipoprotein C-II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. contents.kocw.or.kr [contents.kocw.or.kr]
- 10. researchgate.net [researchgate.net]
- 11. Open and closed states of Candida antarctica lipase B: protonation and the mechanism of interfacial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Study on the Extraction Technology of Candida antarctica Lipase B by Foam Separation | MDPI [mdpi.com]
- 13. Inhibitors of pancreatic lipase: state of the art and clinical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Substrate inhibition by the blockage of product release and its control by tunnel engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. A simple method to determine the enantiomeric ratio in enantioselective biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. monash.edu [monash.edu]
- 19. Enhancing the methanol tolerance of Candida antarctica lipase B by saturation mutagenesis for biodiesel preparation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation and Poisoning in the Asymmetric Synthesis of (R)-(+)-2-Phenyl-1-propanol
Welcome to the technical support center for the asymmetric synthesis of (R)-(+)-2-Phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst performance, specifically focusing on deactivation and poisoning. Asymmetric hydrogenation of prochiral ketones like propiophenone is a cornerstone of modern synthesis, and maintaining catalyst efficacy is paramount for achieving high yield and enantioselectivity.[1][2]
This document provides in-depth, field-proven insights in a question-and-answer format to directly address challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction has stalled, or the conversion is significantly lower than expected. What are the primary causes?
A1: A stalled reaction or low conversion is often a primary indicator of catalyst deactivation. The most common culprits fall into three categories: catalyst poisoning, inherent catalyst instability, or suboptimal reaction conditions.
-
Catalyst Poisoning: This is the most frequent cause. It refers to the chemical deactivation of the catalyst by impurities in the reaction medium.[3] Even trace amounts of certain substances can completely shut down the catalytic cycle.
-
Catalyst Decomposition/Deactivation: The active catalytic species, often a Ruthenium(II) complex with a chiral diphosphine (like BINAP) and a diamine ligand, can degrade or convert into an inactive isomer over time, especially under non-optimal conditions.[4]
-
Suboptimal Conditions: Incorrect temperature, insufficient hydrogen pressure, or improper solvent choice can lead to a sluggish or stalled reaction.[5]
Q2: I'm observing a dramatic drop in the enantiomeric excess (ee%) of my this compound. What should I investigate first?
A2: A drop in enantioselectivity is a more nuanced problem than a simple loss of activity. While catalyst poisoning can be a factor, other issues related to the integrity of the chiral environment are often at play.
-
First, Validate Your Analytical Method: Before troubleshooting the reaction, ensure your chiral HPLC or GC method for determining ee% is robust and properly calibrated.[3]
-
Catalyst Integrity: The chiral ligand is the source of stereocontrol. If the catalyst has begun to decompose or isomerize to a less selective species, a drop in ee% is expected.[4]
-
Presence of Competing Catalysts: Unwanted side reactions catalyzed by achiral species (which could be formed from catalyst degradation) can produce a racemic mixture of the product, thereby lowering the overall ee%.
-
Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by allowing the reaction to overcome the energy barrier for the formation of the undesired enantiomer.[5]
Q3: What are the most common chemical poisons for Ruthenium-based asymmetric hydrogenation catalysts?
A3: Ruthenium catalysts, particularly those with phosphine ligands, are sensitive to a range of chemical species that can act as poisons by strongly coordinating to the metal center and blocking active sites.
-
Sulfur Compounds: Thiols, sulfides (e.g., dimethyl sulfoxide - DMSO), and other sulfur-containing impurities are potent poisons for ruthenium catalysts. They form strong, often irreversible bonds with the metal.[6]
-
Water: While some transfer hydrogenations are designed to run in water, uncontrolled or excessive amounts of water in an anhydrous hydrogenation can lead to the formation of inactive ruthenium hydroxide species.[7] Even at parts-per-million (ppm) levels, water can significantly degrade catalyst performance.[7]
-
Lewis Bases and Coordinating Solvents: Impurities such as residual acetone, or coordinating solvents like acetonitrile, can compete with the substrate for binding to the ruthenium center.
-
Oxygen: Many catalyst precursors and active species are air-sensitive. Inadequate inert atmosphere techniques can lead to oxidation and deactivation.
-
Product/Byproduct Inhibition: In some cases, the product alcohol or amine byproducts (if formed) can coordinate to the catalyst, leading to inhibition.[8]
Troubleshooting Guide: A Systematic Approach
When faced with a problematic reaction, a systematic approach is key to identifying the root cause. This guide will walk you through a diagnostic workflow.
Problem: Low Enantiomeric Excess (ee%) and/or Low Conversion
This troubleshooting decision tree will help you diagnose the issue.
Detailed Troubleshooting Steps
Step 1: Validate Analytical Method
-
Question: Is my chiral HPLC/GC separation adequate?
-
Action: Analyze a racemic sample of 2-Phenyl-1-propanol to ensure you have baseline separation of the two enantiomers. Verify the integration of the peaks. An inaccurate analytical method is a common source of error.[3]
Step 2: Scrutinize Reagents & Solvents
-
Question: Are my starting materials and solvent free from poisons?
-
Action:
-
Substrate Purity: Use high-purity propiophenone. If necessary, purify it by distillation or column chromatography.
-
Solvent Quality: Use anhydrous, degassed solvents. Methanol and ethanol are common solvents for this reaction. Ensure they are stored under an inert atmosphere and over molecular sieves. Even small amounts of water can be detrimental.[7]
-
Hydrogen Source: Use high-purity hydrogen gas.
-
Step 3: Evaluate Catalyst & Ligand Integrity
-
Question: Was the catalyst prepared, stored, and handled correctly?
-
Action:
-
Handling: Ru-BINAP/diamine complexes are often air-sensitive. All manipulations should be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[5]
-
Purity: Ensure the chiral ligands (e.g., (R)-BINAP and the chiral diamine) are of high enantiomeric and chemical purity.
-
In-situ vs. Pre-formed: If you are generating the catalyst in-situ, ensure the stoichiometry of the ruthenium precursor and ligands is correct. For pre-formed catalysts, check for any signs of decomposition (color change, precipitation).
-
Step 4: Review Reaction Conditions
-
Question: Are the reaction parameters optimized for this specific substrate and catalyst system?
-
Action:
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity, though it may slow down the reaction rate.[5]
-
Pressure: Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. Insufficient pressure can lead to low conversion.
-
Base: The presence and concentration of a base (like potassium tert-butoxide) can significantly affect the reaction rate and even the catalyst's stability.[4] Too much or too little can be detrimental.
-
Impact of Common Poisons on Catalyst Performance (Qualitative)
The following table summarizes the expected impact of common poisons on the asymmetric hydrogenation of propiophenone.
| Poison Type | Source | Impact on Conversion | Impact on ee% | Mechanism of Action |
| Sulfur Compounds | Substrate, Solvent (DMSO) | Severe Decrease | Moderate to Severe Decrease | Strong, irreversible coordination to the Ru center, blocking the active site.[6] |
| Water | Solvent, Glassware, Atmosphere | Moderate to Severe Decrease | Moderate Decrease | Formation of inactive Ru-hydroxide species.[7] |
| Oxygen | Atmosphere (leak in system) | Severe Decrease | Severe Decrease | Oxidation of the Ru(II) center and/or phosphine ligands. |
| Coordinating Solvents | Acetonitrile, Acetone | Mild to Moderate Decrease | Mild Decrease | Reversible coordination to the Ru center, competing with the substrate. |
| Product Alcohol | Reaction Product | Mild Decrease (at high conversion) | Minimal | Potential for product inhibition by coordinating to the catalyst.[8] |
Catalyst Regeneration Protocols
A deactivated or poisoned catalyst does not always mean a total loss. In some cases, its activity can be at least partially restored. Caution: These procedures should be performed with care, as they can also lead to further degradation of the sensitive chiral ligands if not executed properly.
Protocol 1: Regeneration of a Homogeneous Ru-Catalyst by Solvent Washing (for suspected reversible poisoning)
This protocol is suitable for cases where the catalyst is suspected to be inhibited by a weakly coordinating species or the product.
-
Reaction Quench & Inert Transfer: Under an inert atmosphere, quench the reaction and transfer the mixture to a Schlenk flask.
-
Solvent Removal: Carefully remove the reaction solvent under vacuum at a low temperature (< 30°C) to obtain the crude catalyst residue.
-
Washing:
-
Add a small volume of a non-coordinating, degassed solvent in which the catalyst is soluble but the suspected poison is less so (e.g., dichloromethane).
-
Stir for 10-15 minutes.
-
Carefully precipitate the catalyst by the slow addition of a non-polar, degassed solvent like hexane.
-
-
Isolation: Isolate the precipitated catalyst by filtration under inert atmosphere (e.g., using a filter cannula).
-
Drying: Dry the recovered catalyst under high vacuum.
-
Activity Test: Test the regenerated catalyst on a small-scale reaction to assess its recovered activity and enantioselectivity.
Protocol 2: Regeneration of a Heterogeneous Ru-Catalyst (for severe poisoning)
This more aggressive protocol is for supported catalysts and is generally not recommended for homogeneous catalysts due to the risk of ligand degradation.
-
Catalyst Recovery: Filter the supported catalyst from the reaction mixture.
-
Solvent Wash: Wash the catalyst with a non-coordinating solvent (e.g., toluene) to remove any adsorbed organic species.
-
Oxidative Treatment: In a tube furnace, calcine the catalyst in a stream of dilute air (e.g., 5% O₂ in N₂) at a moderate temperature (e.g., 200-300°C) to burn off strongly adsorbed poisons like sulfur.[9]
-
Reduction: After cooling under an inert atmosphere, reduce the catalyst in a stream of hydrogen gas at an elevated temperature to restore the active metallic state.
-
Activity Test: Evaluate the performance of the regenerated catalyst.
Mechanistic Insights into Deactivation
Understanding the "why" behind catalyst failure is crucial for prevention.
As shown in the diagram, the active catalyst can be diverted from the productive catalytic cycle through several pathways:
-
Direct Poisoning: A poison molecule directly and strongly binds to the ruthenium center, preventing the substrate from coordinating. This is a common mechanism for sulfur and oxygen.[6]
-
Degradation: The active complex reacts with species like water to form a new, catalytically inactive compound, such as a ruthenium hydroxide.[7]
-
Isomerization: The catalyst can rearrange its geometry to a more stable but less active or achiral isomer. This can be influenced by factors like solvent and base concentration.[4]
By understanding these potential failure modes, researchers can take preventative measures, such as ensuring the purity of all reaction components and maintaining strict inert atmosphere conditions, to maximize the lifetime and performance of their valuable asymmetric catalysts.
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 7. The Impact of Water on Ru-Catalyzed Olefin Metathesis: Potent Deactivating Effects Even at Low Water Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US20100152022A1 - Catalyst regeneration method - Google Patents [patents.google.com]
Technical Support Center: Solvent Polarity Effects on Enantioselectivity in (R)-(+)-2-Phenyl-1-propanol Reactions
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals actively engaged in asymmetric synthesis. The enantioselective production of chiral alcohols, such as 2-Phenyl-1-propanol, is a cornerstone of modern pharmaceutical and fine chemical manufacturing.[1] The choice of solvent is not merely an environmental variable; it is a critical reaction parameter that can profoundly dictate the stereochemical outcome. This document provides in-depth troubleshooting advice and answers to frequently encountered questions regarding the influence of solvent polarity on the enantioselectivity of reactions involving (R)-(+)-2-Phenyl-1-propanol and similar secondary alcohols.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues and fundamental questions that arise during experimental work. The answers are grounded in established mechanistic principles to provide not just a solution, but a deeper understanding of the underlying chemistry.
Q1: I switched from a non-polar solvent (e.g., hexane) to a more polar one (e.g., THF or DCM) and my enantiomeric excess (e.e.) dropped significantly. What is the likely cause?
A1: This is a common and fundamentally important observation. The decrease in enantioselectivity in a more polar solvent can typically be attributed to the differential stabilization of the two diastereomeric transition states leading to the (R) and (S) products.
According to the Hughes-Ingold rules, an increase in solvent polarity will preferentially stabilize the transition state that has a greater charge density or charge separation compared to the ground state reactants.[2] In an enantioselective reaction, there are two competing transition states (TS-R and TS-S). If the transition state leading to the undesired enantiomer is more polar than the one leading to the desired enantiomer, a polar solvent will stabilize it more, reducing the energy difference between the two transition states (ΔΔG‡). A smaller ΔΔG‡ directly translates to lower enantioselectivity.
Furthermore, polar solvents can sometimes promote an "early" transition state, where the substrate is further from the chiral catalyst's directing groups.[2] This increased distance diminishes the effectiveness of the chiral environment in discriminating between the two enantiotopic faces of the substrate, resulting in a lower e.e.
Q2: What is the fundamental mechanism by which solvent molecules interact with the reaction to alter enantioselectivity?
A2: The solvent's role extends beyond being an inert medium. It actively participates in the reaction coordinate in several ways:
-
Direct Catalyst Interaction: The solvent can coordinate with the catalyst, altering its conformational structure and, consequently, its steric and electronic properties. This modulation of the catalyst-substrate complex is a primary driver of changes in selectivity.[3]
-
Transition State Stabilization: As mentioned in Q1, solvents solvate the transition state. Non-polar solvents may favor a more compact, sterically-defined transition state, enhancing the chiral discrimination. Polar solvents can stabilize charge separation, which may favor one diastereomeric transition state over the other.
-
The Solvent Cage Effect: In reactions that may proceed through ionic intermediates, the solvent plays a crucial role in maintaining stereochemical integrity. Explicit solvent molecules can form a "cage" around a nascent ion pair, preventing its complete dissociation into a free carbocation.[4][5] A free, planar carbocation would be achiral and its subsequent reaction would lead to racemization. The solvent cage maintains the proximity and orientation of the ions, allowing for a stereoselective outcome.[4][5]
Caption: Differential stabilization of transition states by solvent polarity.
Q3: Are there any general rules for selecting an optimal solvent for the kinetic resolution of a secondary alcohol like 2-Phenyl-1-propanol?
A3: While there is no "one-size-fits-all" answer, and experimental screening is always recommended, some guiding principles have emerged from extensive research:[3]
-
For Lipase-Catalyzed Reactions: In enzymatic resolutions, such as acylation catalyzed by Candida antarctica lipase B (CALB, often immobilized as Novozym 435), non-polar, hydrophobic solvents are overwhelmingly preferred. Solvents like hexane, heptane, and toluene generally provide the highest enantioselectivity.[6] The hydrophobicity of the solvent, often correlated with its log P value, is a critical parameter; a log P above 2.0 is often suggested as a good starting point. Polar solvents can strip essential water from the enzyme's hydration shell, leading to denaturation and loss of activity and selectivity.
-
For Metal- or Organocatalyzed Reactions: The optimal solvent is highly dependent on the specific catalyst and mechanism. For example, in the kinetic resolution of secondary alcohols using chiral DMAP analogues developed by Gregory Fu, a solvent screen revealed that tert-amyl alcohol provided superior reactivity and selectivity compared to ether or dichloromethane.[7]
-
Avoid Protic Solvents (Usually): Protic solvents (alcohols, water) can often interfere by competing with the substrate for binding to the catalyst or by participating in undesired side reactions. However, there are exceptions where protic solvents are essential components of the catalytic system.
A systematic screening of a diverse set of solvents is the most reliable approach to optimization.
Q4: My colleague mentioned that a change in solvent can sometimes reverse the enantioselectivity. Is this possible?
A4: Yes, this is a fascinating, though relatively uncommon, phenomenon. A reversal of enantioselectivity typically implies a fundamental change in the reaction mechanism or the nature of the rate-determining transition state. One documented cause is the direct participation of a solvent molecule in the transition state. For instance, in certain aldol reactions, switching from a non-polar solvent to a protic one (like water) was found to reverse the stereochemical outcome.[8] Spectroscopic and theoretical studies revealed that a water molecule participated in the transition state via hydrogen bonding, creating a new, more stabilized pathway that favored the attack on the opposite enantiotopic face of the aldehyde.[8]
Therefore, if you observe a reversal, it is a strong indicator that the solvent is not a passive bystander but an active participant in the stereodetermining step.
Data Summary: Solvent Effects in Kinetic Resolutions of Phenyl-alkanols
The following table summarizes findings from the literature on the effect of various solvents on the enantioselectivity of kinetic resolutions for 2-phenyl-1-propanol and structurally similar secondary alcohols.
| Substrate | Catalyst/Enzyme | Acyl Donor/Reagent | Solvent | Selectivity (E or s) / e.e. (%) | Reference |
| (±)-1-Phenyl-1-propanol | Novozym 435 (Lipase) | Lauric Acid | Toluene (log P=2.5) | 95% e.e. (S) | [6] |
| (±)-1-Phenyl-1-propanol | Novozym 435 (Lipase) | Lauric Acid | n-Hexane (log P=3.5) | Moderate e.e. | [6] |
| (±)-1-Phenyl-1-propanol | Novozym 435 (Lipase) | Lauric Acid | Acetonitrile (log P=-0.3) | Low e.e. | [6] |
| (±)-1-Phenylethanol | Chiral DMAP analogue | Acetic Anhydride | Ether | s = 14-52 | [7] |
| (±)-1-Phenylethanol | Chiral DMAP analogue | Acetic Anhydride | tert-Amyl Alcohol | s > 52 (99% e.e. at 55% conv.) | [7] |
| Various Sec-Alcohols | EST4 (Esterase) | Vinyl Acetate | n-Hexane | Up to 99.9% e.e. | [9] |
Experimental Protocol: Systematic Solvent Screening for Kinetic Resolution
This protocol outlines a general procedure for efficiently screening solvents to optimize the enantioselectivity of a lipase-catalyzed acylation of (±)-2-Phenyl-1-propanol.
Caption: Workflow for a systematic solvent screening experiment.
1. Objective: To determine the optimal solvent for the enantioselective acylation of (±)-2-Phenyl-1-propanol catalyzed by an immobilized lipase (e.g., Novozym 435).
2. Materials:
-
(±)-2-Phenyl-1-propanol (substrate)
-
Immobilized Lipase (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate or lauric acid)
-
Molecular sieves (3Å or 4Å, activated)
-
Set of anhydrous solvents for screening (e.g., n-hexane, toluene, diethyl ether, 2-MeTHF, tert-butyl methyl ether, dichloromethane). Ensure a range of polarities and coordinating abilities.
-
Internal standard for GC/HPLC analysis (e.g., decane)
-
Reaction vials with screw caps
3. Procedure:
-
Preparation: Under an inert atmosphere (if required), add a defined amount of immobilized lipase (e.g., 20 mg) and activated molecular sieves (e.g., 50 mg) to each of a series of identical reaction vials.
-
Reaction Setup:
-
Prepare a stock solution of the (±)-2-Phenyl-1-propanol and the internal standard in a suitable solvent (e.g., toluene).
-
To each vial, add a precise volume of the substrate stock solution (e.g., 0.1 mmol of alcohol).
-
Add the chosen screening solvent (e.g., 1.0 mL) to each respective vial.
-
Finally, add the acyl donor. For vinyl acetate, a molar ratio of ~1.5 equivalents is common. For fatty acids, a 1:1 molar ratio is a good starting point.[6]
-
-
Reaction Execution:
-
Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 40 °C).
-
Take a small aliquot from a control vial at set time points (e.g., 2, 8, 24 hours) to monitor the reaction progress.
-
-
Work-up and Analysis:
-
Once the reaction has reached approximately 50% conversion (ideal for calculating selectivity), quench the reaction by filtering off the enzyme and molecular sieves.
-
Dilute the sample with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by gas chromatography (GC) or NMR to determine the conversion percentage.
-
Analyze the sample using a chiral HPLC or chiral GC column to determine the enantiomeric excess of the remaining substrate (e.e.s) and the formed ester product (e.e.p).
-
-
Calculation:
-
Using the values for conversion (c) and enantiomeric excess of the substrate (e.e.s), calculate the enantioselectivity factor (E or s) using the appropriate formula. This allows for a direct, quantitative comparison of solvent performance.
-
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Dynamics-based transition states reveal solvent cage effect and SN2 transition state motion in Lewis acid catalyzed stereoselective tertiary alcohol nucleophilic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic resolution of racemic 1-phenyl 1-propanol by lipase catalyzed enantioselective esterification reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Efficient kinetic resolution of secondary alcohols using an organic solvent-tolerant esterase in non-aqueous medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (R)-(+)-2-Phenyl-1-propanol
Welcome to the technical support center for the synthesis and scale-up of (R)-(+)-2-Phenyl-1-propanol. This chiral alcohol is a critical building block in the pharmaceutical and fragrance industries, valued for its role in constructing more complex, enantiomerically pure molecules.[1][2] Scaling its production from the bench to an industrial setting, however, presents unique challenges, primarily in maintaining high enantioselectivity and yield.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, addresses frequently encountered issues in a direct question-and-answer format, and explains the scientific principles behind our recommended solutions.
Core Synthetic Strategies for Enantiopure this compound
The most viable and scalable methods for producing this compound involve the asymmetric transformation of a prochiral ketone, propiophenone. The primary routes include:
-
Asymmetric Catalytic Hydrogenation: This method employs a chiral transition metal catalyst (commonly Ruthenium-based) with a chiral ligand (like BINAP) to stereoselectively reduce propiophenone using hydrogen gas.[3] It is highly efficient and a preferred industrial method due to high atom economy.
-
Asymmetric Transfer Hydrogenation: Similar to catalytic hydrogenation, this route uses a chiral metal complex but employs a hydrogen donor like isopropanol or formic acid instead of H₂ gas, which can be advantageous for safety and equipment requirements at certain scales.[4]
-
Biocatalytic Reduction: This "green chemistry" approach utilizes whole-cell biocatalysts (like Saccharomyces cerevisiae) or isolated enzymes (like alcohol dehydrogenases, ADHs) to reduce propiophenone.[2][5] These reactions offer exceptional enantioselectivity under mild conditions but can present challenges in workup and cofactor regeneration.[2][5]
Troubleshooting Guide: Asymmetric Hydrogenation & Transfer Hydrogenation
This section focuses on issues related to the most common catalytic routes for synthesizing this compound from propiophenone.
Q1: My reaction is resulting in low enantiomeric excess (% ee). What are the primary factors to investigate?
A1: Low enantioselectivity is a frequent and critical issue. The root cause lies in factors that compromise the catalyst's ability to control the stereochemical pathway. Systematically investigate the following:
-
Catalyst and Ligand Integrity: The purity and stability of your chiral catalyst or ligand are paramount. Impurities can poison the catalyst, and degradation can lead to the formation of less selective or achiral catalytic species.[6][7]
-
Action: Ensure the catalyst and ligand are from a reliable source and have been handled and stored correctly, typically under an inert atmosphere, as many are sensitive to air and moisture.[8] If in doubt, use a fresh batch.
-
-
Reaction Temperature: Temperature has a significant impact on enantioselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired (S)-enantiomer, thus eroding the % ee.[6][7]
-
Solvent Effects: The solvent's polarity and coordinating ability are critical. The solvent can influence the conformation of the catalyst-substrate complex, which directly impacts the stereochemical outcome.[3][6]
-
Action: A solvent screen is highly recommended during process development. For Ru-BINAP systems, polar solvents like methanol or ethanol are often effective.
-
-
Hydrogen Pressure (for Asymmetric Hydrogenation): While primarily affecting the reaction rate, excessively high or low pressures can sometimes influence selectivity, depending on the specific catalytic system.
Q2: The yield of my desired product is poor, even though the enantioselectivity is high. How can I improve conversion?
A2: Poor yield with high enantioselectivity typically points to issues with reaction kinetics or catalyst deactivation rather than stereocontrol.
-
Catalyst Loading: Insufficient catalyst may lead to a slow or stalled reaction.[8]
-
Action: Incrementally increase the catalyst loading. While this adds cost, it can be necessary to drive the reaction to completion within a practical timeframe.
-
-
Catalyst Deactivation/Poisoning: The catalyst may be losing activity over the reaction course. This can be caused by impurities in the substrate, solvent, or hydrogen gas (e.g., water, oxygen, sulfur compounds).[3][7]
-
Reaction Time: The reaction may simply not have run long enough to reach full conversion.
-
Action: Monitor the reaction progress over time using an appropriate analytical method (TLC, GC, or HPLC). Extend the reaction time until no further consumption of the starting material is observed.
-
Q3: The reaction works well at the lab scale, but I'm facing issues during scale-up. What new problems should I consider?
A3: Scaling up introduces challenges related to mass and heat transfer, as well as safety.
-
Mixing and Agitation: Inefficient mixing in a large reactor can lead to localized "hot spots" or areas of low catalyst concentration, resulting in inconsistent reaction rates and potentially lower selectivity.
-
Action: Ensure the reactor is equipped with an appropriate agitation system (e.g., impeller type and speed) to maintain a homogeneous mixture, especially for heterogeneous catalysts.
-
-
Heat Transfer: Hydrogenation reactions are often exothermic. What is easily managed in a lab flask can lead to a dangerous temperature runaway in a large reactor.
-
Action: Use a reactor with adequate cooling capacity. The addition of reagents or the pressurization with hydrogen should be done at a controlled rate to manage heat evolution.
-
-
Hydrogen Handling: Handling large volumes of hydrogen gas carries significant safety risks.
-
Action: All scale-up operations must be conducted in appropriately rated equipment within a facility designed for handling flammable gases. Ensure proper grounding of all equipment to prevent static discharge. Perform a thorough Process Hazard Analysis (PHA) before conducting any large-scale hydrogenation.
-
Troubleshooting Workflow for Low Enantioselectivity
References
- 1. benchchem.com [benchchem.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Studies on the Preparation of (S)-3-chloro-phenyl-1-propanol by Catalytic Asymmetric Hydrogenation of B-chloro-propiophenone | Wang | International Journal of Chemistry | CCSE [ccsenet.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Analytical Method Validation for Enantiomeric Excess of 2-Phenyl-1-propanol
Welcome to the technical support center dedicated to the robust analytical method validation for determining the enantiomeric excess (ee) of 2-Phenyl-1-propanol. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, quality control, and analysis of this chiral molecule. As the stereochemical purity of pharmaceutical compounds is of paramount importance, a well-validated analytical method is crucial for ensuring product quality, safety, and efficacy.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. The content is structured to address specific issues you may encounter during your experiments, grounded in scientific principles and aligned with regulatory expectations.
Workflow for Analytical Method Validation
The validation of an analytical method for enantiomeric excess is a systematic process to ensure the method is suitable for its intended purpose. The following diagram outlines the key stages involved.
Caption: A workflow diagram illustrating the key stages of analytical method validation for enantiomeric excess determination.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the development, validation, and routine use of analytical methods for determining the enantiomeric excess of 2-Phenyl-1-propanol.
Method Development & Optimization
Question 1: I am not seeing any separation of the 2-Phenyl-1-propanol enantiomers. What are the initial steps to troubleshoot this?
Answer: Achieving chiral separation is the first critical step. If you observe no resolution (a single peak for a racemic standard), it indicates that the chosen chiral stationary phase (CSP) and mobile phase conditions are not providing the necessary enantioselectivity. Here's a systematic approach to address this:
-
Verify the Chiral Stationary Phase (CSP) Selection: The choice of CSP is paramount for chiral separations. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often a good starting point for a wide range of chiral compounds, including alcohols like 2-Phenyl-1-propanol.[1] If your current CSP is not effective, consider screening other types of polysaccharide or Pirkle-type columns.
-
Optimize the Mobile Phase Composition: For normal-phase chromatography, the mobile phase typically consists of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as isopropanol or ethanol.[1] The percentage of the alcohol modifier is a critical parameter.
-
Recommendation: Start with a common mobile phase composition, for instance, n-Hexane/Isopropanol (90:10, v/v), and systematically vary the isopropanol concentration in small increments (e.g., to 95:5 or 85:15).[1] A lower percentage of the alcohol modifier generally increases retention time and can enhance resolution, but may also lead to broader peaks.
-
-
Adjust the Flow Rate: Chiral separations can be more sensitive to flow rate compared to achiral chromatography.
-
Recommendation: If you see partial separation, try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).[1] This increases the interaction time of the enantiomers with the CSP, often leading to improved resolution.
-
-
Control the Column Temperature: Temperature can significantly influence enantioselectivity.
-
Recommendation: Employ a column oven to maintain a consistent and controlled temperature. Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often improve resolution, but this is not a universal rule.[1]
-
Question 2: I have achieved separation, but the resolution between the enantiomeric peaks is poor (Rs < 1.5). How can I improve this?
Answer: Poor resolution can compromise the accuracy of your enantiomeric excess determination. A resolution value (Rs) of at least 1.5 is generally desired for baseline separation. To improve resolution:
-
Fine-tune the Mobile Phase: As mentioned previously, small adjustments to the mobile phase composition can have a significant impact. Continue to systematically vary the percentage of the alcohol modifier.
-
Consider a Different Alcohol Modifier: The choice of alcohol modifier can influence selectivity. If you are using isopropanol, try ethanol, or vice-versa.
-
Decrease the Flow Rate: As with achieving initial separation, a lower flow rate can enhance resolution by allowing more time for the differential interactions between the enantiomers and the CSP.
-
Increase Column Length or Use a Smaller Particle Size Column: If available, a longer column or a column packed with smaller particles can provide higher efficiency and, consequently, better resolution.
Method Validation
Question 3: What are the key parameters I need to evaluate for method validation according to ICH Q2(R1) guidelines?
Answer: The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[2][3] According to the ICH Q2(R1) guidelines, the following parameters should be considered for a quantitative impurity test, which is analogous to an enantiomeric excess determination:[4]
| Validation Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peaks of the two enantiomers should be well-resolved from each other and from any other components in the sample matrix. Peak purity analysis (e.g., using a diode array detector) can be used to confirm this.[5] |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. | A correlation coefficient (r²) of ≥ 0.99 for the calibration curve of the minor enantiomer.[4] |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification for the undesired enantiomer.[4] |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of the minor enantiomer should typically be within 80-120% of the true value at different concentration levels.[5] |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. | - Repeatability (Intra-assay precision): RSD ≤ 15% at the LOQ and ≤ 5% at higher concentrations. - Intermediate Precision (Inter-assay precision): Evaluates the effect of random events on the precision of the analytical procedure (different days, analysts, equipment). RSD should be within acceptable limits. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically, a signal-to-noise ratio of 10:1. The precision at the LOQ should be acceptable (e.g., RSD ≤ 15%).[5] |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | The resolution and enantiomeric excess values should not be significantly affected by small changes in parameters like mobile phase composition, flow rate, and temperature. |
Question 4: How do I perform a system suitability test (SST) for my chiral separation method?
Answer: A System Suitability Test (SST) is an integral part of any analytical method and is performed before conducting the analysis to ensure the chromatographic system is performing adequately.[6][7] For a chiral separation method, the SST typically involves injecting a solution containing both enantiomers at a relevant concentration (e.g., a racemic mixture or a sample spiked with the minor enantiomer to a specific level).
Key SST parameters to monitor include:
-
Resolution (Rs): This is the most critical parameter for a chiral separation. It demonstrates the ability of the system to separate the two enantiomers. A minimum resolution of 1.5 is generally required.
-
Tailing Factor (T): Also known as the symmetry factor, this measures peak symmetry. A value between 0.8 and 1.5 is generally acceptable.
-
Repeatability of Injections: The precision of multiple injections of the same standard is assessed. The Relative Standard Deviation (RSD) of the peak areas for a series of injections (typically 5 or 6) should be within a specified limit (e.g., ≤ 2.0%).
-
Column Efficiency (N): Measured as the number of theoretical plates, this indicates the performance of the column.
Data Interpretation & Troubleshooting
Question 5: How is the enantiomeric excess (ee) calculated from the chromatogram?
Answer: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula is as follows:
ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100 [8]
Alternatively, if you have the percentage of each enantiomer:
ee (%) = % Major Enantiomer - % Minor Enantiomer [9]
A racemic mixture (50:50 of both enantiomers) has an ee of 0%, while a single, pure enantiomer has an ee of 100%.[9]
Question 6: I am observing peak tailing in my chromatograms. What could be the cause and how can I fix it?
Answer: Peak tailing can affect the accuracy of peak integration and, consequently, the enantiomeric excess calculation. Several factors can contribute to peak tailing:
-
Secondary Interactions: Unwanted interactions, particularly with residual silanols on silica-based CSPs, can cause tailing. This is more common with basic or acidic compounds.
-
Recommendation: Adding a small amount of a competing acid (e.g., trifluoroacetic acid - TFA) or base (e.g., diethylamine - DEA) to the mobile phase can often mitigate these secondary interactions.
-
-
Sample Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Recommendation: Try injecting a more dilute sample.
-
-
Improper Sample Solvent: The sample should ideally be dissolved in the mobile phase. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.
-
Recommendation: Dissolve your 2-Phenyl-1-propanol sample in the initial mobile phase mixture.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Recommendation: Flush the column with a strong solvent (compatible with the stationary phase) to remove contaminants. If the problem persists, the column may need to be replaced.
-
Question 7: My retention times are drifting from run to run. What should I investigate?
Answer: Shifting retention times can indicate a lack of system stability. Here are the common causes and solutions:
-
Inadequate Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting the analysis.
-
Recommendation: Equilibrate the column for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.
-
-
Mobile Phase Composition Changes: If the mobile phase is prepared by mixing solvents, ensure it is done accurately and consistently. Evaporation of a more volatile component can alter the composition over time.
-
Recommendation: Prepare fresh mobile phase daily and keep the solvent reservoir capped.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Recommendation: Use a column oven to maintain a constant temperature.
-
-
Pump Issues: Inconsistent flow from the HPLC pump can cause retention time variability.
-
Recommendation: Check for leaks, and prime the pump to remove any air bubbles.
-
Experimental Protocols
Example Chiral HPLC Method for 2-Phenyl-1-propanol
This protocol provides a starting point for developing a chiral separation method for 2-Phenyl-1-propanol.
Materials and Equipment:
-
HPLC system with a pump, autosampler, column oven, and a UV detector.
-
Chiral HPLC Column: e.g., Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based column.
-
HPLC Grade Solvents: n-Hexane, Isopropanol.
-
Sample: Racemic 2-Phenyl-1-propanol standard and the sample to be analyzed.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of racemic 2-Phenyl-1-propanol in the mobile phase at a concentration of approximately 1 mg/mL.
-
Prepare the sample to be analyzed at a similar concentration in the mobile phase.
-
Filter the sample solutions through a 0.45 µm syringe filter into HPLC vials.[1]
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)
-
Flow Rate: 0.5 mL/min[1]
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm or 254 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to confirm the separation of the two enantiomers and to determine their retention times.
-
Inject the prepared sample.
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the peak areas for the two enantiomers.
-
Calculate the enantiomeric excess using the formula provided in Question 5.
-
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. rjpbcs.com [rjpbcs.com]
- 7. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. Enantiomeric Excess | Formula, Calculation & Example - Lesson | Study.com [study.com]
- 9. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in Asymmetric Synthesis: (R)-(+)-2-Phenyl-1-propanol in Focus
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the quest for efficient and selective methods to control stereochemistry is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool in this endeavor, enabling the synthesis of enantiomerically pure compounds critical for pharmaceuticals, agrochemicals, and materials science. This guide provides an in-depth technical comparison of (R)-(+)-2-Phenyl-1-propanol as a chiral auxiliary against other widely adopted alternatives, including the esteemed Evans oxazolidinones and Oppolzer's sultams. By presenting a blend of mechanistic insights, experimental data, and practical considerations, this document aims to equip researchers with the knowledge to make informed decisions in the design and execution of asymmetric transformations.
The Principle of Chiral Auxiliaries: A Foundation of Stereocontrol
Asymmetric synthesis aims to create a single enantiomer of a chiral molecule. Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate.[1] The inherent chirality of the auxiliary then directs a subsequent stereoselective reaction, favoring the formation of one diastereomer over the other.[1] After the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse.[1] The effectiveness of a chiral auxiliary is judged by several criteria: the ease and efficiency of its attachment and removal, the level of stereoselectivity it induces, and its commercial availability and cost.[2]
This compound: A Closer Look
This compound is a chiral alcohol that can be employed as a chiral auxiliary. Its stereodirecting ability stems from the steric hindrance imposed by the phenyl group at the C2 position. When attached to a prochiral substrate, typically forming an ester or ether linkage, the bulky phenyl group effectively shields one face of the molecule, compelling an incoming reagent to attack from the less hindered face.
Mechanism of Stereodirection
The underlying principle of stereocontrol with this compound lies in the creation of a sterically biased environment around the reactive center. For instance, in the alkylation of a propionate ester derived from this compound, the formation of an enolate creates a planar system. The phenyl group of the auxiliary is positioned to sterically encumber one of the two faces of this enolate, leading to a diastereoselective alkylation.
Established Alternatives: Evans Auxiliaries and Oppolzer's Sultams
For a comprehensive evaluation, it is essential to compare this compound with chiral auxiliaries that are well-established and widely used in the field.
Evans Auxiliaries (Oxazolidinones)
Oppolzer's Sultams (Camphorsultams)
Oppolzer's sultams, based on the camphor skeleton, are another class of highly effective chiral auxiliaries.[5] They are known for their high crystallinity, which often facilitates the purification of diastereomeric products.[6] Oppolzer's sultams have been successfully applied in a wide range of asymmetric transformations, including alkylations, aldol reactions, and cycloadditions.[2][7]
Performance Comparison: A Data-Driven Analysis
The following tables provide a comparative overview of the performance of this compound, Evans auxiliaries, and Oppolzer's sultams in key asymmetric reactions. It is important to note that the data for this compound is illustrative and based on a general protocol, while the data for Evans and Oppolzer's auxiliaries are derived from various literature sources. Direct, side-by-side comparative studies under identical conditions are scarce in the published literature.
Asymmetric Alkylation of Propionate Derivatives
| Chiral Auxiliary | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-2-Phenyl-1-propanol | Benzyl bromide | LDA | Illustrative, not specified | Not specified | [8] |
| (S)-4-benzyl-2-oxazolidinone | Allyl iodide | NaHMDS | >99:1 | 92 | [9] |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | >99:1 | 80-92 | [9] |
| (2R)-Bornane-10,2-sultam | Allyl bromide | NaHMDS | 96:4 | 85 | N/A |
Asymmetric Aldol Reactions
| Chiral Auxiliary | Aldehyde | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Data not readily available | - | - | - | |
| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Isobutyraldehyde | Bu₂BOTf | 99:1 (syn) | 85-95 | [3] |
| D-(2R)-Oppolzer sultam | Various | TiCl₄ | anti/syn selectivity varies with stoichiometry | High | [2] |
Asymmetric Diels-Alder Reactions
| Chiral Auxiliary | Diene | Lewis Acid | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| This compound | Data not readily available | - | - | - | |
| (S)-4-benzyl-2-oxazolidinone | Cyclopentadiene | Et₂AlCl | 95:5 (endo) | 85 | [3] |
| (2R)-Bornane-10,2-sultam | Cyclopentadiene | TiCl₄ | >98:2 (endo) | 90 | [10] |
Experimental Protocols
General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Protocol 1: Attachment of (S)-2-Phenyl-1-propanol to a Propionyl Group
-
Ester Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-2-Phenyl-1-propanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add propionyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with DCM.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the propionate ester.[8]
Protocol 2: Asymmetric Alkylation using an Evans Oxazolidinone
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous THF at -78 °C, add n-butyllithium (1.05 eq.) dropwise. After 15 minutes, add the desired acyl chloride (1.1 eq.) and allow the reaction to warm to room temperature.[11]
-
Enolate Formation: Dissolve the N-acyl oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes.[9]
-
Alkylation: Add the electrophile (e.g., allyl iodide, 1.2 eq.) to the enolate solution at -78 °C and stir for 2-4 hours.[11]
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl and extract with an appropriate organic solvent. Purify the product by flash column chromatography.[11]
Protocol 3: Cleavage of the Chiral Auxiliary
-
This compound (Reductive Cleavage): The ester can be reduced using a reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent to yield the corresponding alcohol and recover the chiral auxiliary.[8]
-
Evans Auxiliary (Hydrolytic Cleavage): The N-acyl oxazolidinone can be hydrolyzed using lithium hydroxide and hydrogen peroxide to yield the carboxylic acid and the recovered auxiliary.[11]
Mechanistic Visualization
Caption: Proposed transition states for the alkylation of a propionate ester derived from (R)-2-Phenyl-1-propanol.
Practical Considerations: Cost and Availability
A crucial factor in selecting a chiral auxiliary is its commercial availability and cost.
| Chiral Auxiliary | Typical Commercial Availability | Relative Cost |
| This compound | Readily available |
|
| Evans Auxiliaries (e.g., (S)-4-benzyl-2-oxazolidinone) | Readily available |
|
| Oppolzer's Sultams (e.g., (2R)-Bornane-10,2-sultam) | Readily available |
|
(Relative cost is an estimation and can vary significantly between suppliers and purity grades.
representsalowercostcomparedto
This compound is generally more cost-effective than the more structurally complex Evans and Oppolzer's auxiliaries. This can be a significant advantage, particularly for large-scale applications.
Conclusion and Future Outlook
This compound presents itself as a potentially cost-effective chiral auxiliary for asymmetric synthesis. Its stereodirecting ability, arising from simple steric hindrance, offers a straightforward approach to stereocontrol. However, the available experimental data in the peer-reviewed literature is less extensive when compared to the well-documented and highly reliable Evans oxazolidinones and Oppolzer's sultams.
While Evans and Oppolzer's auxiliaries consistently deliver excellent diastereoselectivities across a broad range of reactions, the performance of this compound may be more substrate-dependent and may require more extensive optimization. For researchers in academic and industrial settings, the choice of chiral auxiliary will ultimately depend on a balance of factors including the specific transformation, the desired level of stereoselectivity, scalability, and cost.
Further research involving direct, systematic comparisons of this compound with other leading chiral auxiliaries would be invaluable to the synthetic community, providing a clearer picture of its relative strengths and limitations.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. new.societechimiquedefrance.fr [new.societechimiquedefrance.fr]
- 4. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Camphorsultam - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. chemistry.williams.edu [chemistry.williams.edu]
Comparison of kinetic resolution and chemical resolution of 2-phenyl-1-propanol
An In-Depth Comparative Guide to the Resolution of 2-Phenyl-1-Propanol: Kinetic vs. Chemical Methodologies
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the synthesis of optically pure compounds essential for the pharmaceutical, fragrance, and fine chemical industries.[1][2] The distinct biological activities of individual enantiomers necessitate their isolation; one enantiomer may possess the desired therapeutic or aromatic properties, while the other could be inactive or even harmful.[3][4] 2-Phenyl-1-propanol, a valuable chiral building block and fragrance component, serves as an excellent case study for comparing the two predominant resolution strategies: enzymatic kinetic resolution and classical chemical resolution.[1]
This guide provides a detailed, objective comparison of these two methodologies for resolving racemic 2-phenyl-1-propanol. We will delve into the underlying principles of each technique, present validated experimental protocols, and offer a comparative analysis of their performance based on key metrics to assist researchers in selecting the optimal strategy for their specific application.
Part 1: Foundational Principles of Chiral Resolution
The Essence of Kinetic Resolution
Kinetic resolution operates on the principle that two enantiomers in a racemic mixture react at different rates with a chiral catalyst or reagent.[5] This difference in reaction kinetics allows for the separation of the faster-reacting enantiomer (which is converted into a product) from the slower-reacting, unreacted enantiomer.
Enzymatic kinetic resolution (EKR) is a prominent subset of this technique, prized for its high selectivity and environmentally benign nature.[6] Lipases, a class of hydrolase enzymes, are particularly effective for resolving alcohols.[7] They catalyze the enantioselective acylation of one alcohol enantiomer, leaving the other enriched in the reaction mixture.[7] A key characteristic of kinetic resolution is its theoretical maximum yield of 50% for each of the desired enantiomerically pure compounds (the product and the remaining starting material).[7]
The Mechanism of Chemical Resolution
Chemical resolution, a classical and robust method, relies on the conversion of a pair of enantiomers into a mixture of diastereomers.[3][8] This is achieved by reacting the racemic mixture with an enantiomerically pure substance known as a chiral resolving agent.[9] Unlike enantiomers, which have identical physical properties, diastereomers possess distinct characteristics such as solubility and melting points.[4][10] This difference allows for their separation using standard laboratory techniques like fractional crystallization or chromatography.[10][11] Following separation, the chiral resolving agent is chemically cleaved from each diastereomer to yield the isolated, enantiomerically pure substances.[4] For an alcohol like 2-phenyl-1-propanol, this typically involves esterification with a chiral acid to form diastereomeric esters.[3]
Part 2: Experimental Protocols and Workflows
The following protocols are presented as robust, validated starting points for the resolution of (±)-2-phenyl-1-propanol.
Protocol for Enzymatic Kinetic Resolution
This protocol utilizes Novozym 435, an immobilized form of Lipase B from Candida antarctica (CALB), which is renowned for its high activity, stability, and broad substrate scope.[12][13] Vinyl acetate serves as an efficient and irreversible acyl donor.
Methodology:
-
Reaction Setup: To a flask containing racemic (±)-2-phenyl-1-propanol (1.0 eq), add an appropriate organic solvent such as toluene or hexane (to a concentration of 0.1-0.5 M).[7]
-
Addition of Reagents: Add immobilized lipase (Novozym 435, typically 10-20% by weight of the substrate) and the acyl donor, vinyl acetate (1.5 eq).[7] The use of an immobilized enzyme is a critical choice for process efficiency, as it can be easily recovered by simple filtration and reused, enhancing the sustainability of the method.[14]
-
Reaction Execution: Seal the vessel and stir the mixture at a controlled temperature (e.g., 30-40 °C).[7]
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as close to 50% conversion as possible to maximize both the yield and the enantiomeric excess (e.e.) of the substrate and product.[7]
-
Work-up and Isolation: Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized lipase.[7] The enzyme can be washed with solvent and stored for reuse.[10]
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting residue, a mixture of the acylated product ((R)-2-phenyl-1-propyl acetate) and the unreacted alcohol ((S)-2-phenyl-1-propanol), is then separated by silica gel column chromatography.[7][10]
-
Analysis: Determine the enantiomeric excess of the purified alcohol and the acetate (which can be hydrolyzed back to the alcohol for e.e. analysis) using chiral GC or HPLC.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Protocol for Chemical Resolution via Diastereomeric Esters
This protocol involves a three-step process: formation of diastereomeric esters, their physical separation, and subsequent hydrolysis to obtain the pure enantiomers. (-)-Menthyloxyacetic acid is a suitable chiral resolving agent for this purpose.[11]
Methodology:
-
Step 1: Esterification (Diastereomer Formation):
-
In a flask, dissolve racemic (±)-2-phenyl-1-propanol (1.0 eq) and a chiral resolving agent such as (-)-menthyloxyacetic acid (1.0 eq) in a suitable solvent (e.g., toluene).[11]
-
Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalyst (e.g., 4-dimethylaminopyridine, DMAP).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Work up the reaction to isolate the crude mixture of diastereomeric esters. This mixture consists of ((R)-2-phenyl-1-propyl)-((-)-menthyloxyacetate) and ((S)-2-phenyl-1-propyl)-((-)-menthyloxyacetate).
-
-
Step 2: Diastereomer Separation:
-
The separation of these diastereomers is based on their different physical properties.[11]
-
Fractional Crystallization: Attempt to separate the diastereomers by recrystallizing the crude mixture from a suitable solvent or solvent system. This method is highly scalable but relies on finding conditions where one diastereomer crystallizes preferentially.
-
Preparative HPLC: If crystallization is unsuccessful, separate the diastereomers using preparative HPLC equipped with a standard silica or reverse-phase column.[11] Collect the fractions corresponding to each pure diastereomer.
-
-
Step 3: Hydrolysis (Recovery of Enantiomers):
-
Treat each separated diastereomer individually.
-
Dissolve the diastereomeric ester in a solvent mixture (e.g., methanol/water).
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to saponify the ester.[11]
-
Stir the mixture, gently heating if necessary, until hydrolysis is complete (monitored by TLC).
-
After cooling, acidify the mixture with HCl to protonate the alcohol and the recovered resolving agent.[11]
-
Extract the enantiomerically pure 2-phenyl-1-propanol with an organic solvent (e.g., ethyl acetate).
-
Purify the alcohol by column chromatography to separate it from the recovered chiral auxiliary.[11]
-
Determine the enantiomeric excess of each alcohol sample using chiral HPLC or GC.
-
Workflow Diagram: Chemical Resolution
Caption: Workflow for Chemical Resolution via Diastereomeric Esters.
Part 3: Comparative Analysis
The choice between kinetic and chemical resolution depends on several factors, including the desired scale, required purity, available resources, and process constraints. The table below summarizes the key performance characteristics of each method.
| Feature | Enzymatic Kinetic Resolution | Chemical Resolution |
| Principle | Different reaction rates of enantiomers with a chiral catalyst.[5] | Formation and separation of diastereomers with different physical properties.[3] |
| Max. Yield | 50% for each enantiomer (unreacted substrate and product).[7] | Theoretically up to 100% for each enantiomer (after separation). |
| Enantioselectivity | Often very high (>95% e.e. is common, E-values > 100).[7] | Dependent on the resolving agent and the efficiency of the separation method. |
| Reaction Conditions | Mild (room temperature or slightly elevated, atmospheric pressure).[7] | Can vary; may require coupling agents and subsequent harsh hydrolysis conditions (strong base/acid).[11] |
| Scalability | Readily scalable, especially with immobilized enzymes. | Highly scalable, particularly if fractional crystallization is successful. |
| "Green" Chemistry | High; uses biodegradable enzymes, often in benign solvents.[7] | Lower; often involves stoichiometric reagents, coupling agents, and strong acids/bases. |
| Predictability | High; lipases like Novozym 435 are well-documented for resolving secondary alcohols.[15] | Lower; success can be empirical, requiring screening of resolving agents and crystallization solvents.[16] |
| Catalyst/Reagent | Catalytic amount of enzyme, which is often reusable.[10] | Stoichiometric amount of a chiral resolving agent, which must be recovered.[9] |
| Complexity | Moderately complex; requires careful monitoring to stop at 50% conversion and chromatographic separation of product/substrate.[7] | Can be complex and labor-intensive, especially if separation requires multiple recrystallizations or preparative HPLC.[9] |
Conclusion and Expert Recommendations
Both enzymatic kinetic resolution and classical chemical resolution are powerful and viable techniques for obtaining the enantiomers of 2-phenyl-1-propanol.
Enzymatic Kinetic Resolution is the preferred method when high enantioselectivity, mild reaction conditions, and environmental sustainability are primary concerns. The predictability and broad applicability of lipases like CALB make this an attractive first choice for many secondary alcohols.[12] Its main drawback is the intrinsic 50% maximum yield for a single enantiomer from the initial racemic pool. However, this can be overcome by incorporating a racemization step for the unwanted enantiomer in a process known as Dynamic Kinetic Resolution (DKR), which can theoretically achieve a 100% yield of the desired product.[5]
Chemical Resolution remains a cornerstone of industrial-scale chiral separations, particularly when a high-yielding process for both enantiomers is required from the outset.[17] Its primary advantage is the potential to recover nearly all of the starting material as separated enantiomers. The main challenges lie in the empirical and often tedious process of identifying a suitable chiral resolving agent that forms diastereomers with significantly different physical properties to allow for efficient separation.[16]
For researchers and drug development professionals, the choice is strategic: for rapid access to high-purity enantiomers on a lab scale with a focus on green chemistry, enzymatic kinetic resolution is often superior. For large-scale manufacturing where maximizing yield from the racemic starting material is a critical economic driver, chemical resolution remains a highly relevant and powerful tool, provided an efficient separation protocol can be developed.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. jocpr.com [jocpr.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Enantiomeric Excess (ee) Determination: Chiral HPLC vs. Chiral GC for 2-Phenyl-1-Propanol
In the landscape of pharmaceutical development, fine chemical synthesis, and fragrance creation, the stereochemical identity of a molecule is not a trivial detail—it is often the very essence of its biological activity and safety profile.[1][2] For chiral molecules like 2-phenyl-1-propanol, a key intermediate and fragrance component, the precise determination of its enantiomeric excess (ee) is a critical analytical challenge.[2] This guide provides an in-depth, objective comparison of two cornerstone techniques for this task: Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC).
As researchers, scientists, and drug development professionals, the selection of an analytical method is a decision governed by the required accuracy, sample characteristics, and available instrumentation.[3][4] This document moves beyond a simple listing of specifications to offer a field-proven perspective on the nuances of each technique, grounded in the principles of chiral recognition and supported by detailed experimental protocols.
The Principle of Chiral Recognition: A Tale of Transient Diastereomers
At the heart of both chiral HPLC and GC lies the principle of "chiral recognition."[5][6] Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their separation impossible with standard chromatographic methods.[7][8][9] Chiral chromatography introduces a chiral environment—the Chiral Stationary Phase (CSP)—which interacts differently with each enantiomer.[7][8] This differential interaction, a combination of forces like hydrogen bonding, π-π interactions, steric hindrance, and inclusion complexation, leads to the formation of transient diastereomeric complexes between the analyte enantiomers and the CSP.[5] These diastereomeric complexes have different stabilities and, consequently, different affinities for the stationary phase, resulting in different retention times and enabling their separation.[10]
Chiral High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse
Chiral HPLC is a powerful and widely adopted technique for enantiomeric separations due to its broad applicability and operational flexibility at ambient temperatures.[11][12] The success of a chiral HPLC separation is critically dependent on the selection of the appropriate CSP.[3]
Key Strengths of Chiral HPLC:
-
Broad Applicability: A vast library of Chiral Stationary Phases (CSPs) is available, with polysaccharide-based phases (cellulose and amylose derivatives) being the most common, capable of separating over 90% of chiral compounds.[9][13]
-
Direct Analysis: For many analytes, including 2-phenyl-1-propanol, direct injection without derivatization is possible, simplifying sample preparation.
-
Non-Destructive: HPLC is a non-destructive technique, allowing for the collection of separated enantiomers for further analysis if needed.
-
Robustness: Modern HPLC systems and columns offer high reproducibility and are staples in quality control environments.[11]
Causality in Experimental Design: Why These Parameters?
The chosen mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol, is crucial.[14] The non-polar solvent encourages interaction with the polysaccharide CSP, while the alcohol modifier competes for interaction sites. By carefully adjusting the modifier percentage, one can fine-tune the retention and resolution of the enantiomers.[14] A lower modifier concentration generally increases retention and can improve resolution, but at the risk of peak broadening.[14] Similarly, a lower flow rate increases the interaction time between the analyte and the CSP, often enhancing separation.[14] Temperature is another critical parameter, as it can significantly influence the thermodynamics of the chiral recognition process.[14]
Experimental Protocol: Chiral HPLC for ee Determination of 2-Phenyl-1-Propanol
This protocol outlines a standard approach for the enantiomeric separation of 2-phenyl-1-propanol using a polysaccharide-based CSP.
1. Materials and Instrumentation:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.[14]
-
Chiral Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or a similar cellulose-based column.[14]
-
Solvents: HPLC grade n-Hexane and Isopropanol.[14]
-
Sample: Racemic 2-phenyl-1-propanol standard and the sample for analysis.
2. Sample Preparation:
-
Prepare a stock solution of racemic 2-phenyl-1-propanol (e.g., 1 mg/mL) in the mobile phase.
-
Prepare the analysis sample by dissolving it in the mobile phase to a similar concentration.
-
Filter all solutions through a 0.45 µm syringe filter before placing them in HPLC vials.[14]
3. HPLC Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[14]
-
Flow Rate: 0.5 mL/min.[14]
-
Column Temperature: 25 °C.[14]
-
Detection: UV at 210 nm or 254 nm.[14] The phenyl group in 2-phenyl-1-propanol allows for UV detection.[14] While 254 nm is common for phenyl-containing compounds, maximum sensitivity is often achieved at a lower wavelength like 210 nm.[14]
-
Injection Volume: 10 µL.[14]
4. Analysis and Data Processing:
-
Equilibrate the column with the mobile phase until a stable baseline is observed.
-
Inject the racemic standard to confirm the separation and determine the retention times of the two enantiomers.
-
Inject the analysis sample.
-
Integrate the peak areas of the two enantiomer peaks in the resulting chromatogram.
-
Calculate the enantiomeric excess (ee%) using the formula:
-
ee% = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 and Area2 are the integrated areas of the major and minor enantiomer peaks, respectively).
-
Chiral Gas Chromatography (GC): The High-Resolution Specialist
Chiral GC is an exceptionally powerful technique for separating volatile and thermally stable enantiomers, offering very high resolution due to the efficiency of capillary columns.[3][15] For compounds like alcohols, which possess polar hydroxyl groups, derivatization is often a necessary prerequisite to improve volatility and chromatographic performance.[16][17]
Key Strengths of Chiral GC:
-
High Efficiency: Capillary GC columns provide superior resolution compared to packed HPLC columns, often leading to baseline separation of enantiomers.
-
Sensitivity: Flame Ionization Detectors (FID), commonly used in GC, are highly sensitive to organic compounds.
-
Speed: GC run times can be significantly shorter than HPLC runs.
Causality in Experimental Design: The Need for Derivatization
The hydroxyl group of 2-phenyl-1-propanol can cause peak tailing and strong interactions with the stationary phase, hindering good chromatography.[17] Derivatization, such as acylation to form an acetate ester, masks this polar group.[16] This conversion reduces polarity, enhances volatility, and can improve the chiral recognition on the CSP.[16] The choice of CSP is again paramount, with cyclodextrin-based phases being the most widely used and popular for separating chiral compounds, including alcohols and their derivatives.[6][18] The temperature program in GC is analogous to the mobile phase gradient in HPLC; it is carefully controlled to ensure sufficient interaction with the CSP for separation while eluting the compounds in a reasonable time with good peak shape.
Experimental Protocol: Chiral GC for ee Determination of 2-Phenyl-1-Propanol
This protocol involves a derivatization step to convert the alcohol into a more volatile ester before GC analysis.
1. Materials and Instrumentation:
-
GC System: A standard GC system with a capillary inlet, column oven, and a Flame Ionization Detector (FID).[3]
-
Chiral Column: A cyclodextrin-based capillary column, such as a CP-Chirasil-DEX CB (e.g., 25 m x 0.25 mm x 0.25 µm).[16]
-
Reagents: Acetic anhydride or acetic acid, a catalyst (e.g., iodine or DMAP), and a suitable solvent (e.g., dichloromethane).[16]
-
Sample: Racemic 2-phenyl-1-propanol standard and the sample for analysis.
2. Sample Derivatization (Acylation):
-
In a vial, combine the 2-phenyl-1-propanol sample (racemic standard or unknown) with an excess of the derivatizing reagent (e.g., acetic anhydride).
-
Add a catalytic amount of a suitable catalyst. A simple method involves stirring the alcohol with acetic acid and a catalytic amount of iodine at an elevated temperature.[16]
-
Allow the reaction to proceed to completion. The reaction time and temperature may need optimization (e.g., 100°C for several hours).[16]
-
After cooling, quench the reaction and extract the resulting acetate ester into an organic solvent like dichloromethane.
-
Wash the organic phase and dry it over an anhydrous salt (e.g., Na₂SO₄).
-
Dilute the final solution to an appropriate concentration for GC analysis.
3. GC Conditions:
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 250 °C (FID).
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 2-5 °C/min) to a final temperature (e.g., 180 °C). The exact program will require optimization.
-
Injection Mode: Split injection (e.g., 50:1 split ratio).
4. Analysis and Data Processing:
-
Inject the derivatized racemic standard to confirm the separation and identify the retention times of the two diastereomeric ester peaks.
-
Inject the derivatized analysis sample.
-
Integrate the peak areas from the FID signal.
-
Calculate the enantiomeric excess (ee%) using the same formula as for HPLC.
Head-to-Head Comparison: Accuracy and Performance Metrics
When selecting a method, a direct comparison of key performance indicators is essential. The following table summarizes the typical performance of Chiral HPLC and Chiral GC for the ee determination of an analyte like 2-phenyl-1-propanol.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP) leading to different retention times.[3] | Separation of volatile enantiomers (or their derivatives) based on their differential interaction with a CSP in a capillary column.[3] |
| Sample Derivatization | Often not required for 2-phenyl-1-propanol. | Generally required to increase volatility and improve peak shape (e.g., acylation).[16][17] |
| Typical CSP | Polysaccharide-based (e.g., Chiralcel® OD-H).[13][14] | Cyclodextrin derivatives (e.g., Chirasil-DEX).[16][18] |
| Resolution | Good to excellent. | Excellent to baseline, due to high efficiency of capillary columns. |
| Accuracy & Precision | High accuracy (typically <2% error) and excellent precision (RSD <1%). | High accuracy, comparable to HPLC, provided derivatization is complete and non-racemizing.[16] |
| Analysis Time | Typically 15-40 minutes. | Can be faster, typically 10-30 minutes. |
| Sample Throughput | Moderate. | Potentially higher due to faster run times. |
| Instrumentation Cost | Standard HPLC systems are widely available. | Standard GC-FID systems are widely available and often less expensive to operate. |
| Method Development | Can be complex due to the number of CSP and mobile phase combinations.[9] | Derivatization step adds complexity, but GC parameter optimization can be more straightforward. |
Senior Application Scientist's Recommendation
The choice between Chiral HPLC and Chiral GC is not a matter of one being definitively superior, but rather which is better suited to the specific analytical context.
Choose Chiral HPLC when:
-
Simplicity is paramount: The ability to perform direct analysis without derivatization is a significant advantage, reducing sample preparation time and eliminating potential sources of error associated with chemical reactions (e.g., incomplete reaction or racemization).[16]
-
The analyte is thermally labile or non-volatile: HPLC is performed at or near room temperature, making it ideal for compounds that might degrade at the high temperatures of a GC injector or oven.
-
Preparative separation is a goal: If you need to isolate the pure enantiomers after analysis, HPLC is the only viable option of the two.
Choose Chiral GC when:
-
The highest resolution is required: For complex mixtures or when enantiomer peaks are very close, the superior resolving power of capillary GC can be decisive.
-
Speed and throughput are critical: In high-throughput screening environments, the typically faster run times of GC can be a major benefit.[19]
-
The analyte is highly volatile or part of a complex volatile matrix: GC is inherently suited for volatile compounds and can often separate the target enantiomers from other volatile impurities in a single run.
For the specific case of 2-phenyl-1-propanol , Chiral HPLC often represents the more straightforward and robust starting point due to the elimination of the derivatization step. A well-chosen polysaccharide column can provide excellent accuracy and precision for routine quality control and research applications.[3][14] However, if an existing GC workflow is in place, or if the highest possible resolution is needed to resolve trace enantiomeric impurities, developing a derivatization-GC method is a powerful and highly accurate alternative.[3]
Ultimately, the most trustworthy result comes from a well-validated method. Regardless of the technique chosen, validation should include assessments of specificity, linearity, accuracy, precision, and robustness to ensure the reported enantiomeric excess value is both accurate and reliable.
References
- 1. microbenotes.com [microbenotes.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. azom.com [azom.com]
- 7. omicsonline.org [omicsonline.org]
- 8. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. benchchem.com [benchchem.com]
- 15. Determination of enantiomeric excess [ch.ic.ac.uk]
- 16. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmaguru.co [pharmaguru.co]
- 19. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to the Validation of (R)-(+)-2-Phenyl-1-propanol as a Chiral Building Block
Introduction: The Imperative of Chirality in Modern Synthesis
In the landscape of modern drug discovery and fine chemical synthesis, chirality is not merely a structural feature but a fundamental determinant of biological activity, safety, and efficacy.[1][2] Chiral building blocks—enantiomerically pure molecules used as starting materials—are the unsung heroes that enable the precise construction of complex three-dimensional molecular architectures.[2][3][4] The interaction between a drug and its biological target is exquisitely sensitive to stereochemistry; often, only one enantiomer provides the desired therapeutic effect while the other may be inactive or, in the worst cases, toxic.[1][2]
This guide focuses on (R)-(+)-2-Phenyl-1-propanol , a versatile and valuable chiral alcohol.[5][6] Its structural features make it an important synthon for introducing a specific stereocenter in the synthesis of pharmaceuticals and high-value fragrances.[5][6][7] However, its utility is entirely dependent on its stereochemical integrity. This document provides a comprehensive framework for the validation of this compound, offering an objective comparison of analytical techniques and detailed experimental protocols to ensure its suitability for your critical applications.
This compound: A Profile
This compound is a chiral alcohol characterized by a phenyl group and a hydroxyl-bearing carbon at a stereogenic center.[6] This arrangement is key to its utility in asymmetric synthesis.
Chemical Properties:
-
Molecular Formula: C₉H₁₂O[8]
-
Molecular Weight: 136.19 g/mol [8]
-
Appearance: Colorless to pale yellow liquid[6]
-
Boiling Point: 110-111 °C at 10 mmHg
-
Density: ~0.975 g/mL at 25 °C
Its primary value lies in serving as a precursor where the defined stereochemistry of the alcohol can be transferred or used to direct subsequent stereoselective transformations.[5]
Comparative Analysis: Positioning Against Alternative Building Blocks
While this compound is highly effective, the choice of a chiral building block is always context-dependent. Its performance can be compared to other common chiral aryl alcohols.
| Feature | This compound | (R)-1-Phenyl-2-propanol [9] | (S)-1-(4-Fluorophenyl)ethanol [10] |
| Structure | CH₃CH(C₆H₅)CH₂OH | C₆H₅CH₂CH(OH)CH₃ | CH₃CH(OH)(C₆H₄F) |
| Chirality Center | Secondary carbon (C2) bearing the phenyl group | Secondary carbon (C2) bearing the hydroxyl group | Secondary carbon (C1) bearing the hydroxyl group |
| Typical Applications | Fragrance synthesis, non-steroidal anti-inflammatory drug precursors.[7] | Intermediate for chiral drugs and synthons.[9] | Key intermediate for APIs via asymmetric hydrogenation of the corresponding ketone.[10] |
| Synthetic Accessibility | Commonly produced via asymmetric reduction of propiophenone or biocatalysis.[11] | Can be produced via asymmetric hydrolysis of its esters.[12] | Efficiently synthesized via asymmetric hydrogenation using specialized catalysts (e.g., PhanePhos).[10] |
| Key Advantage | Offers a specific stereochemical and structural motif not readily available from other simple phenyl propanols. | The secondary alcohol is readily oxidized or derivatized. | The fluorine atom provides a useful handle for medicinal chemistry modifications (e.g., altering metabolic stability). |
The choice between these building blocks depends on the target molecule's final structure. This compound is particularly advantageous when the desired product requires a CH(Phenyl)-CH₂OH fragment with R-configuration at the chiral center.
The Validation Framework: A Tripartite Strategy
Validating a chiral building block is a non-negotiable step to ensure the stereochemical purity of the final product.[13] A robust validation strategy for this compound relies on a multi-technique approach to unequivocally confirm both its identity and, most critically, its enantiomeric excess (e.e.). The three pillars of this validation are Chiral HPLC, NMR Spectroscopy, and Polarimetry.
Caption: A multi-technique workflow for robust validation.
Experimental Protocols and Data Interpretation
As a Senior Application Scientist, I advocate for methods that are not only accurate but also self-validating. The following protocols are designed with this principle in mind, explaining the causality behind each choice.
Chiral HPLC: The Gold Standard for Enantiomeric Excess (e.e.)
Causality & Principle: Chiral High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying enantiomeric purity.[14] Its power lies in the chiral stationary phase (CSP), a column packing material that is itself enantiomerically pure. The enantiomers of the analyte form transient, diastereomeric complexes with the CSP, leading to different interaction energies and, consequently, different retention times.[14][15] Polysaccharide-based CSPs are often the first choice due to their broad applicability.[14]
Caption: Standard workflow for chiral HPLC analysis.
Detailed Protocol: Chiral HPLC Separation
-
Instrumentation & Materials:
-
Chromatographic Conditions:
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).[16] Rationale: This ratio provides a good starting point for balancing resolution and analysis time. A lower IPA percentage increases retention and can improve separation.[16]
-
Flow Rate: 0.5 mL/min.[16] Rationale: A lower flow rate increases the interaction time with the CSP, often enhancing resolution for difficult separations.[16]
-
Column Temperature: 25 °C. Rationale: A stable temperature maintained by a column oven is critical for reproducible retention times.[16]
-
Detection: UV at 210 nm or 254 nm.[16] Rationale: The phenyl group provides strong UV absorbance. 210 nm offers higher sensitivity, while 254 nm is also commonly used.[16]
-
Injection Volume: 10 µL.
-
-
Procedure:
-
Prepare a sample solution of this compound at approximately 1 mg/mL in the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.[16]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved (typically 10-20 column volumes).[16]
-
Inject the sample and record the chromatogram.
-
-
Data Interpretation:
-
The chromatogram will show two separated peaks, one for the (R)-enantiomer and one for the (S)-enantiomer.
-
Calculate the enantiomeric excess (e.e.) using the peak areas: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
For a high-purity sample of this compound, the peak corresponding to the R-enantiomer should be significantly larger than the S-enantiomer peak.
-
NMR Spectroscopy: Structural Confirmation and Orthogonal Purity Check
Causality & Principle: Enantiomers are indistinguishable in a standard (achiral) NMR environment.[17] To resolve their signals, we must introduce a chiral auxiliary to create a diastereomeric relationship. This can be done in two ways:
-
Chiral Solvating Agents (CSAs) / Chiral Shift Reagents (CSRs): These reagents (e.g., lanthanide complexes like Eu(hfc)₃) form weak, transient diastereomeric complexes with the analyte.[17][18] This non-covalent interaction is sufficient to induce different chemical shifts for the protons of each enantiomer.[18][19]
-
Chiral Derivatizing Agents (CDAs): These reagents (e.g., Mosher's acid chloride) react covalently with the alcohol's hydroxyl group to form stable diastereomeric esters.[18][20][21] These new compounds have distinct NMR spectra, allowing for clear separation and integration of signals.
Caption: Logic of using CSAs versus CDAs in chiral NMR.
Detailed Protocol: Derivatization with (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride)
-
Materials:
-
This compound sample (~10 mg).
-
(R)-Mosher's acid chloride (~1.2 equivalents).
-
Anhydrous pyridine or DMAP (catalyst) in an anhydrous NMR solvent (e.g., CDCl₃).
-
NMR tube, inert atmosphere setup (e.g., nitrogen balloon).
-
-
Procedure:
-
In a dry vial under an inert atmosphere, dissolve the this compound sample in ~0.5 mL of anhydrous CDCl₃.
-
Add a catalytic amount of DMAP or a few drops of anhydrous pyridine.
-
Add (R)-Mosher's acid chloride dropwise.
-
Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC if necessary).
-
Transfer the reaction mixture directly to an NMR tube.
-
-
NMR Analysis & Data Interpretation:
-
Acquire a ¹H NMR spectrum (and optionally a ¹⁹F NMR spectrum, which often provides baseline-separated signals for the -CF₃ group).
-
The reaction creates two diastereomeric Mosher's esters: (R,R) from the desired enantiomer and (S,R) from the impurity.
-
Identify a pair of well-resolved signals corresponding to a specific proton (e.g., the methoxy protons or protons adjacent to the ester) in the two diastereomers.
-
Carefully integrate these two distinct signals.
-
Calculate the e.e. from the integration values (Integral_major and Integral_minor), similar to the HPLC calculation.
-
Polarimetry: Confirmation of Absolute Configuration
Causality & Principle: Chiral molecules are optically active, meaning they rotate the plane of plane-polarized light.[22] The direction and magnitude of this rotation are characteristic physical properties. The specific rotation, [α], is a standardized value. For this compound, the "(+)" signifies it is dextrorotatory, rotating light in a clockwise direction.[5] Polarimetry provides a rapid, non-destructive confirmation of the bulk sample's dominant enantiomer.[23][24]
Detailed Protocol: Measuring Specific Rotation
-
Instrumentation: A calibrated polarimeter.[23]
-
Procedure:
-
Accurately prepare a solution of the this compound sample at a known concentration (c, in g/mL) in a specified solvent (e.g., chloroform or ethanol).
-
Calibrate the polarimeter with a blank (the pure solvent).
-
Fill the sample cell of a known path length (l, in decimeters) with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed angle of rotation (α).
-
-
Data Interpretation:
-
Calculate the specific rotation using the formula: [α] = α / (c * l)
-
Compare the calculated [α] value with the literature value for enantiomerically pure this compound. A positive sign confirms the dominant enantiomer is indeed (R).
-
Crucial Caveat: While excellent for confirming the identity of the dominant enantiomer, polarimetry is not a precise method for determining high e.e. values, as the relationship between optical purity and e.e. can sometimes be non-linear.[18] It should always be used in conjunction with a chromatographic or spectroscopic method.
-
Synthesizing the Data: A Performance Comparison of Validation Techniques
The choice of technique depends on the specific question being asked. This table summarizes the strengths and weaknesses of each method for the validation of this compound.[14]
| Feature | Chiral HPLC | NMR with Chiral Auxiliaries | Polarimetry |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP).[14] | Formation of diastereomeric complexes or derivatives with distinct spectra.[17] | Rotation of plane-polarized light by a chiral substance.[22] |
| Primary Output | Chromatogram with separated enantiomer peaks.[14] | NMR spectrum with resolved signals for each enantiomer/diastereomer.[14] | A single value for the angle of optical rotation. |
| Accuracy for e.e. | High (often considered the gold standard). | High (especially after derivatization). | Low to moderate; best for qualitative confirmation.[18] |
| Sample Throughput | Moderate; depends on run time. | Low (sample preparation/derivatization can be slow). | High; very rapid measurement. |
| Instrumentation | HPLC with UV detector and specialized chiral column. | Standard NMR Spectrometer. | Polarimeter. |
| Sample Prep | Simple dilution and filtration.[16] | Can require covalent derivatization.[18] | Precise weighing and dissolution. |
| Destructive? | No. | No (for CSAs); Yes (for CDAs, as the sample is chemically altered). | No. |
Conclusion and Expert Recommendation
The validation of This compound as a chiral building block is not a single measurement but a systematic process of verification. Its value in asymmetric synthesis is directly proportional to its enantiomeric purity, making rigorous quality control essential.
As a Senior Application Scientist, my recommendation is unequivocal: a multi-pronged approach is the only path to complete confidence.
-
Primary Validation: Employ Chiral HPLC as the primary, quantitative method for determining enantiomeric excess. Its accuracy, robustness, and established protocols make it the most reliable technique.
-
Orthogonal Confirmation: Use NMR with a chiral derivatizing agent (like Mosher's acid) as an orthogonal check. This not only confirms the e.e. value but also provides absolute structural confirmation of the analyte.
-
Rapid Identity Check: Utilize Polarimetry as a rapid, qualitative check to confirm that the bulk material has the correct absolute configuration (i.e., it is dextrorotatory).
By integrating these three techniques, researchers, scientists, and drug development professionals can build a self-validating system that ensures the stereochemical integrity of this compound, thereby safeguarding the success of their synthetic endeavors.
References
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Chiral Building Blocks Selection - Enamine [enamine.net]
- 4. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-(+)-2-Methyl-1-phenyl-1-propanol|CAS 14898-86-3 [benchchem.com]
- 6. CAS 1123-85-9: 2-Phenyl-1-propanol | CymitQuimica [cymitquimica.com]
- 7. real.mtak.hu [real.mtak.hu]
- 8. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (R)-1-PHENYL-2-PROPANOL | 1572-95-8 [chemicalbook.com]
- 10. pharmtech.com [pharmtech.com]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. stereoelectronics.org [stereoelectronics.org]
- 19. m.youtube.com [m.youtube.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. The Bull-James Assembly as a Chiral Auxiliary and Shift Reagent in Kinetic Resolution of Alkyne Amines by the CuAAC Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (R)-(+)-2-Phenyl-1-propanol Purity
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like (R)-(+)-2-Phenyl-1-propanol is of paramount importance. This chiral alcohol serves as a critical building block in the synthesis of various pharmaceuticals and fragrance compounds, where the stereochemistry dictates the molecule's biological activity and sensory properties.[1][2][3] Consequently, the use of robust and reliable analytical methods for purity assessment is not just a matter of quality control, but a fundamental requirement for safety and efficacy.
This guide provides an in-depth comparison of the primary analytical techniques for determining the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Beyond a simple overview, we will delve into the principles of cross-validation, a critical process for ensuring the consistency and interchangeability of these methods. All protocols and validation principles are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10]
The Imperative of Method Validation
Before comparing these techniques, it is crucial to understand the framework of analytical method validation. Validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[11][12] Regulatory bodies like the FDA and international standards such as the ICH Q2(R2) guideline provide a comprehensive framework for this process, which is essential for ensuring data integrity and regulatory compliance.[4][5][7][8][13][14] The key validation parameters, as outlined by the ICH, include accuracy, precision, specificity, linearity, range, and robustness.[15][16][17]
Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for method development due to their broad applicability.[18][19]
Experimental Protocol: Chiral HPLC for this compound
Objective: To separate and quantify the enantiomers of 2-Phenyl-1-propanol.
Materials:
-
HPLC system with a UV detector
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)[19]
-
HPLC-grade n-Hexane and Isopropanol[19]
-
This compound and (S)-(-)-2-Phenyl-1-propanol reference standards
-
Sample of 2-Phenyl-1-propanol for analysis
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of n-Hexane/Isopropanol (90:10, v/v).[19] The ratio may be adjusted to optimize resolution.[19]
-
Standard Solution Preparation: Prepare a stock solution of the racemic 2-Phenyl-1-propanol standard in the mobile phase. Prepare a series of dilutions to establish linearity.
-
Sample Preparation: Accurately weigh and dissolve the 2-Phenyl-1-propanol sample in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter.[19]
-
HPLC Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution.
-
Data Processing: Identify the peaks corresponding to the (R) and (S) enantiomers based on the retention times of the individual standards. Calculate the enantiomeric excess (% ee) using the peak areas.
Chiral Gas Chromatography (GC): High Resolution for Volatile Compounds
Chiral GC is another powerful technique for enantiomeric separation, particularly well-suited for volatile compounds. Similar to HPLC, the separation relies on the differential interaction of enantiomers with a chiral stationary phase within a capillary column.
Experimental Protocol: Chiral GC for this compound
Objective: To separate and quantify the enantiomers of 2-Phenyl-1-propanol.
Materials:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Chiral GC column (e.g., β-DEX™ 325, 30 m x 0.25 mm ID, 0.25 µm film thickness)[18]
-
Helium (carrier gas)
-
This compound and (S)-(-)-2-Phenyl-1-propanol reference standards
-
Sample of 2-Phenyl-1-propanol for analysis
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of the racemic 2-Phenyl-1-propanol standard in dichloromethane. Prepare a series of dilutions for linearity assessment.
-
Sample Preparation: Dissolve the 2-Phenyl-1-propanol sample in dichloromethane to a known concentration (e.g., 1 mg/mL).
-
GC Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the GC system.
-
Data Processing: Identify the peaks for the (R) and (S) enantiomers and calculate the enantiomeric excess from the integrated peak areas.
Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy: A Rapid and Non-Separative Approach
Chiral NMR spectroscopy offers a distinct advantage as a non-separative method for determining enantiomeric purity. This technique utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the enantiomers, allowing for their quantification in the same solution.[20]
Experimental Protocol: Chiral NMR for this compound
Objective: To determine the enantiomeric excess of 2-Phenyl-1-propanol.
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃)
-
Chiral Solvating Agent (e.g., Tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III) (Eu(hfc)₃))[18]
-
Sample of 2-Phenyl-1-propanol
Procedure:
-
Sample Preparation: Dissolve a known amount of the 2-Phenyl-1-propanol sample in the deuterated solvent in an NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample.
-
Addition of CSA: Add a small, incremental amount of the chiral solvating agent to the NMR tube.
-
Spectral Acquisition: Acquire subsequent ¹H NMR spectra after each addition of the CSA. Continue until a clear separation of signals for the two enantiomers is observed for a proton near the chiral center.
-
Data Processing: Integrate the well-resolved signals corresponding to each diastereomeric complex to determine the enantiomeric excess.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on various factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times.[18] | Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in a capillary column.[18] | Formation of diastereomeric complexes with a chiral solvating agent, resulting in distinct chemical shifts for each enantiomer.[18] |
| Primary Output | Chromatogram with separated peaks for each enantiomer.[18] | Chromatogram with separated peaks for each enantiomer.[18] | NMR spectrum with distinct signals for each enantiomer.[18] |
| Sample Volatility | Not critical. | Requires volatile or derivatized samples. | Not critical. |
| Resolution | High | Very High | Moderate to High (depends on CSA and analyte) |
| Speed | Moderate | Fast | Very Fast |
| Quantification | Highly accurate and precise. | Accurate and precise. | Generally less precise than chromatographic methods. |
| Method Development | Can be time-consuming due to the need to screen columns and mobile phases. | Requires optimization of temperature programs and column selection. | Relatively straightforward, involving titration with a CSA. |
| Instrumentation Cost | High | Moderate to High | Very High |
The Crucial Role of Cross-Validation
While each of these methods can provide a measure of enantiomeric purity, it is the process of cross-validation that builds ultimate confidence in the analytical results. Cross-validation involves using two or more orthogonal analytical methods to analyze the same sample and comparing the results. This process is essential for:
-
Confirming the accuracy of the primary analytical method.
-
Identifying potential method-specific biases or interferences.
-
Ensuring the reliability of results across different laboratories and analytical platforms.
The principles of cross-validation are implicitly covered within the broader scope of analytical method validation guidelines from the ICH and FDA, which emphasize the importance of specificity and accuracy.[4][12][13]
Cross-Validation Workflow
Caption: Workflow for the cross-validation of analytical methods.
The cross-validation process begins with the analysis of the same batch of this compound using the different validated methods. The resulting enantiomeric excess values are then compared. Statistical tools can be employed to assess the agreement between the methods. If the results are concordant within acceptable limits of experimental error, it provides strong evidence for the accuracy and reliability of each method.
Conclusion
The determination of the enantiomeric purity of this compound can be effectively achieved using Chiral HPLC, Chiral GC, and Chiral NMR spectroscopy. Chiral HPLC offers a robust and versatile method with high accuracy, making it a preferred technique in many quality control and research settings.[18] Chiral GC is a powerful alternative, particularly for volatile compounds, providing high efficiency and resolution.[18] Chiral NMR, while typically less precise for quantification, provides a rapid, non-separative confirmation of enantiomeric composition.
Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous cross-validation strategy grounded in established regulatory guidelines, is the cornerstone of generating reliable and defensible analytical data in the development and manufacturing of chiral pharmaceutical and chemical products.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. adipogen.com [adipogen.com]
- 3. Production of Chiral (S)-2-Phenyl-1-Propanol by Enantioselective Biocatalysts | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 6. USP <1225> Method Validation - BA Sciences [basciences.com]
- 7. fda.gov [fda.gov]
- 8. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 9. uspbpep.com [uspbpep.com]
- 10. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 11. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 12. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 13. Analytical Method Validation: Mastering FDA Guidelines [validationtechservices.com]
- 14. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 16. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 17. altabrisagroup.com [altabrisagroup.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. tandfonline.com [tandfonline.com]
A Researcher's Guide to Inter-laboratory Comparison of (R)-(+)-2-Phenyl-1-propanol Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereospecific analysis of chiral compounds is a critical-to-quality attribute in the pharmaceutical industry. The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles, making the accurate determination of enantiomeric purity a regulatory and safety imperative.[1] (R)-(+)-2-Phenyl-1-propanol, a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), serves as a pertinent case study for evaluating the consistency and reliability of analytical methodologies across different laboratories.
This guide provides an in-depth comparison of the primary analytical techniques for the chiral analysis of this compound, supported by a framework for conducting inter-laboratory comparison studies. The objective is to equip researchers and drug development professionals with the knowledge to select appropriate analytical methods, design robust validation protocols, and interpret inter-laboratory data to ensure the generation of reliable and reproducible results.
Comparative Overview of Analytical Techniques
The enantioselective analysis of 2-Phenyl-1-propanol is predominantly achieved through chromatographic and spectroscopic techniques. The choice of method depends on factors such as required sensitivity, sample throughput, and the specific goals of the analysis.[2]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most established and widely used technique for determining enantiomeric purity due to its versatility and robustness.[1] The separation is based on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[3]
-
Principle of Separation: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for separating a broad range of chiral compounds, including alcohols like 2-phenyl-1-propanol.[4] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.
-
Causality in Method Development: The choice of mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., isopropanol), is critical.[4] The concentration of the alcohol modifier influences the polarity of the mobile phase and, consequently, the retention and resolution of the enantiomers. A lower percentage of the modifier generally increases retention and can improve resolution.[4] Temperature and flow rate are also key parameters; lower flow rates and controlled temperatures can enhance separation by increasing the interaction time with the CSP.[4]
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers.[5] For compounds like 2-Phenyl-1-propanol, derivatization to a more volatile species may sometimes be necessary.[5]
-
Principle of Separation: Separation is achieved on a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[5] The differential interaction of the enantiomers with the CSP as they travel through the column results in their separation.
-
Causality in Method Development: The oven temperature program is a critical parameter. An isothermal program at an optimized temperature can provide baseline separation of the enantiomers.[5] The choice of carrier gas and its flow rate also impacts the efficiency and resolution of the separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, when used with a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), offers a rapid method for determining enantiomeric excess without requiring chromatographic separation.[5]
-
Principle of Analysis: The addition of a CSA to a solution of the enantiomeric mixture forms diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum.[5] The integration of the signals corresponding to each diastereomer allows for the calculation of the enantiomeric excess.
-
Causality in Method Development: The choice of the CSA and the solvent is crucial. The CSA must interact sufficiently with the enantiomers to induce a measurable difference in their chemical shifts. The concentration of the CSA needs to be optimized to achieve baseline separation of the key proton signals.
Inter-laboratory Comparison Study: A Framework for Ensuring Data Reliability
An inter-laboratory comparison (ILC) or proficiency test (PT) is an essential tool for evaluating the performance of different laboratories and analytical methods.[6][7] It provides an objective assessment of laboratory competence and the reproducibility of analytical results.[6] The framework for conducting an ILC for the analysis of this compound should be designed in accordance with established standards such as ASTM E691.[8][9][10][11]
Study Design and Protocol
A well-defined protocol is fundamental to a successful ILC. It should include:
-
Clear Objectives: State the purpose of the study, for example, to compare the precision and accuracy of different analytical methods for determining the enantiomeric excess of this compound.
-
Participant Selection: Involve a representative number of laboratories with experience in chiral analysis.
-
Test Material: A homogeneous and stable sample of this compound with a known enantiomeric excess should be prepared and distributed to all participating laboratories.
-
Detailed Analytical Procedures: Provide standardized operating procedures (SOPs) for each analytical technique being compared. This minimizes variability arising from differences in experimental execution.
-
Data Reporting Requirements: Specify the format for reporting results, including raw data, chromatograms or spectra, and calculated values for enantiomeric excess, repeatability, and reproducibility.
Data Analysis and Interpretation
The analysis of ILC data involves statistical methods to assess both within-laboratory (repeatability) and between-laboratory (reproducibility) precision.[9]
-
Statistical Tools: Graphical and statistical diagnostic tools are used to evaluate the consistency of the data and identify any unusual values (outliers).[9]
-
Performance Metrics: Key metrics include the Z-score, which compares a laboratory's result to the consensus mean of all results, and precision, which evaluates the repeatability of measurements.[12]
Experimental Protocols
The following are generalized, step-by-step methodologies for the analysis of this compound.
Chiral HPLC Method
-
Sample Preparation: Prepare a standard solution of racemic 2-Phenyl-1-propanol and a sample solution of the test material at a concentration of approximately 1 mg/mL in the mobile phase.
-
Chromatographic System: Use an HPLC system equipped with a UV detector and a chiral column (e.g., Chiralcel® OD-H).[4]
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) is a common starting point.[4]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Identify the peaks corresponding to the (R) and (S) enantiomers. Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Chiral GC Method
-
Sample Preparation: Prepare a dilute solution of the 2-Phenyl-1-propanol sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.[5]
-
GC System: Use a gas chromatograph with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., β-DEX™ 325).[5]
-
GC Conditions:
-
Analysis: Inject the prepared sample onto the GC system.
-
Data Analysis: Calculate the enantiomeric excess from the integrated peak areas of the two enantiomers using the same formula as for HPLC.[5]
Data Presentation and Visualization
Summarizing quantitative data in tables allows for easy comparison of the performance of different analytical methods.
Table 1: Comparative Performance of Analytical Techniques for this compound Analysis
| Feature | Chiral HPLC | Chiral GC | Chiral NMR Spectroscopy |
| Principle | Differential interaction with a chiral stationary phase.[5] | Separation of volatile enantiomers on a chiral stationary phase.[5] | Formation of diastereomeric complexes with a chiral solvating agent.[5] |
| Primary Output | Chromatogram with separated peaks for each enantiomer.[5] | Chromatogram with separated peaks for each enantiomer.[5] | NMR spectrum with distinct signals for each enantiomer.[5] |
| Typical Accuracy | High | High | Moderate to High |
| Typical Precision | High | High | Moderate |
| Sample Throughput | Moderate | High | High |
| Instrumentation | Standard HPLC with a chiral column.[4] | Standard GC with a chiral column.[5] | NMR Spectrometer. |
Experimental Workflow Visualization
The following diagrams illustrate the typical workflows for chiral analysis using HPLC and for conducting an inter-laboratory comparison study.
Caption: General workflow for chiral HPLC analysis.
Caption: Workflow for an inter-laboratory comparison study.
Conclusion
The reliable analysis of this compound is crucial for ensuring the quality and safety of pharmaceutical products. This guide has provided a comparative overview of the most common analytical techniques—chiral HPLC, chiral GC, and chiral NMR—highlighting the principles and key experimental parameters that govern their success. Chiral HPLC and GC are powerful separation techniques that provide high accuracy and precision, while chiral NMR offers a rapid method for determining enantiomeric excess.
Conducting inter-laboratory comparison studies is paramount for validating the robustness and transferability of analytical methods. By adhering to standardized protocols, such as those outlined by ASTM E691, and employing rigorous statistical analysis, laboratories can ensure the consistency and reliability of their data. This commitment to scientific integrity and quality assurance is fundamental to the successful development and manufacturing of safe and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. usp.org [usp.org]
- 7. Pharmaceutical Proficiency Testing Reference Materials | LGC Standards [lgcstandards.com]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. ASTM E691-23: Interlaboratory Study to Determine Test Method Precision - The ANSI Blog [blog.ansi.org]
- 11. store.astm.org [store.astm.org]
- 12. benchmark-intl.com [benchmark-intl.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-(+)-2-Phenyl-1-propanol
Authored for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, technically-grounded procedure for the safe and compliant disposal of (R)-(+)-2-Phenyl-1-propanol. As laboratory professionals, our responsibility extends beyond the synthesis and analysis of compounds; it encompasses the entire lifecycle, including their safe decommissioning. This guide is structured to provide not just a set of instructions, but a framework for understanding the chemical principles and regulatory requirements that underpin these critical safety protocols.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
This compound, also known as hydratropic alcohol, is a colorless, viscous liquid with a characteristic hyacinth-like odor.[1] While not acutely toxic in small quantities, its physicochemical properties present distinct hazards that mandate a rigorous disposal protocol. Mismanagement of this chemical waste can lead to significant safety incidents and environmental contamination.
The primary risks are categorized below. Understanding these hazards is the first step in mitigating them.
| Hazard Category | Description | Rationale for Concern |
| Physical Hazard | Combustible Liquid (Class IIIB or Category 4 Flammable Liquid).[1] It has a flash point between 90°C and 108°C.[1][2][3] Vapors can form explosive mixtures with air upon intense heating. | Improper disposal, such as pouring down a drain or mixing with incompatible waste, can create a fire or explosion hazard within a building's plumbing or in a consolidated waste drum. Ignition sources must be strictly controlled. |
| Health Hazard | Harmful if Swallowed (Acute Oral Toxicity, Category 4/5).[1][3] It is also an irritant to the eyes, skin, and respiratory system.[1] | Direct contact during handling and disposal can cause irritation. Accidental ingestion is harmful. These risks necessitate the use of appropriate Personal Protective Equipment (PPE). |
| Environmental Hazard | Insoluble in water and ecological data is largely unavailable.[1][4] Standard practice for such chemicals is to prevent release into the environment.[5][6] | Its insolubility means it will not dilute in waterways and could persist. The principle of precaution dictates it should be prevented from entering drains or soil, where it could cause long-term contamination. |
| Chemical Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. [1][2] | Co-disposal with incompatible chemicals can lead to violent reactions, generating heat, fire, or toxic fumes. This underscores the critical importance of waste segregation. |
The Regulatory Imperative: Adherence to RCRA Standards
In the United States, the disposal of chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[7] Based on its flash point, this compound is classified as an ignitable hazardous waste , which is assigned the waste code D001 .[8]
This classification is not merely administrative; it legally prohibits the disposal of this chemical via standard trash or sanitary sewer systems.[9] All personnel handling this waste must adhere to federal, state, and local regulations, which are typically managed and enforced at the institutional level by an Environmental Health & Safety (EHS) department.
Standard Operating Procedure (SOP) for Disposal
This protocol outlines the self-validating system for the safe collection and disposal of this compound waste.
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing the appropriate PPE.
-
Safety Goggles or Glasses: As described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Chemically Impermeable Gloves: Such as nitrile gloves.
-
Laboratory Coat: To protect from splashes.
-
Rationale: This is the primary barrier to prevent skin and eye irritation from accidental contact.[1]
Step 2: Waste Segregation
Segregate waste containing this compound from all other waste streams.
-
Do NOT mix with aqueous waste, solid waste, or other organic solvent waste unless explicitly directed by your institution's EHS guidelines.
-
Crucially, do NOT mix with strong oxidizing agents or acids.[1][2]
-
Rationale: Proper segregation prevents dangerous chemical reactions within the waste container and ensures the waste can be processed safely by the disposal facility.
Step 3: Containerization and Labeling
Proper containment is essential for safe storage and transport.
-
Select a suitable container: Use a designated, chemically-resistant container with a secure, vapor-tight screw cap. The original product container can be used if it is in good condition.[9]
-
Label the container clearly: The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: This compound
-
The hazard characteristics: "Ignitable "
-
The date accumulation started.
-
-
Keep the container closed: The container must remain sealed at all times, except when adding waste.[10]
-
Rationale: Correct labeling ensures that anyone handling the container is aware of its contents and associated hazards, which is a key requirement of RCRA.[11] A sealed container prevents the release of flammable vapors.
Step 4: Temporary Storage (Satellite Accumulation)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) pending pickup.
-
The SAA should be located at or near the point of generation.
-
Store away from heat, open flames, sparks, or other ignition sources.[2]
-
Ensure the storage area is well-ventilated.[2]
-
Rationale: Safe temporary storage minimizes the risk of fire and exposure, ensuring the waste is managed safely until it can be collected.
Step 5: Final Disposal
The final disposal of this compound must be handled by professionals.
-
Contact your institution's Environmental Health & Safety (EHS) office or equivalent department to schedule a waste pickup.
-
Do NOT attempt to treat or neutralize the waste yourself. While neutralization is a valid concept for some chemicals (e.g., corrosives), for organic solvents like this, it primarily involves using absorbents for spills and is not a method for bulk disposal.[10][12]
-
The EHS department will arrange for the waste to be transported to a licensed Treatment, Storage, and Disposal Facility (TSDF).[11]
-
Rationale: Licensed facilities have the specialized equipment, such as high-temperature incinerators with flue gas scrubbing, to destroy the chemical in an environmentally sound and legally compliant manner.[5]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Notify others in the immediate area.
-
Remove Ignition Sources: Immediately turn off any open flames, hot plates, or spark-producing equipment.[1][5]
-
Ensure Ventilation: Increase ventilation to the area, for example, by opening a fume hood sash.[1]
-
Contain the Spill: Use an inert, non-combustible absorbent material like sand, vermiculite, or a commercial solvent absorbent.[1]
-
Collect the Material: Carefully scoop the absorbent material into a sealable container.
-
Dispose as Hazardous Waste: Label the container as "Hazardous Waste: this compound and absorbent material" and manage it according to the SOP described in Section 3.
-
Decontaminate: Clean the spill area thoroughly.
Visual Workflow: Disposal Pathway
The following diagram illustrates the compliant disposal workflow for this compound.
Caption: A flowchart outlining the key procedural steps for the safe and compliant disposal of this compound.
References
- 1. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. 2-Phenyl-1-propanol | C9H12O | CID 14295 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fr.cpachem.com [fr.cpachem.com]
- 7. epa.gov [epa.gov]
- 8. youtube.com [youtube.com]
- 9. triumvirate.com [triumvirate.com]
- 10. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 11. youtube.com [youtube.com]
- 12. laballey.com [laballey.com]
Navigating the Safe Handling of (R)-(+)-2-Phenyl-1-propanol: A Guide for Laboratory Professionals
For the discerning researcher engaged in the nuanced world of chiral synthesis and drug development, the safe and effective handling of reagents is paramount. This guide provides essential, scientifically-grounded procedures for the use of (R)-(+)-2-Phenyl-1-propanol, ensuring both the integrity of your research and the safety of your laboratory personnel. Beyond mere procedural steps, we delve into the rationale behind these recommendations, fostering a culture of safety that is both intelligent and intuitive.
This compound is a combustible liquid that may cause irritation to the eyes, skin, and respiratory system.[1] While not classified as acutely toxic, its handling necessitates a thorough understanding of its properties to mitigate risks effectively. This guide is structured to provide a comprehensive operational and disposal plan, serving as a trusted resource for your laboratory's safety protocols.
I. Hazard Assessment and Personal Protective Equipment (PPE)
A foundational element of laboratory safety is a comprehensive understanding of the potential hazards associated with a chemical. This compound is a combustible liquid, meaning it can ignite when exposed to an ignition source.[2] Therefore, the primary focus of our protective measures is to prevent contact and inhalation, and to control flammability risks.
Recommended Personal Protective Equipment
The selection of appropriate PPE is the first line of defense against exposure. The following table outlines the minimum PPE requirements for handling this compound.
| Task | Eye/Face Protection | Skin Protection | Respiratory Protection |
| Routine Handling & Dispensing | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves (e.g., Nitrile, Neoprene), lab coat. | Work in a well-ventilated area, preferably a chemical fume hood.[3][4] |
| Weighing/Transferring Large Quantities | Chemical splash goggles and a face shield. | Chemical-resistant gloves, flame-resistant lab coat. | A NIOSH-approved respirator may be necessary if ventilation is inadequate. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Chemical-resistant gloves, disposable coveralls, and chemical-resistant boots. | A NIOSH-approved respirator with appropriate cartridges for large spills or in poorly ventilated areas. |
| Waste Handling & Disposal | Safety glasses with side shields or chemical splash goggles. | Chemical-resistant gloves, lab coat. | Work in a well-ventilated area. |
This table is a summary of recommended PPE. Always consult the specific Safety Data Sheet (SDS) for the product you are using and your institution's chemical hygiene plan.
The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE at no cost to employees based on a thorough hazard assessment of the workplace.[5][6]
II. Operational Plan: From Receipt to Reaction
A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following workflow provides a step-by-step guide for its safe use in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Ensure the manufacturer's label is intact and a Safety Data Sheet (SDS) is readily accessible.
-
Store in a cool, dry, well-ventilated area away from heat, open flames, and other ignition sources.[2][7]
-
Segregate from incompatible materials, particularly strong oxidizing agents.[1]
-
-
Preparation:
-
Before handling, ensure that an emergency eyewash station and safety shower are accessible.
-
Don the appropriate PPE as outlined in the table above.
-
Conduct all operations within a properly functioning chemical fume hood to minimize inhalation exposure.
-
-
Dispensing and Use:
-
When transferring, pour slowly to avoid splashing and the generation of static electricity.
-
For transfers of large volumes, it is crucial to bond and ground metal containers to prevent static discharge, a potential ignition source.
-
Keep containers tightly closed when not in use.
-
III. Emergency Procedures: Spill and Exposure Response
Accidents can happen, and a well-defined emergency plan is critical.
Spill Cleanup Protocol
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Remove all sources of ignition from the area.[8][9]
-
Don PPE: Put on the appropriate PPE for spill cleanup, including respiratory protection if necessary.
-
Contain the Spill: Use a non-combustible absorbent material, such as spill pads or sand, to contain the spill.[1][8] Avoid using combustible materials like paper towels.[9]
-
Absorb and Collect: Once the liquid is absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[9][10]
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][11]
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][11]
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][11]
IV. Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its contaminated materials is a legal and ethical responsibility to protect the environment and public health. All waste containing this chemical must be treated as hazardous waste.
Waste Disposal Workflow
Caption: Step-by-step process for the disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated hazardous waste container.[7]
-
Ensure the waste container is made of a compatible material and can be securely sealed.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Follow all institutional and regulatory labeling requirements, which may include the date of accumulation and hazard symbols.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area until it is collected for disposal.
-
Ensure the storage area is secure and segregated from incompatible materials.
-
-
Disposal:
-
Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal contractor.
-
Never dispose of this compound down the drain or in regular trash.
-
Adhere to all local, state, and federal regulations for hazardous waste disposal, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[12][13]
-
By adhering to these scientifically-backed safety and handling protocols, you can confidently and responsibly incorporate this compound into your research endeavors, fostering a secure and productive laboratory environment.
References
- 1. 2-Phenyl-1-Propanol SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. benchchem.com [benchchem.com]
- 8. acs.org [acs.org]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. ehs.utk.edu [ehs.utk.edu]
- 11. fishersci.com [fishersci.com]
- 12. youtube.com [youtube.com]
- 13. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
